2-Methyl-4,5,6,7-tetrahydrooxazolo[5,4-c]pyridine
Description
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Properties
IUPAC Name |
2-methyl-4,5,6,7-tetrahydro-[1,3]oxazolo[5,4-c]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O/c1-5-9-6-2-3-8-4-7(6)10-5/h8H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPHRKSFJZPVYRA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(O1)CNCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90693884 | |
| Record name | 2-Methyl-4,5,6,7-tetrahydro[1,3]oxazolo[5,4-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90693884 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
886371-60-4 | |
| Record name | 2-Methyl-4,5,6,7-tetrahydro[1,3]oxazolo[5,4-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90693884 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 2-Methyl-4,5,6,7-tetrahydrooxazolo[5,4-c]pyridine
This guide provides a comprehensive overview of a plausible and robust synthetic route to 2-Methyl-4,5,6,7-tetrahydrooxazolo[5,4-c]pyridine, a heterocyclic compound of interest to researchers in medicinal chemistry and drug development. The proposed synthesis is strategically designed in two main parts: the construction of the core intermediate, (4-aminopiperidin-3-yl)methanol, followed by the annulation of the 2-methyloxazole ring. This document furnishes detailed experimental protocols, explains the rationale behind the methodological choices, and is supported by citations from peer-reviewed literature.
Introduction
The oxazolo[5,4-c]pyridine scaffold is a significant heterocyclic motif that is isomeric to other important pharmacophores such as the purine nucleus. The fusion of an oxazole ring to a tetrahydropyridine core creates a three-dimensional structure with potential for diverse biological activities. This guide outlines a feasible synthetic pathway, commencing from the commercially available 4-aminonicotinaldehyde.
Part 1: Synthesis of the Key Intermediate: (4-Aminopiperidin-3-yl)methanol
The initial phase of the synthesis focuses on the preparation of the crucial building block, (4-aminopiperidin-3-yl)methanol. This is achieved through a four-step sequence involving protection, reduction, and deprotection.
Step 1.1: Protection of the Amino Group of 4-Aminonicotinaldehyde
To prevent unwanted side reactions in the subsequent reduction steps, the primary amino group of the starting material, 4-aminonicotinaldehyde, is first protected. The tert-butyloxycarbonyl (Boc) group is an excellent choice for this purpose due to its stability under the planned reaction conditions and its ease of removal.
Experimental Protocol:
-
Dissolve 4-aminonicotinaldehyde (1.0 eq) in a suitable solvent such as a mixture of water and methanol.
-
Add sodium carbonate (1.5 - 2.5 eq) to the solution.
-
Cool the mixture in an ice bath to 0-5 °C.
-
Slowly add a solution of di-tert-butyl dicarbonate (Boc)₂O (1.1 - 1.3 eq) in methanol.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Upon completion, the product, tert-butyl (3-formylpyridin-4-yl)carbamate, can be isolated by extraction with an organic solvent and purified by standard methods.[1]
Step 1.2: Reduction of the Aldehyde to a Hydroxymethyl Group
The next step involves the selective reduction of the aldehyde functionality to a primary alcohol. Sodium borohydride (NaBH₄) is a mild and effective reagent for this transformation.
Experimental Protocol:
-
Dissolve the Boc-protected aldehyde from the previous step in methanol.
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium borohydride (NaBH₄) portion-wise.
-
Stir the reaction at room temperature until the aldehyde is consumed.
-
Quench the reaction by the careful addition of water.
-
The product, tert-butyl (3-(hydroxymethyl)pyridin-4-yl)carbamate, is then isolated by extraction and purified.
Step 1.3: Catalytic Hydrogenation of the Pyridine Ring
The aromatic pyridine ring is reduced to a piperidine ring via catalytic hydrogenation. This step is crucial for establishing the tetrahydropyridine core of the target molecule.
Experimental Protocol:
-
Dissolve the Boc-protected pyridinemethanol derivative in methanol.
-
Add a palladium on carbon (Pd/C) catalyst (5-10 wt%).
-
Place the reaction mixture in a high-pressure reactor (autoclave).
-
Pressurize the reactor with hydrogen gas (typically 0.8-1.0 MPa).
-
Heat the reaction to 60-80 °C and maintain for several hours until the reaction is complete.[2]
-
After cooling and venting the hydrogen, the catalyst is removed by filtration.
-
The solvent is evaporated to yield the crude product, tert-butyl (3-(hydroxymethyl)piperidin-4-yl)carbamate.
Step 1.4: Deprotection of the Amino Group
The final step in the synthesis of the key intermediate is the removal of the Boc protecting group to liberate the primary amine. This is typically achieved under acidic conditions.
Experimental Protocol:
-
Dissolve the Boc-protected piperidine derivative in a solvent such as dichloromethane (DCM).
-
Add an excess of trifluoroacetic acid (TFA) (e.g., 10% v/v).
-
Stir the reaction at room temperature for several hours.
-
The solvent and excess TFA are removed under reduced pressure.
-
The crude product is neutralized with a base to afford (4-aminopiperidin-3-yl)methanol.
Part 2: Formation of the 2-Methyl-oxazolo[5,4-c]pyridine Ring System
With the key intermediate in hand, the focus shifts to the construction of the fused 2-methyloxazole ring. This is accomplished through a three-step sequence of N-acetylation, cyclization to an oxazoline, and subsequent oxidation.
Step 2.1: N-Acetylation of (4-Aminopiperidin-3-yl)methanol
The primary amino group of the intermediate is acetylated to form the corresponding amide, which is the direct precursor for the oxazoline ring.
Experimental Protocol:
-
Dissolve (4-aminopiperidin-3-yl)methanol in a suitable solvent like dichloromethane (DCM).
-
Add a base such as triethylamine (NEt₃).
-
Cool the mixture to 0 °C.
-
Slowly add acetic anhydride or acetyl chloride.
-
Allow the reaction to warm to room temperature and stir until completion.
-
The product, N-(3-(hydroxymethyl)piperidin-4-yl)acetamide, can be isolated and purified.[3][4]
Step 2.2: Dehydrative Cyclization to the Oxazoline
The N-acetylated amino alcohol undergoes an intramolecular dehydrative cyclization to form the this compound-4,5,6,7-tetrahydropyridine, which is an oxazoline. Triflic acid is a potent catalyst for this transformation.[5][6][7]
Experimental Protocol:
-
Dissolve the N-(3-(hydroxymethyl)piperidin-4-yl)acetamide in a solvent like 1,2-dichloroethane (DCE).
-
Add triflic acid (TfOH) (approximately 1.5 equivalents).
-
Heat the reaction mixture to around 80 °C until the starting material is consumed.[5]
-
The reaction is then cooled, neutralized, and the oxazoline product is isolated.
Step 2.3: Oxidation of the Oxazoline to the Oxazole
The final step is the oxidation of the oxazoline ring to the aromatic oxazole. This can be achieved using various oxidizing agents. A modified Kharasch-Sosnovsky reaction using a mixture of Cu(I) and Cu(II) salts is a reported method for such oxidations.[8] Alternatively, other oxidizing agents like manganese dioxide can be employed.[9]
Experimental Protocol (Conceptual, based on Kharasch-Sosnovsky):
-
Dissolve the oxazoline from the previous step in a suitable solvent.
-
Add a mixture of Cu(I) and Cu(II) salts.
-
The reaction is typically carried out at elevated temperatures.
-
Upon completion, the product, this compound, is isolated and purified.
Data Summary
| Step | Transformation | Reagents and Conditions | Typical Yields (for similar transformations) |
| 1.1 | Boc Protection | (Boc)₂O, Na₂CO₃, MeOH/H₂O | Good to excellent |
| 1.2 | Aldehyde Reduction | NaBH₄, MeOH | High |
| 1.3 | Pyridine Hydrogenation | H₂, Pd/C, MeOH, 60-80 °C, 0.8-1.0 MPa | Good to high[2] |
| 1.4 | Boc Deprotection | TFA, DCM | High |
| 2.1 | N-Acetylation | Acetic anhydride, NEt₃, DCM | High |
| 2.2 | Oxazoline Formation | TfOH, DCE, 80 °C | Good[5] |
| 2.3 | Oxazoline Oxidation | Cu(I)/Cu(II) salts or MnO₂ | Moderate to good[8][9] |
Visualizations
Overall Synthetic Workflow
Caption: Overall synthetic workflow for the preparation of the target compound.
Mechanism of Oxazoline Formation
Caption: Simplified mechanism of the acid-catalyzed cyclization to form the oxazoline ring.
Conclusion
This technical guide has detailed a plausible and well-supported synthetic route for the preparation of this compound. By leveraging established chemical transformations and providing detailed, step-by-step protocols, this document serves as a valuable resource for researchers and scientists in the field of drug development and organic synthesis. The proposed pathway is modular, allowing for potential modifications to introduce diversity into the final scaffold.
References
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Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Oxazole. Available at: [Link]
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Wikipedia. (2023). Oxazoline. Available at: [Link]
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The rapid synthesis of oxazolines and their heterogeneous oxidation to oxazoles under flow conditions. (n.d.). Semantic Scholar. Available at: [Link]
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Synthesis of 2-Oxazolines from N-Allyl and N-Propargyl Amides. (2025). PMC. Available at: [Link]
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Yang, T., et al. (2022). A Facile Synthesis of 2-Oxazolines via Dehydrative Cyclization Promoted by Triflic Acid. Molecules, 27(24), 9042. Available at: [Link]
- Dohi, T., et al. (2020). Synthesis of Oxazoline and Oxazole Derivatives by Hypervalent-Iodine-Mediated Oxidative Cycloaddition Reactions. Synlett, 31(09), 837-845.
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One-Step Synthesis of Oxazoline and Dihydrooxazine Libraries. (n.d.). PMC. Available at: [Link]
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N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. (2020). NIH. Available at: [Link]
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Grokipedia. (n.d.). Pfitzner–Moffatt oxidation. Available at: [Link]
- Meyers, A. I., & Tavares, F. X. (1996). Oxidation of Oxazolines and Thiazolines to Oxazoles and Thiazoles. Application of the Kharasch−Sosnovsky Reaction. The Journal of Organic Chemistry, 61(23), 8207-8215.
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Organic Chemistry Portal. (n.d.). Synthesis of 2-oxazolines. Available at: [Link]
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Wikipedia. (n.d.). Pfitzner–Moffatt oxidation. Available at: [Link]
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Synthesis of 2-Oxazolines from Ring Opening Isomerization of 3-Amido-2-Phenyl Azetidines. (n.d.). MDPI. Available at: [Link]
- Yang, T., et al. (2022). A Facile Synthesis of 2-Oxazolines via Dehydrative Cyclization Promoted by Triflic Acid. Molecules, 27(24), 9042.
-
Chem-Station Int. Ed. (2014). Pfitzner-Moffatt Oxidation. Available at: [Link]
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SynArchive. (n.d.). Pfitzner-Moffatt oxidation. Available at: [Link]
- Kozikowski, A. P., & Ames, A. (1980). Oxazoles in organic chemistry. 2. Application to the synthesis of benzylisoquinoline alkaloids. The Journal of Organic Chemistry, 45(13), 2548-2550.
- Synthesis of aminomethylated 4-fluoropiperidines and 3-fluoropyrrolidines. (n.d.). [No source provided].
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Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. (n.d.). PubMed Central. Available at: [Link]
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Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly. (n.d.). PMC - PubMed Central. Available at: [Link]
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Chemsrc. (n.d.). N-acetyl-3-aminopiperidine acetate. Available at: [Link]
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Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. (2020). PMC - PubMed Central. Available at: [Link]
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N-Terminus Acetylation Protocol. (n.d.). CDN. Available at: [Link]
- new chemistry of oxazoles. (n.d.). [No source provided].
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4-Aminonicotinaldehyde. (n.d.). PubChem. Available at: [Link]
- Process for preparing N-amino piperidine hydrochloride. (n.d.). Google Patents.
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Catalytic Hydrogenation of Amino Acids to Amino Alcohols with Complete Retention of Configuration. (n.d.). The Royal Society of Chemistry. Available at: [Link]
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Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. (2020). MDPI. Available at: [Link]
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Hydrogenation on palladium-containing granulated catalysts - 3. Synthesis of aminobenzimidazoles by catalytic hydrogenation of dinitroanilines. (n.d.). ResearchGate. Available at: [Link]
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Hydrogenation of Quinolines and Aldehydes Catalyzed by a Pyrolyzed, Augmented Cobalt-Salen Complex. (n.d.). PMC - PubMed Central. Available at: [Link]
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An In-depth Technical Guide on the Chemical Properties of 2-Methyl-4,5,6,7-tetrahydrooxazolo[5,4-c]pyridine
Introduction
2-Methyl-4,5,6,7-tetrahydrooxazolo[5,4-c]pyridine is a heterocyclic compound of significant interest in the field of medicinal chemistry. Its rigid bicyclic structure, composed of a fused oxazole and tetrahydropyridine ring system, provides a valuable scaffold for the design of novel therapeutic agents. This guide offers a comprehensive overview of its chemical properties, synthesis, and potential applications, tailored for researchers, scientists, and professionals in drug development.
The structural characteristics of this molecule make it a compelling candidate for modulating biological targets, particularly within the central nervous system. It serves as a key intermediate or active pharmaceutical ingredient (API) in the synthesis of compounds aimed at treating neurological conditions such as anxiety, depression, and cognitive impairments[1].
| Identifier | Value |
| IUPAC Name | This compound |
| CAS Number | 886371-60-4[2] |
| Molecular Formula | C₇H₁₀N₂O[3] |
| Molecular Weight | 138.17 g/mol [3] |
Synthesis and Elucidation of Structure
The synthesis of this compound can be achieved through various synthetic routes, often involving the cyclization of a suitably substituted piperidine precursor. The structural confirmation relies heavily on modern spectroscopic techniques.
Representative Synthetic Approach
A common strategy for the synthesis of the tetrahydrooxazolo[5,4-c]pyridine core involves the construction of the oxazole ring from a 3-amino-4-hydroxypiperidine derivative. This process typically includes an initial acylation of the amino group, followed by a dehydrative cyclization to form the fused heterocyclic system.
Figure 1. A generalized synthetic workflow for the formation of the this compound core.
Spectroscopic Characterization
-
¹H NMR: The proton NMR spectrum is expected to show a characteristic singlet for the methyl group protons. The protons on the tetrahydropyridine ring would appear as a series of multiplets.
-
¹³C NMR: The carbon NMR would display distinct signals for the methyl carbon, the carbons of the tetrahydropyridine ring, and the carbons of the oxazole ring.
-
Mass Spectrometry: Mass spectral analysis would confirm the molecular weight of the compound.
Physicochemical Properties and Reactivity
The physicochemical properties of this compound are crucial for its behavior in biological systems and its utility as a synthetic intermediate.
| Property | Predicted Value |
| LogP | 1.76 |
| Polar Surface Area (PSA) | 38.06 Ų |
These values are for the hydrochloride salt of the compound and provide an estimation of its properties.[4]
The reactivity of this molecule is primarily centered around the tetrahydropyridine ring nitrogen and the fused oxazole ring. The secondary amine in the tetrahydropyridine moiety is nucleophilic and can readily undergo reactions such as alkylation and acylation, providing a convenient point for chemical modification and the synthesis of derivatives.
Applications in Medicinal Chemistry
The this compound scaffold is a key building block in the development of various therapeutic agents. Its structural features allow for interactions with a range of biological targets.
Derivatives of the broader class of tetrahydro-isoxazolo-[4,5-c]-pyridines have been investigated as potent inhibitors of Hsp90, a target for anticancer drug development.[5] This highlights the potential of this heterocyclic system in oncology research.
Furthermore, the related compound 4,5,6,7-tetrahydroisoxazolo[5,4-c]pyridin-3-ol, also known as gaboxadol, demonstrates the therapeutic relevance of this core structure.[6]
Conclusion
This compound is a versatile heterocyclic compound with significant potential in medicinal chemistry. Its synthesis is well-established, and its chemical properties make it an attractive scaffold for the design of novel drugs. Further exploration of its biological activities and the development of new derivatives are promising areas for future research.
References
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MOLBASE. 2-methyl-4,5,6,7-tetrahydro-oxazolo[5,4-c]pyridine hydrochloride. Available at: [Link]. (Accessed: January 19, 2026).
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Thoreauchem. 2-Methyl-4,5,6,7-tetrahydro-oxazolo[5,4-c]pyridine. Available at: [Link]. (Accessed: January 19, 2026).
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MySkinRecipes. 2-Methyl-4,5,6,7-tetrahydrooxazolo[4,5-c]pyridine hydrochloride. Available at: [Link]. (Accessed: January 19, 2026).
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RCSB PDB. Supporting Information. Available at: [Link]. (Accessed: January 19, 2026).
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PubMed. 4,5,6,7-Tetrahydro-isoxazolo-[4,5-c]-pyridines as a new class of cytotoxic Hsp90 inhibitors. Available at: [Link]. (Accessed: January 19, 2026).
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A Technical Guide to the Structural Elucidation of 2-Methyl-4,5,6,7-tetrahydrooxazolo[5,4-c]pyridine
Abstract
The definitive structural characterization of novel chemical entities is a cornerstone of modern drug discovery and development. The heterocyclic scaffold, 2-Methyl-4,5,6,7-tetrahydrooxazolo[5,4-c]pyridine, represents a class of compounds with significant potential in medicinal chemistry. This guide provides an in-depth, methodology-focused narrative on the elucidation of its molecular structure. Moving beyond a simple recitation of techniques, we explore the strategic integration of mass spectrometry, advanced multi-dimensional nuclear magnetic resonance spectroscopy, and single-crystal X-ray crystallography. Each step is presented with its underlying scientific rationale, emphasizing a self-validating system of analysis designed for researchers, chemists, and drug development professionals who require unimpeachable structural confirmation.
Introduction: The Imperative for Structural Certainty
The oxazolo[5,4-c]pyridine core is a fused heterocyclic system that marries the electronic properties of an oxazole ring with the conformational flexibility of a tetrahydropyridine moiety. This combination makes it an attractive scaffold for probing biological targets. However, any exploration of its structure-activity relationship (SAR) is predicated on an unambiguous understanding of its constitution, connectivity, and stereochemistry. The presence of multiple nitrogen atoms and a fused ring system can give rise to isomeric possibilities, making a rigorous, multi-faceted analytical approach not just beneficial, but essential.
This document outlines a logical and efficient workflow, progressing from foundational molecular formula determination to a complete, three-dimensional atomic map of the target molecule.
The Strategic Analytical Workflow
The structure elucidation process is not a linear checklist but an integrated, deductive workflow. Each piece of data informs the next experiment, progressively refining the structural hypothesis until all observations are self-consistent and converge on a single, validated structure.
Caption: Integrated workflow for structure elucidation.
Phase 1: Foundational Analysis
Mass Spectrometry: Defining the Molecular Boundaries
Mass spectrometry (MS) is the initial and indispensable step, providing the molecular weight and, with high resolution, the elemental composition. This data establishes the molecular formula, which is the foundation upon which all subsequent analysis is built.
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Preparation: A dilute solution of the purified compound (approx. 1 mg/mL) is prepared in a volatile solvent like methanol or acetonitrile.
-
Injection: The sample is introduced into the ion source, typically via direct infusion or a GC inlet.
-
Ionization: The sample is bombarded with a high-energy electron beam (standardly 70 eV), causing ionization and fragmentation.
-
Analysis: The resulting ions are separated by their mass-to-charge ratio (m/z) in a mass analyzer (e.g., quadrupole or time-of-flight).
-
Detection: The detector records the abundance of each ion, generating the mass spectrum.
Data Interpretation and Expected Results
For this compound (Formula: C₇H₁₀N₂O), the following data are anticipated.
| Feature | Expected Observation | Rationale & Significance |
| Molecular Ion (M⁺) | m/z = 138 | Corresponds to the molecular weight of the compound (C₇H₁₀N₂O = 138.17 g/mol ).[1][2] |
| Nitrogen Rule | Even molecular weight | The presence of an even number of nitrogen atoms (two) results in an even nominal molecular weight. This provides an immediate check for the proposed formula.[3] |
| High-Resolution MS | m/z = 138.0793 | High-resolution mass spectrometry (HRMS) can distinguish the exact mass from other potential formulas with the same nominal mass, confirming the elemental composition. |
| Key Fragments | m/z = 123 (M-15) | Loss of a methyl radical (•CH₃), a common fragmentation pathway.[4] |
| m/z = 95 | Potential cleavage within the tetrahydropyridine ring, such as the loss of C₂H₅N.[5] |
The fragmentation pattern serves as a molecular fingerprint, offering preliminary clues about the structural motifs present.[4]
1D NMR Spectroscopy: The Atomic Census
One-dimensional ¹H and ¹³C NMR spectroscopy provides a census of the hydrogen and carbon atoms in the molecule, revealing their chemical environments, neighboring atoms (via spin-spin coupling), and relative numbers.
Experimental Protocol: 1D NMR Acquisition
-
Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.
-
¹H NMR Acquisition: Acquire a standard proton spectrum. Key parameters include a 90° pulse, a relaxation delay of 1-2 seconds, and a sufficient number of scans for a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment should also be run to differentiate between CH, CH₂, and CH₃ groups.
Predicted Spectra and Interpretation
Based on the proposed structure, the following signals are predicted.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts
| Atom Label | ¹H Shift (ppm) | ¹H Multiplicity | ¹³C Shift (ppm) | Carbon Type (DEPT) |
| -CH₃ | ~2.4 | Singlet (s) | ~14 | CH₃ |
| C4-H₂ | ~3.8 | Triplet (t) | ~45 | CH₂ |
| C5-H₂ | ~2.8 | Multiplet (m) | ~22 | CH₂ |
| C6-H₂ | ~2.9 | Triplet (t) | ~50 | CH₂ |
| C2 | - | - | ~165 | C (Quaternary) |
| C7a | - | - | ~155 | C (Quaternary) |
| C3a | - | - | ~120 | C (Quaternary) |
Note: Chemical shifts are estimates and can vary based on solvent and other factors. The lack of proton signals in the aromatic region (6-9 ppm) confirms the saturated nature of the pyridine ring. The singlet for the methyl group indicates it is not coupled to any adjacent protons, consistent with its attachment to a quaternary carbon (C2).
Phase 2: Connectivity Mapping with 2D NMR
While 1D NMR identifies the pieces, 2D NMR shows how they are connected. It is the definitive tool for assembling the molecular skeleton.[6][7]
Caption: 2D NMR data integration for structure assembly.
Experimental Protocol: 2D NMR Suite
Using the same sample prepared for 1D NMR, a standard suite of 2D experiments is run. This includes:
-
COSY (Correlation Spectroscopy): To identify ³JHH couplings.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate protons to their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify 2- and 3-bond C-H correlations, which are crucial for linking isolated spin systems.[8]
Key Correlations for Assembling the Scaffold
-
COSY: A clear correlation path will be observed connecting the protons on C4, C5, and C6, confirming the -CH₂-CH₂-CH₂- spin system of the tetrahydropyridine ring.
-
HSQC: This experiment will unambiguously link each proton signal to its corresponding carbon signal listed in Table 1. For example, the triplet at ~3.8 ppm will show a cross-peak to the carbon signal at ~45 ppm, assigning them both to C4.
-
HMBC (The Crucial Links):
-
Methyl Group Placement: The protons of the -CH₃ group (~2.4 ppm) will show a strong correlation to the quaternary carbon C2 (~165 ppm), confirming its position on the oxazole ring.
-
Fusing the Rings: The protons on C4 (~3.8 ppm) are expected to show correlations to both C3a (~120 ppm) and C7a (~155 ppm), definitively locking the tetrahydropyridine ring to the oxazole core at the correct fusion points.
-
Confirming the N-position: The protons on C6 (~2.9 ppm) will likely show a correlation to C7a (~155 ppm), further validating the ring fusion.
-
The combination of these 2D NMR experiments provides a network of connectivity data that allows for the unambiguous assembly of the molecular structure from its constituent atoms.[9][10]
Phase 3: Unambiguous 3D Confirmation with X-Ray Crystallography
While the collective spectroscopic data provides overwhelming evidence for the structure, single-crystal X-ray crystallography remains the "gold standard" for absolute structural proof.[11][12][13] It provides a high-resolution, three-dimensional map of electron density, from which atomic positions, bond lengths, and bond angles can be determined with exceptional precision.
Experimental Protocol: Single-Crystal X-Ray Diffraction
-
Crystallization: The most critical and often challenging step. A suitable single crystal must be grown. A common method is slow evaporation of a saturated solution of the compound in a solvent system like ethanol/hexane or ethyl acetate.
-
Crystal Mounting: A high-quality, defect-free crystal is selected under a microscope and mounted on a goniometer head.[14]
-
Data Collection: The crystal is placed in an X-ray diffractometer, cooled in a stream of nitrogen gas, and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded as the crystal is rotated.[14]
-
Structure Solution & Refinement: The diffraction data is processed to determine the unit cell and space group. The structure is then solved using direct methods or Patterson synthesis and refined to yield the final atomic coordinates.[13]
-
Data Output: The final result is typically presented as a Crystallographic Information File (CIF), which contains all the structural parameters.
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A Technical Guide to the Potential Biological Activities of Novel Tetrahydrooxazolo[5,4-c]pyridine Derivatives
Prepared for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
The quest for novel therapeutic agents is a perpetual endeavor in medicinal chemistry, driven by the need to overcome challenges such as drug resistance and the demand for more effective treatments. Fused heterocyclic scaffolds are paramount in this search, offering unique three-dimensional chemical space and diverse biological activities. The tetrahydrooxazolo[5,4-c]pyridine core represents a "privileged scaffold," a framework capable of interacting with multiple biological targets. This technical guide provides an in-depth analysis of the potential biological activities of novel derivatives of this scaffold, synthesizing current knowledge and presenting a strategic framework for their investigation. We will explore potential therapeutic applications, detail robust experimental protocols for activity profiling, and elucidate plausible mechanisms of action, providing a comprehensive resource for researchers in the field.
The Tetrahydrooxazolo[5,4-c]pyridine Scaffold: A Privileged Structure
The fusion of an oxazole ring with a pyridine system creates a rigid, bicyclic structure with a defined stereochemistry. This inherent structural rigidity can reduce the entropic penalty upon binding to a target protein, potentially leading to higher affinity and selectivity. The nitrogen and oxygen heteroatoms within the core serve as key hydrogen bond donors and acceptors, crucial for molecular recognition at a biological target's active site.
The true potential of this scaffold lies in its amenability to chemical modification. Strategic derivatization at various positions on both the oxazole and pyridine rings allows for the fine-tuning of:
-
Pharmacokinetic properties: Modulating solubility, membrane permeability, and metabolic stability.
-
Pharmacodynamic properties: Enhancing target affinity, improving selectivity, and altering the mode of action.
The pyridine nucleus is a common feature in many natural products and approved drugs, recognized for its role in forming critical interactions with biological targets and improving water solubility.[1][2] The fusion with an oxazole ring, another heterocycle known for a wide spectrum of biological activities including anti-inflammatory, antimicrobial, and anticancer effects, results in a hybrid molecule with significant therapeutic potential.[3][4][5]
Potential Therapeutic Applications & Biological Activities
Based on the activities of structurally related fused heterocyclic systems, tetrahydrooxazolo[5,4-c]pyridine derivatives are promising candidates for investigation in several key therapeutic areas.
Antimicrobial Activity
The emergence of multidrug-resistant (MDR) pathogens presents a critical global health threat.[1] Fused pyridine-containing heterocycles have demonstrated significant potential as novel antimicrobial agents.[1][6][7] The mechanism often involves disruption of the bacterial cell wall or inhibition of essential enzymes.[1] Derivatives of the tetrahydrooxazolo[5,4-c]pyridine scaffold could exhibit broad-spectrum activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.[6][7]
Key Structure-Activity Relationship (SAR) Insights:
-
Electron-withdrawing groups (e.g., halogens like -Cl, -Br) on appended aryl rings can enhance antibacterial activity.[7]
-
The presence of additional heterocyclic moieties can broaden the spectrum and increase the potency of the antimicrobial effects.[1][6]
Anticancer Activity
Many heterocyclic compounds, including those with oxazole and pyridine motifs, are foundational to modern cancer chemotherapy.[2][3][8] Their mechanisms are diverse, ranging from cytotoxicity to the targeted inhibition of specific signaling pathways crucial for tumor growth and survival.
Potential targets for tetrahydrooxazolo[5,4-c]pyridine derivatives include:
-
Kinase Inhibition: Protein kinases are critical regulators of cell signaling, and their dysregulation is a hallmark of cancer. Fused pyridine scaffolds are prevalent in many kinase inhibitors.[9][10] Derivatives could be designed to target kinases in pathways like EGFR or VEGFR.[11][12]
-
Epigenetic Modulation: Targets like Bromodomain-containing protein 4 (BRD4) are gaining attention in oncology. Triazolopyridine derivatives have shown potent BRD4 inhibitory activity, suggesting that similar fused-pyridine scaffolds are worthy of investigation.[13]
-
Induction of Apoptosis: Successful anticancer agents often trigger programmed cell death. Thiazole-based pyridine compounds have been shown to induce apoptosis in cancer cells through mitochondrial pathways.[14]
Anti-inflammatory Activity
Chronic inflammation is an underlying factor in numerous diseases. Oxazole derivatives have been reported to possess significant anti-inflammatory properties, often by inhibiting key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) or lipoxygenase (LOX).[4][5][15] Novel tetrahydrooxazolo[5,4-c]pyridine compounds could act as potent anti-inflammatory agents by modulating these pathways.[15][16]
A Strategic Framework for Biological Evaluation
A systematic, tiered approach is essential for efficiently evaluating the biological potential of a new chemical series. The following section outlines key experimental workflows.
Primary Screening: Cytotoxicity and Antimicrobial Profiling
The initial step is to assess the general biological impact of the compounds.
Workflow for In Vitro Screening
Caption: High-level workflow for primary screening of novel compounds.
This colorimetric assay is a robust, high-throughput method for initial screening of a compound's effect on cell proliferation and metabolic activity.
Principle: The mitochondrial reductase enzymes in viable, metabolically active cells convert the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product, the absorbance of which is directly proportional to the number of living cells.
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cell lines (e.g., A549 - lung, HeLa - cervical) in 96-well plates at a density of 5,000-10,000 cells/well. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the tetrahydrooxazolo[5,4-c]pyridine derivatives in culture medium. Replace the old medium with the compound-containing medium. Include a vehicle control (DMSO) and a positive control (e.g., Cisplatin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified, 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Readout: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
This is the gold-standard method for determining the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Step-by-Step Methodology:
-
Bacterial Inoculum Preparation: Grow bacterial strains (e.g., S. aureus, E. coli) overnight. Dilute the culture to achieve a standardized concentration of ~5 x 10⁵ colony-forming units (CFU)/mL.
-
Compound Preparation: Perform a two-fold serial dilution of each test compound in a 96-well plate using appropriate broth (e.g., Mueller-Hinton Broth).
-
Inoculation: Add the standardized bacterial inoculum to each well. Include a positive control (bacteria only), a negative control (broth only), and a standard antibiotic control (e.g., Chloramphenicol).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Readout: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.
Secondary Screening: Target-Based and Mechanistic Assays
Compounds that show promising activity in primary screens ("hits") should be advanced to more specific assays to identify their mechanism of action.
If anticancer activity is observed, a kinase inhibition assay can determine if the compounds are acting on a specific kinase.
Principle: These assays measure the ability of a compound to inhibit the phosphorylation of a substrate by a specific kinase. This can be done using various formats, such as fluorescence resonance energy transfer (FRET) or luminescence-based assays that quantify the amount of ATP consumed.
General Steps:
-
A specific recombinant kinase (e.g., EGFR, VEGFR2) is incubated with its substrate and ATP in a buffer solution.
-
The test compound is added at various concentrations.
-
The reaction is allowed to proceed for a set time.
-
A detection reagent is added that generates a signal (e.g., luminescence) inversely proportional to the kinase activity (proportional to remaining ATP).
-
The signal is read, and IC₅₀ values are calculated.
Elucidating a Potential Mechanism: Kinase Inhibitor Signaling
Many fused pyridine derivatives function as ATP-competitive kinase inhibitors.[9][17] A plausible mechanism for an anticancer tetrahydrooxazolo[5,4-c]pyridine derivative would be the inhibition of a key oncogenic signaling pathway, such as the PI3K/Akt/mTOR pathway, which is frequently hyperactivated in cancer.
Caption: Potential inhibition of the PI3K/Akt/mTOR signaling pathway.
Experimental validation for pathway inhibition would involve techniques like Western Blotting . Cancer cells would be treated with the active compound, and cell lysates would be probed with antibodies specific for phosphorylated forms of key proteins (e.g., p-Akt, p-mTOR). A decrease in the levels of these phosphorylated proteins would confirm that the compound is inhibiting the pathway at or upstream of that protein.
Data Interpretation and Lead Optimization
The goal of the described workflow is to identify "lead compounds" for further development.
Example Data Summary Table:
| Compound ID | R-Group | Cytotoxicity IC₅₀ (µM) [A549 Cells] | Antibacterial MIC (µg/mL) [S. aureus] | Kinase Inhibition IC₅₀ (µM) [VEGFR2] |
| TXP-001 | -H | 55.2 | >128 | 45.8 |
| TXP-002 | -4-Cl | 8.3 | 62.5 | 5.1 |
| TXP-003 | -4-OCH₃ | 25.1 | >128 | 19.7 |
| TXP-004 | -2-Br | 6.5 | 62.5 | 2.3 |
| Control | Sunitinib | 9.0 | N/A | 0.01 |
From this hypothetical data, compounds TXP-002 and TXP-004 emerge as hits with both moderate antimicrobial and promising anticancer activity, linked to kinase inhibition. These compounds would be prioritized for lead optimization, where medicinal chemists would synthesize new analogues to improve potency (lower IC₅₀/MIC values) and selectivity while optimizing drug-like properties.
Conclusion and Future Directions
The tetrahydrooxazolo[5,4-c]pyridine scaffold is a versatile and promising platform for the development of novel therapeutic agents. The evidence from related heterocyclic systems strongly suggests potential applications in oncology, infectious diseases, and inflammatory conditions. A systematic evaluation pipeline, beginning with broad phenotypic screening and progressing to specific target-based and mechanistic studies, is crucial for unlocking this potential. Future efforts should focus on expanding the chemical diversity of synthesized libraries, exploring a wider range of biological targets, and employing computational tools to guide rational drug design and accelerate the discovery of new, potent, and selective drug candidates.
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Fernandes, C. et al. (2023). Oxazole-Based Compounds: Synthesis and Anti-Inflammatory Studies. Molecules. Available at: [Link]
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Li, S. et al. (2024). Anti-inflammatory oxazole-, nitro- and hexahydropyrrolo[2,1-b]oxazole-containing abietane diterpenoid alkaloids from Salvia miltiorrhiza. Phytochemistry. Available at: [Link]
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Amat, M. et al. (2010). Synthesis of a tetrahydroimidazo[2',1':2,3]thiazolo[5,4-c]pyridine derivative with Met inhibitory activity. ResearchGate. Available at: [Link]
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Li, P. et al. (2025). Design, synthesis, and antitumor evaluation of triazolopyridine derivatives as novel inhibitors for BRD4. European Journal of Medicinal Chemistry. Available at: [Link]
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El-Sayed, N. N. E. et al. (2024). Discovery of new thiazolo[4,5-b] pyridine-based 1,2,3-triazoles as potent antioxidant agents: in vitro and in silico studies. Organic & Biomolecular Chemistry. Available at: [Link]
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A Technical Guide to the Oxazolo[5,4-c]pyridine Scaffold for Drug Discovery
Introduction: The Emergence of a Privileged Scaffold
In the landscape of medicinal chemistry, certain heterocyclic structures consistently appear in a multitude of bioactive compounds, earning them the designation of "privileged scaffolds." The oxazolo[5,4-c]pyridine core is a prime example of such a structure. Its resemblance to natural purines, where an imidazole ring is replaced by an oxazole, allows it to interact with a wide array of biological targets, including enzymes and receptors involved in critical cellular signaling pathways.[1][2][3] This structural analogy makes it a versatile framework for designing potent and selective modulators of disease-related proteins.
Initially, fused oxazolopyrimidines received less attention as they were not found in natural products.[1][3] However, a recent surge in research has unveiled their significant potential as agonists and antagonists in pathways that regulate the cell life cycle, catapulting the oxazolo[5,4-c]pyridine scaffold to the forefront of modern drug discovery, particularly in oncology.[1][2][3] This guide provides an in-depth exploration of this scaffold, from its synthesis to its application in targeting key proteins, offering field-proven insights for researchers and drug development professionals.
Core Synthetic Strategies: Building the Oxazolo[5,4-c]pyridine Framework
The construction of the oxazolo[5,4-c]pyridine core is a critical first step, and its efficiency directly impacts the feasibility of library generation for screening. Generally, two primary retrosynthetic disconnections are employed:
-
Cyclization of an Oxazole Ring onto a Pyridine Precursor: This approach starts with a suitably functionalized pyridine ring and builds the oxazole moiety in a subsequent step.
-
Cyclization of a Pyridine Ring onto an Oxazole Precursor: This more common strategy utilizes a pre-formed, functionalized oxazole as the foundational building block.[4]
The second strategy is often preferred due to the commercial availability and versatility of 5-aminooxazole-4-carbonitrile derivatives, which serve as excellent starting points for constructing the fused pyrimidine ring.[4]
Diagram: General Synthetic Workflow
Caption: A common synthetic route to oxazolo[5,4-c]pyridine derivatives.
Protocol: Representative Synthesis of a 7-Amino-oxazolo[5,4-c]pyridine Derivative
This protocol outlines a generalized, yet robust, procedure for synthesizing a key intermediate, which can then be diversified.
Objective: To synthesize a 7-substituted-amino-oxazolo[5,4-c]pyridine library scaffold.
Step 1: Formation of the Key Chloro-Intermediate
-
Rationale: The introduction of a chlorine atom at the 7-position creates an electrophilic site that is highly amenable to nucleophilic aromatic substitution (SNAr). This allows for the late-stage introduction of diverse amine side chains, which is a cornerstone of modern library synthesis for exploring structure-activity relationships (SAR).
-
Procedure:
-
To a solution of a C(2)-functionalized 5-aminooxazole-4-carbonitrile in an appropriate solvent (e.g., dioxane), add an excess of a cyclizing agent like N,N-dimethylformamide dimethyl acetal (DMF-DMA).
-
Heat the reaction mixture under reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Cool the mixture and evaporate the solvent under reduced pressure.
-
Treat the crude intermediate with a chlorinating agent such as phosphorus oxychloride (POCl3) at reflux for 2-4 hours.
-
Carefully quench the reaction by pouring it onto crushed ice and neutralize with a base (e.g., sodium bicarbonate solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over sodium sulfate, and concentrate to yield the crude 7-chloro-oxazolo[5,4-c]pyridine intermediate. Purify via column chromatography if necessary.
-
Step 2: Diversification via Nucleophilic Aromatic Substitution
-
Rationale: This step is crucial for exploring the chemical space around the core scaffold. The choice of amine nucleophile (R-NH₂) directly influences the final compound's physicochemical properties and its interaction with the biological target.
-
Procedure:
-
Dissolve the 7-chloro intermediate from Step 1 in a polar aprotic solvent like isopropanol or N,N-dimethylformamide (DMF).
-
Add the desired primary or secondary amine (1.1 to 1.5 equivalents) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) to scavenge the HCl byproduct.
-
Heat the reaction mixture at 80-120 °C for 2-12 hours. Monitor by TLC or LC-MS.
-
Upon completion, cool the reaction, dilute with water, and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry, and concentrate.
-
Purify the final compound using flash column chromatography or preparative HPLC to yield the desired 7-amino-oxazolo[5,4-c]pyridine derivative.
-
Self-Validation: Each step must be validated. The structure of the intermediate and final products should be unambiguously confirmed using a suite of analytical techniques, including ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). Purity should be assessed by HPLC, typically aiming for >95% for biological testing.
Therapeutic Applications and Structure-Activity Relationships (SAR)
The oxazolo[5,4-c]pyridine scaffold has proven to be a fertile ground for the development of inhibitors targeting various protein classes, particularly protein kinases.
Targeting Protein Kinases: VEGFR-2 Inhibitors
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis.[2][5] Several studies have successfully designed oxazolo[5,4-c]pyrimidine derivatives as potent VEGFR-2 inhibitors.[2][5][6]
-
SAR Insights:
-
C(2) Position: Substitution with (hetero)aryl groups, such as a 4-methoxyphenyl or a pyridyl group, is often crucial for potent inhibitory activity.[6] These groups typically occupy a hydrophobic pocket in the ATP-binding site of the kinase.
-
C(7) Position: The nature of the substituent at this position significantly modulates potency and selectivity. Often, an amino linker connecting to another aromatic or aliphatic group is beneficial. For instance, derivatives with an N-[4-(...)]-N'-phenylurea moiety at C(7) have shown potent inhibition of Aurora Kinase A (AURKA) and strong cytotoxic effects.[6]
-
Core Scaffold: The oxazolo[5,4-c]pyrimidine core itself acts as a hinge-binder, forming critical hydrogen bonds with the kinase hinge region, mimicking the interaction of the adenine part of ATP.[6]
-
A study by Deng and coworkers identified a 2,5,7-trisubstituted oxazolo[5,4-d]pyrimidine that inhibited VEGFR2 with an IC₅₀ value of 0.33 µM.[6] Their in silico analysis showed the core forming two hydrogen bonds with the hinge region residues Lys-868 and Asp-1046.[6]
Diagram: Kinase Inhibition Signaling Pathway
Caption: Inhibition of the VEGFR-2 signaling cascade by an oxazolo[5,4-c]pyridine.
Other Therapeutic Targets
Beyond kinases, this versatile scaffold has been explored for a range of other activities:
-
Anticancer: Derivatives have shown cytotoxic activity against various cancer cell lines, including lung, breast, and colon carcinoma.[2][5] Some compounds, like derivative 3g with a 3-(N,N-dimethylamino)propyl substituent, were found to be more potent against the HT29 colon cancer cell line than the standard drug fluorouracil.[5]
-
Immunomodulatory: Certain 7-aminooxazolo[5,4-d]pyrimidines have demonstrated the ability to suppress the proliferation of lymphocytes and the production of tumor necrosis factor-alpha (TNF-α), suggesting potential applications in autoimmune disorders.[7][8]
-
Antiviral: Some compounds in this class have also been noted to inhibit the replication of viruses like human herpes virus type-1 (HHV-1).[7][8]
Data Summary: Bioactivity of Representative Derivatives
| Compound ID | Target/Assay | Activity (IC₅₀ / CC₅₀) | Cell Line | Reference |
| Compound 3g | Cytotoxicity | 58.4 µM | HT29 (Colon Cancer) | [5] |
| Fluorouracil | Cytotoxicity | 381.2 µM | HT29 (Colon Cancer) | [5] |
| Cisplatin | Cytotoxicity | 47.2 µM | HT29 (Colon Cancer) | [5] |
| Compound 5 | VEGFR-2 Kinase | 0.33 µM | (Biochemical Assay) | [6] |
| Compound 5 | HUVEC Proliferation | 0.29 µM | HUVEC | [6] |
Conclusion and Future Directions
The oxazolo[5,4-c]pyridine scaffold has firmly established itself as a privileged structure in drug discovery. Its synthetic tractability, coupled with its ability to effectively mimic purine interactions, provides a robust platform for the development of novel therapeutics. The extensive research into its kinase inhibitory properties, particularly against VEGFR-2, highlights its potential in oncology. However, the demonstrated immunomodulatory, antiviral, and broad cytotoxic activities suggest that its therapeutic utility is far from fully tapped.[2][7][8]
Future research should focus on leveraging computational methods for more rational design, exploring novel substitutions at all available positions, and expanding the scope of biological targets. A deeper understanding of the scaffold's ADME (Administration, Distribution, Metabolism, and Excretion) properties will be critical for advancing these promising compounds from the bench to the clinic. The continued exploration of this remarkable scaffold is poised to yield the next generation of targeted therapies.
References
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Title: Synthesis and Biological Activity of New 7-Amino-oxazolo[5,4-d]Pyrimidine Derivatives Source: Molecules, 2020 URL: [Link]
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Title: Synthesis and Biological Activity of New 7-Amino-oxazolo[5,4-d]Pyrimidine Derivatives Source: National Center for Biotechnology Information URL: [Link]
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Title: Intrinsic drug potential of oxazolo[5,4-d]pyrimidines and oxazolo[4,5-d]pyrimidines Source: PubMed URL: [Link]
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Title: New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research Source: National Center for Biotechnology Information URL: [Link]
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Title: New Oxazolo[5,4- d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research Source: PubMed URL: [Link]
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Title: Oxazolo[5,4- d]pyrimidines as Anticancer Agents: A Comprehensive Review of the Literature Focusing on SAR Analysis Source: PubMed URL: [Link]
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Title: Synthesis of isoxazolo[5,4-b]pyridine derivatives (microreview) Source: ResearchGate URL: [Link]
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Initial Screening of 2-Methyl-4,5,6,7-tetrahydrooxazolo[5,4-c]pyridine in Cell Lines: An In-depth Technical Guide
Abstract
This technical guide provides a comprehensive framework for the initial in vitro screening of the novel heterocyclic compound, 2-Methyl-4,5,6,7-tetrahydrooxazolo[5,4-c]pyridine. Given the current absence of specific biological data for this molecule, this document outlines a scientifically rigorous, tiered approach to efficiently assess its potential as a therapeutic agent. The protocols herein are designed to first establish a cytotoxicity profile across a diverse panel of cancer cell lines, followed by a more detailed investigation into its effects on cell proliferation. This guide is intended for researchers, scientists, and drug development professionals engaged in the early-stage evaluation of small molecules. By adhering to the principles of robust experimental design and data interpretation detailed within, researchers can generate a foundational dataset to guide future development efforts for this compound.
Introduction and Scientific Rationale
The quest for novel therapeutic agents is a cornerstone of modern medicine, with heterocyclic compounds consistently emerging as a rich source of pharmacologically active molecules.[1] The scaffold of this compound, with its fused oxazole and partially saturated pyridine rings, presents a unique chemical architecture. While direct biological studies on this specific molecule are not yet prevalent in published literature, the broader family of related fused heterocyclic systems has demonstrated significant potential in oncology and infectious disease research.
For instance, derivatives of thiazolo[5,4-c]pyridine and pyrazolo[4,3-c]pyridine have been synthesized and evaluated for their antimicrobial and anticancer activities.[2][3] Specifically, certain pyrazolo[4,3-c]pyridine derivatives have been identified as potent c-Met kinase inhibitors, a validated target in oncology.[3] This precedent provides a strong rationale for investigating the biological effects of this compound, particularly its potential as an anti-cancer agent.
This guide outlines a systematic initial screening cascade designed to efficiently probe the bioactivity of this compound. The primary objectives are:
-
To determine the cytotoxic potential of this compound across a panel of human cancer cell lines.
-
To quantify the effect of the compound on cancer cell proliferation.
-
To establish a preliminary therapeutic window by comparing its effects on cancerous versus non-cancerous cell lines.
The insights gained from this initial screening will be pivotal in determining the future trajectory of research for this promising heterocyclic compound.
Experimental Workflow: A Tiered Screening Approach
A logical and resource-efficient screening workflow is paramount in the early stages of drug discovery. The proposed workflow for this compound is a two-tiered approach, beginning with a broad cytotoxicity assessment, followed by a more focused investigation into its anti-proliferative effects.
Figure 1: A tiered experimental workflow for the initial screening of this compound.
Methodologies and Protocols
Cell Line Selection: A Strategic Approach
The choice of cell lines is a critical determinant of the relevance and translatability of in vitro findings.[4] For the initial screening of this compound, a diverse panel of human cancer cell lines is recommended to assess the breadth of its potential activity.[5] It is also crucial to include a non-cancerous cell line to provide an early indication of selectivity and potential toxicity to normal tissues.
Recommended Cell Line Panel:
| Cell Line | Cancer Type | Key Characteristics |
| MCF-7 | Breast Adenocarcinoma | Estrogen receptor-positive |
| MDA-MB-231 | Breast Adenocarcinoma | Triple-negative, highly invasive |
| A549 | Lung Carcinoma | Adenocarcinomic human alveolar basal epithelial cells |
| HCT116 | Colorectal Carcinoma | Epithelial, with a relatively stable karyotype |
| HepG2 | Hepatocellular Carcinoma | Epithelial-like, secretes plasma proteins |
| PC-3 | Prostate Adenocarcinoma | Androgen-independent |
| HEK293 | Human Embryonic Kidney | Non-cancerous, used as a control for general cytotoxicity |
This panel represents a range of common cancer types with varying genetic backgrounds, providing a robust initial assessment of the compound's activity spectrum. The inclusion of HEK293 cells will allow for the calculation of a selectivity index, a key parameter in early-stage drug development.
Tier 1: Cytotoxicity Assessment
The initial step is to determine the concentration-dependent cytotoxic effects of the compound. Two robust and widely accepted colorimetric assays are suitable for this purpose: the MTT assay and the Sulforhodamine B (SRB) assay.
The MTT assay is a reliable method to assess cell viability by measuring the metabolic activity of living cells. In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[6] The amount of formazan produced is directly proportional to the number of living cells.[7]
Protocol: MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.
-
Compound Treatment: Prepare a series of dilutions of this compound in complete culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle-only controls.
-
Incubation: Incubate the plate for 48-72 hours at 37°C with 5% CO₂.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.[8]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.[6]
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution. Read the absorbance at 570 nm using a microplate reader.[7]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the viability against the log of the compound concentration and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
The SRB assay is a cell density-based assay that relies on the ability of the SRB dye to bind to protein components of cells.[9] It is a sensitive and reproducible method for assessing cytotoxicity.[10]
Protocol: SRB Assay
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.
-
Cell Fixation: Gently add 25 µL of cold 50% (w/v) trichloroacetic acid (TCA) to each well and incubate at 4°C for 1 hour to fix the cells.[9]
-
Washing: Wash the plates four to five times with slow-running tap water or 1% acetic acid to remove the TCA and unbound cells.[10][11] Air-dry the plates completely.
-
SRB Staining: Add 50 µL of 0.04% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.[9][11]
-
Removal of Unbound Dye: Wash the plates four times with 1% acetic acid to remove unbound SRB dye.[10] Air-dry the plates.
-
Dye Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.[12]
-
Absorbance Measurement: Shake the plate for 5-10 minutes and read the absorbance at 510 nm.[12]
-
Data Analysis: Calculate the percentage of cell growth relative to the vehicle-treated control and determine the IC₅₀ value.
Tier 2: Cell Proliferation Assay
Compounds that exhibit significant cytotoxicity in the primary screen should be further evaluated to determine if their effect is due to cell cycle arrest and inhibition of proliferation, rather than solely inducing cell death. The BrdU (5-bromo-2'-deoxyuridine) incorporation assay is a direct measure of DNA synthesis and is therefore an excellent method for assessing cell proliferation.
BrdU is a synthetic analog of thymidine that is incorporated into newly synthesized DNA during the S phase of the cell cycle.[13] The incorporated BrdU can then be detected using a specific antibody.
Protocol: BrdU Assay
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with this compound at concentrations around the previously determined IC₅₀ value for 24-48 hours.
-
BrdU Labeling: Add BrdU labeling solution to each well to a final concentration of 1X and incubate for 2-4 hours at 37°C. The optimal incubation time may need to be determined empirically for each cell line.
-
Fixation and Denaturation: Remove the labeling solution and fix the cells by adding 100 µL of a fixing/denaturing solution to each well. Incubate for 30 minutes at room temperature. This step is crucial for the anti-BrdU antibody to access the incorporated BrdU.[13]
-
Antibody Incubation: Remove the fixing/denaturing solution and add 100 µL of a diluted anti-BrdU antibody to each well. Incubate for 1 hour at room temperature.
-
Secondary Antibody Incubation: Wash the wells with a wash buffer. Add 100 µL of a horseradish peroxidase (HRP)-conjugated secondary antibody and incubate for 1 hour.
-
Substrate Addition and Measurement: Wash the wells again and add 100 µL of TMB substrate. Monitor the color development and then add a stop solution. Read the absorbance at 450 nm.
-
Data Analysis: Compare the absorbance values of treated cells to untreated controls to determine the effect of the compound on DNA synthesis and cell proliferation.
Data Presentation and Interpretation
All quantitative data should be summarized in a clear and concise tabular format for easy comparison.
Table 1: Hypothetical Cytotoxicity Data for this compound
| Cell Line | IC₅₀ (µM) |
| MCF-7 | 15.2 |
| MDA-MB-231 | 8.9 |
| A549 | 22.5 |
| HCT116 | 12.1 |
| HepG2 | 35.7 |
| PC-3 | 18.4 |
| HEK293 | >100 |
Interpretation: In this hypothetical example, the compound shows preferential cytotoxicity towards the triple-negative breast cancer cell line MDA-MB-231. The high IC₅₀ value in the non-cancerous HEK293 cell line suggests a favorable preliminary therapeutic window.
Conclusion and Future Directions
This guide provides a robust and scientifically sound framework for the initial in vitro screening of this compound. The successful execution of these experiments will yield a critical foundational dataset that will illuminate the compound's cytotoxic and anti-proliferative properties. The results will enable a "Go/No-Go" decision for further, more in-depth studies, which could include mechanism of action elucidation, target identification, and eventual progression to in vivo models. The systematic approach outlined herein ensures that the potential of this novel heterocyclic compound is evaluated in a rigorous and efficient manner, paving the way for its potential development as a novel therapeutic agent.
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Recent Advances and Developments of in vitro Evaluation of Heterocyclic Moieties on Cancer Cell Lines. PubMed. Retrieved from [Link]
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Structure-based design, synthesis, and evaluation of 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine derivatives as novel c-Met inhibitors. PubMed. Retrieved from [Link]
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Design, synthesis and biological evaluation of N-pyridinyl ureidobenzenesulfonates and their hydrochloride salts as novel water-soluble dihydroorotate dehydrogenase inhibitors inducing differentiation of acute myeloid leukemia cells. RSC Publishing. Retrieved from [Link]
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Novel biologically active pyridine derivatives: Synthesis, structure characterization, in vitro antimicrobial evaluation and structure-activity relationship. ResearchGate. Retrieved from [Link]
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solubility and stability of 2-Methyl-4,5,6,7-tetrahydrooxazolo[5,4-c]pyridine
An In-depth Technical Guide on the Core Physicochemical Properties of 2-Methyl-4,5,6,7-tetrahydrooxazolo[5,4-c]pyridine: Solubility and Stability
Foreword: A Strategic Approach to Preformulation
In the landscape of drug discovery and development, the journey from a promising hit to a viable clinical candidate is paved with rigorous scientific investigation. Among the most critical early assessments are the determination of a compound's aqueous solubility and its chemical stability. These fundamental physicochemical properties are not merely data points; they are key determinants of a drug's potential for bioavailability, its formulation feasibility, and its ultimate therapeutic success. A compound with poor solubility may never reach its target in sufficient concentration, while an unstable molecule can degrade into inactive or even toxic byproducts.
This guide provides a comprehensive framework for the thorough characterization of the , a heterocyclic scaffold of interest in medicinal chemistry. As specific experimental data for this compound is not extensively published, this document serves as both a strategic overview and a practical, step-by-step manual for researchers. It is written from the perspective of a Senior Application Scientist, blending established analytical principles with field-proven insights to empower drug development professionals to generate robust and reliable data. The protocols described herein are designed to be self-validating, ensuring the integrity of the results and providing a solid foundation for further development decisions.
The Pivotal Role of Solubility in Drug Development
A drug's ability to dissolve in aqueous media is a prerequisite for its absorption and subsequent distribution to the site of action.[1] Poor solubility is a leading cause of compound attrition in the development pipeline. Therefore, an early and accurate assessment of solubility is essential.[2] This section outlines the methodologies for determining both the kinetic and thermodynamic solubility of this compound.
Understanding Kinetic vs. Thermodynamic Solubility
It is crucial to distinguish between two key types of solubility measurements:
-
Kinetic Solubility: This measures the concentration of a compound at the moment it begins to precipitate from a solution that was initially prepared by dissolving the compound in an organic solvent (typically DMSO) and then adding it to an aqueous buffer.[2][3] This is a high-throughput screening method often used in early discovery to quickly flag compounds that may have solubility issues.[2]
-
Thermodynamic Solubility: This is the true equilibrium solubility, representing the maximum concentration of a compound that can be dissolved in a solvent under equilibrium conditions with an excess of the solid material.[2][4] The shake-flask method is the gold standard for determining thermodynamic solubility.[4]
Experimental Workflow for Solubility Determination
The following diagram illustrates a comprehensive workflow for assessing the solubility of a new chemical entity.
Caption: Workflow for Kinetic and Thermodynamic Solubility Assessment.
Protocol 1: Thermodynamic Solubility via Shake-Flask Method
This protocol is considered the "gold standard" for determining the equilibrium solubility of a compound.[4]
Rationale: By allowing the system to reach equilibrium over an extended period (24-48 hours) with an excess of solid material, this method ensures that the measured concentration represents the true saturation point of the compound in the given medium.[5]
Step-by-Step Methodology:
-
Preparation of Buffers: Prepare a series of biologically relevant aqueous buffers, for example:
-
Simulated Gastric Fluid (SGF), pH 1.2
-
Acetate Buffer, pH 4.5
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
-
Compound Addition: Add an excess of solid this compound to a known volume of each buffer in separate glass vials. A visual excess of solid should remain at the bottom of the vial.
-
Equilibration: Seal the vials and place them in a shaker incubator set to a constant temperature (e.g., 25°C or 37°C) for 24 to 48 hours to ensure equilibrium is reached.
-
Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This is a critical step and can be achieved by either:
-
Centrifugation: Centrifuge the samples at a high speed (e.g., 14,000 rpm for 15 minutes).
-
Filtration: Filter the suspension using a low-binding filter (e.g., a 0.22 µm PVDF filter). It is crucial to ensure the compound does not adsorb to the filter material, which could underestimate solubility.[3]
-
-
Quantification: Carefully take an aliquot of the clear supernatant and dilute it with a suitable mobile phase. Quantify the concentration of the dissolved compound using a validated HPLC-UV method against a standard curve.
-
Data Reporting: Express the solubility in µg/mL or µM.
Data Presentation: Solubility Profile
The results of the solubility studies should be summarized in a clear and concise table.
| Parameter | pH 1.2 (SGF) | pH 4.5 (Acetate) | pH 7.4 (PBS) |
| Thermodynamic Solubility (µg/mL at 25°C) | Hypothetical Data | Hypothetical Data | Hypothetical Data |
| Kinetic Solubility (µg/mL at 25°C) | Hypothetical Data | Hypothetical Data | Hypothetical Data |
| Solid State Form (Post-equilibration) | Crystalline Form I | Crystalline Form I | Crystalline Form I |
Note: Based on the structure, which includes a basic nitrogen atom in the tetrahydro-pyridine ring, it is anticipated that this compound will exhibit higher solubility at lower pH due to salt formation.
Ensuring Compound Integrity: A Guide to Stability Assessment
The chemical stability of an active pharmaceutical ingredient (API) is paramount to ensuring its safety, efficacy, and shelf-life.[6] Stability studies, particularly forced degradation, are a regulatory requirement and provide critical insights into the degradation pathways and the intrinsic stability of the molecule.[6][7][8]
The Principle of Forced Degradation Studies
Forced degradation, or stress testing, involves subjecting the compound to conditions more severe than those it would experience during storage or use.[6] The objectives of these studies are:
-
To identify potential degradation products.
-
To elucidate degradation pathways.
-
To develop and validate a stability-indicating analytical method that can resolve the parent drug from its degradants.[9][10]
Protocol 2: Forced Degradation Study
This protocol outlines a comprehensive approach to stress testing this compound.
Rationale: By subjecting the compound to a range of stress conditions as mandated by ICH guidelines, we can generate a comprehensive degradation profile.[6][7] This information is invaluable for formulation development, packaging selection, and defining storage conditions.[6]
Step-by-Step Methodology:
-
Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60-80°C for a specified time (e.g., 2, 6, 24 hours).
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and heat at 60-80°C for a specified time.
-
Oxidative Degradation: Treat the stock solution with 3% hydrogen peroxide (H₂O₂) at room temperature.
-
Thermal Degradation: Expose a solid sample of the compound to dry heat (e.g., 105°C).
-
Photolytic Degradation: Expose the stock solution and a solid sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B).
-
-
Sample Analysis: At each time point, withdraw a sample, neutralize it if necessary, and dilute to a suitable concentration. Analyze the sample using a stability-indicating HPLC method.
-
Peak Purity Analysis: Use a photodiode array (PDA) detector to assess the peak purity of the parent compound and any degradation products.
Hypothetical Degradation Pathway
The oxazole ring is a key functional group in the molecule. Oxazoles, particularly those with certain substitution patterns, can be susceptible to hydrolysis.[11] The tetrahydro-pyridine ring may be susceptible to oxidation. The following diagram illustrates a potential degradation pathway under hydrolytic conditions.
Caption: Hypothetical Hydrolytic Degradation of the Oxazole Ring.
Data Presentation: Forced Degradation Summary
The results of the forced degradation study should be tabulated to clearly show the extent of degradation under each stress condition.
| Stress Condition | Duration | % Degradation | Number of Degradants | Major Degradant (RT) |
| 0.1 M HCl | 24h at 80°C | Hypothetical Data | Hypothetical Data | Hypothetical Data |
| 0.1 M NaOH | 24h at 80°C | Hypothetical Data | Hypothetical Data | Hypothetical Data |
| 3% H₂O₂ | 24h at RT | Hypothetical Data | Hypothetical Data | Hypothetical Data |
| Dry Heat | 48h at 105°C | Hypothetical Data | Hypothetical Data | Hypothetical Data |
| Photolysis (Solid) | 1.2 million lux h | Hypothetical Data | Hypothetical Data | Hypothetical Data |
Conclusion: Building a Foundation for Success
The comprehensive evaluation of solubility and stability is a non-negotiable cornerstone of the preformulation phase in drug development. By employing the robust, validated methodologies outlined in this guide, researchers can build a detailed physicochemical profile of this compound. This knowledge is not merely academic; it directly informs critical decisions regarding lead optimization, formulation strategy, and the overall development pathway. A thorough understanding of these core properties at an early stage mitigates risks, conserves resources, and ultimately increases the probability of advancing a safe and effective therapeutic agent to the clinic.
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A review of methods for solubility determination in biopharmaceutical drug characterisation. ResearchGate. [Link]
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Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Rheolution. [Link]
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2-methyl-4,5,6,7-tetrahydro-oxazolo[5,4-c]pyridine hydrochloride. MOLBASE. [Link]
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2-ETHYL-4,5,6,7-TETRAHYDRO-OXAZOLO[5,4-C]PYRIDINE. ChemBK. [Link]
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On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives. PMC - NIH. [Link]
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2-Methyl-4,5,6,7-tetrahydro-oxazolo[5,4-c]pyridine. Thoreauchem. [Link]
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An In-Depth Technical Guide to 2-Methyl-4,5,6,7-tetrahydrooxazolo[5,4-c]pyridine: A Scaffold of Latent Potential
This technical guide provides a comprehensive overview of 2-Methyl-4,5,6,7-tetrahydrooxazolo[5,4-c]pyridine, a heterocyclic compound belonging to the broader class of tetrahydrooxazolo[5,4-c]pyridines. While specific research on this particular derivative is limited in publicly accessible literature, this document will establish its chemical identity and delve into the potential significance of its core scaffold. By examining its structural analogs and isosteres, we aim to provide researchers, scientists, and drug development professionals with a foundational understanding of its likely chemical properties, plausible synthetic routes, and prospective applications in medicinal chemistry.
Core Compound Identification and Physicochemical Properties
The primary subject of this guide is unequivocally identified by the following nomenclature and registry number:
-
IUPAC Name: this compound
-
CAS Number: 886371-60-4[1]
A hydrochloride salt of this compound is also documented under CAS Number 1443436-14-3.[2]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₇H₁₀N₂O | [1] |
| Molecular Weight | 138.17 g/mol | [1] |
| Predicted Properties (for Hydrochloride Salt) | ||
| Formula | C₇H₁₁ClN₂O | [2] |
| Exact Mass | 174.056 | [2] |
| LogP | 1.7595 | [2] |
| PSA (Polar Surface Area) | 38.06 Ų | [2] |
The structure, characterized by a fused oxazole and tetrahydropyridine ring system, is a noteworthy scaffold in medicinal chemistry. The tetrahydropyridine moiety imparts a three-dimensional character to the otherwise planar oxazole ring, which can be crucial for specific interactions with biological targets.
Figure 1: Chemical structure of this compound.
The Tetrahydrooxazolo[5,4-c]pyridine Scaffold in a Broader Context
The pyridine ring and its derivatives are fundamental building blocks in drug design, present in numerous FDA-approved pharmaceuticals.[3] Fusing a five-membered heterocyclic ring, such as an oxazole, to the pyridine core creates a bicyclic system with a unique electronic and steric profile that can be exploited for targeted therapeutic interventions.
Bioisosteric Relationships: The Significance of the Oxazole Ring
In medicinal chemistry, the principle of bioisosterism—the substitution of atoms or groups with other atoms or groups of similar size, shape, and electronic configuration—is a powerful tool for lead optimization. The oxazole ring in the target compound can be considered a bioisostere of other five-membered heterocycles, most notably the thiazole and isoxazole rings.
-
Oxazole vs. Thiazole: The replacement of the sulfur atom in a thiazole with an oxygen atom to form an oxazole can influence a molecule's polarity, hydrogen bonding capacity, and metabolic stability. While thiazoles are more common in drug discovery, oxazoles offer a distinct chemical space. The 1,3,4-oxadiazole and 1,3,4-thiadiazole bioisosteres are well-documented pharmacophores in a variety of therapeutic areas.[4][5]
-
Oxazole vs. Isoxazole: The isomeric relationship between oxazoles and isoxazoles (differing in the position of the nitrogen atom) can lead to significant changes in biological activity. For instance, the well-known GABA agonist, Gaboxadol (THIP), features a tetrahydroisoxazolo [5,4-c]pyridin-3-ol core, highlighting the potential of this fused heterocyclic system to interact with central nervous system targets.[6]
The choice of the oxazole ring, therefore, presents a unique opportunity to modulate the physicochemical and pharmacokinetic properties of a potential drug candidate.
Figure 2: Relationship of the target scaffold to its analogs and bioisosteres.
Prospective Synthetic Pathways
General Strategy: Construction of the Fused Ring System
The synthesis of such a molecule would likely involve a multi-step process, beginning with a suitably functionalized piperidine derivative, followed by the construction of the fused oxazole ring.
Workflow 1: Postulated Synthesis of this compound
Figure 3: A high-level postulated synthetic workflow.
Detailed Protocol (Hypothetical)
The following protocol is a hypothetical pathway derived from analogous syntheses of related oxazolopyridine and thiazolopyridine systems. This has not been experimentally validated for the target compound and should be treated as a theoretical proposal.
Step 1: Synthesis of a 3-amino-4-hydroxypiperidine precursor. This could potentially be achieved from an N-protected 4-piperidone through a series of steps involving, for example, oximation, reduction, and subsequent hydroxylation. The choice of protecting group on the piperidine nitrogen would be critical for compatibility with subsequent reaction conditions.
Step 2: Cyclization to form the oxazole ring. The resulting 3-amino-4-hydroxypiperidine derivative could then be reacted with an appropriate C2 source to form the oxazole ring. For the target 2-methyl derivative, this would likely involve a reaction with an acetic acid derivative, such as acetyl chloride or acetic anhydride, followed by a cyclodehydration step. A similar approach involving the cyclization of o-disubstituted aminopyridines has been reported for the synthesis of oxazolo[4,5-c]pyridines.
Step 3: Final modification and deprotection. If an N-protecting group was used, a final deprotection step would be required to yield the target compound.
This proposed route is one of several possibilities. Alternative strategies could involve the initial construction of an oxazole ring followed by the formation of the tetrahydropyridine ring.
Potential Applications and Future Research Directions
Given the biological activities of its structural analogs, the tetrahydrooxazolo[5,4-c]pyridine scaffold, including the 2-methyl derivative, represents a promising area for future research and drug development.
-
Central Nervous System (CNS) Disorders: The structural similarity to the GABA agonist Gaboxadol suggests that derivatives of this scaffold could be investigated for their activity on GABA receptors or other CNS targets. The anxiolytic properties of pyrazolopyridines further support the potential of fused pyridine heterocycles in neurology.[7]
-
Oncology: Various fused pyridine systems have been explored as anticancer agents. For example, derivatives of tetrahydro-isoxazolo-[4,5-c]-pyridines have been investigated as Hsp90 inhibitors, and oxazolo[5,4-d]pyrimidines have been designed as potential VEGFR-2 inhibitors.[8] Substituted oxazolo[4,5-b]pyridine-triazole derivatives have also shown anticancer activity.[9]
-
Infectious Diseases: The pyridine scaffold is a common feature in many antimicrobial agents.[10] The thiazolo[5,4-c]pyridine core, a close analog of the target scaffold, has been investigated for its antimicrobial properties.
Future research should focus on:
-
Developing and validating a reliable synthetic route to this compound and its derivatives.
-
Screening these novel compounds against a panel of biological targets, particularly those in the CNS and oncology space.
-
Conducting structure-activity relationship (SAR) studies to optimize the scaffold for improved potency and selectivity.
Conclusion
This compound is a chemically intriguing molecule whose full potential is yet to be explored. While direct experimental data is scarce, its structural relationship to a variety of biologically active compounds suggests that the tetrahydrooxazolo[5,4-c]pyridine scaffold is a promising starting point for the design of novel therapeutics. This guide has provided a foundational understanding of this molecule, offering a springboard for future research and development in this exciting area of medicinal chemistry.
References
-
Al-Ostoot, F. H., et al. (2022). Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade. Molecules, 27(9), 2709. [Link]
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Katner, A. S., & Brown, R. F. (1990). A novel preparation of thiazolo[5,4‐c]pyridines and the synthesis of some imidazo[4,5‐c]pyridines and oxazolo[4,5‐c]pyridines. Journal of Heterocyclic Chemistry, 27(3), 563–566. [Link]
-
MOLBASE. (n.d.). 2-methyl-4,5,6,7-tetrahydro-oxazolo[5,4-c]pyridine hydrochloride. Retrieved from [Link]
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Kumar, S. S., et al. (2024). Synthesis, Characterization and Antimicrobial Screening of Oxazolopyridine Derivatives. Journal of Pharmaceutical and Allied Sciences, 21(3), 1-8. [Link]
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Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 96(8), 3147-3176. [Link]
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The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. (2021). ACS Omega, 6(45), 30224–30245. [Link]
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Palamarchuk, I. V., et al. (2025). Synthesis and Optical Properties of Substituted Derivatives of Oxazolo[5,4-b]Pyridine. Chemistry of Heterocyclic Compounds, 61(11), 1-9. [Link]
- US Patent No. US20200223865A1. (2020). Manufacture of 4,5,6,7-tetrahydroisoxazolo[5,4-c]pyridin-3-ol.
-
PubMed. (2022). Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade. [Link]
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Sireesha, R., et al. (2023). Synthesis of Substituted Aryl Incorporated Oxazolo[4,5-b]Pyridine-Triazole Derivatives: Anticancer Evaluation and Molecular Docking Studies. Polycyclic Aromatic Compounds, 43(1), 586-603. [Link]
-
Turski, W. A., et al. (1985). Pharmacology of pyrazolopyridines. Progress in Neuro-Psychopharmacology and Biological Psychiatry, 9(4), 415-419. [Link]
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Zefat, A., et al. (2022). New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research. International Journal of Molecular Sciences, 23(19), 11694. [Link]
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Methodological & Application
Application Notes & Protocols: In Vitro Evaluation of 2-Methyl-4,5,6,7-tetrahydrooxazolo[5,4-c]pyridine as a Monoamine Oxidase Inhibitor
Introduction: The Therapeutic Potential of MAO Inhibition and the Emergence of Novel Scaffolds
Monoamine oxidases (MAO) are a family of flavin-containing enzymes located on the outer mitochondrial membrane, responsible for the oxidative deamination of neurotransmitters such as dopamine, serotonin, and norepinephrine.[1] Two isoforms, MAO-A and MAO-B, are well-established therapeutic targets for a range of neurological and psychiatric disorders.[2][3] Specifically, the inhibition of MAO-B is a key strategy in the management of Parkinson's disease, as it can increase depleted dopamine levels in the brain, thereby alleviating motor symptoms.[1][4]
The oxazolopyridine scaffold has emerged as a promising chemotype for the development of novel MAO-B inhibitors.[4][5] This application note details a comprehensive in vitro experimental workflow to characterize the biological activity of 2-Methyl-4,5,6,7-tetrahydrooxazolo[5,4-c]pyridine , a novel compound within this class. The following protocols provide a robust framework for determining its inhibitory potency against MAO-A and MAO-B and assessing its cytotoxic profile in a relevant neuronal cell line.
Part 1: Biochemical Assay for MAO-A and MAO-B Inhibition
The primary mechanism of action is investigated using a validated, luminescence-based biochemical assay. This approach offers high sensitivity and a streamlined workflow, making it ideal for inhibitor screening.[6][7]
Principle of the MAO-Glo™ Assay
The MAO-Glo™ Assay quantifies the activity of MAO enzymes by measuring the amount of a luciferin derivative produced in the enzymatic reaction.[8] The MAO enzyme converts a pro-luciferin substrate into methyl ester luciferin. In a second step, a Luciferin Detection Reagent is added, which stops the MAO reaction and contains an esterase and luciferase. The esterase converts the methyl ester luciferin to luciferin, which is then utilized by luciferase to generate a stable, glow-type luminescent signal directly proportional to MAO activity.[9][10]
Caption: Principle of the luminescent MAO-Glo™ Assay.
Experimental Protocol: MAO-Glo™ Assay
This protocol is adapted from the Promega MAO-Glo™ Assay Technical Bulletin.[8]
1. Reagent Preparation:
-
Compound Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Serial Dilutions: Perform serial dilutions of the stock solution in DMSO to create a range of concentrations for IC50 determination (e.g., 10 mM to 10 nM).
-
MAO Substrate: Reconstitute the luminogenic MAO substrate in the provided buffer to create a 4 mM stock solution. For the assay, dilute this stock to a 4X working concentration (160 µM for MAO-A and 16 µM for MAO-B) in the appropriate MAO Reaction Buffer.[8]
-
MAO Enzymes: Use recombinant human MAO-A and MAO-B enzymes. Dilute the enzymes in the appropriate MAO Reaction Buffer to a 2X working concentration. The optimal concentration should be determined empirically to ensure a robust signal-to-background ratio.
-
Luciferin Detection Reagent: Reconstitute the lyophilized reagent with the provided buffer containing esterase. Allow it to equilibrate to room temperature for at least 20 minutes before use.
2. Assay Procedure (96-well plate format):
-
Add 12.5 µL of MAO Reaction Buffer to all wells.
-
Add 12.5 µL of the 2X MAO enzyme solution to the experimental and positive control wells. For negative control (no enzyme) wells, add an additional 12.5 µL of MAO Reaction Buffer.
-
Add 2.5 µL of the test compound dilutions (or DMSO for vehicle control) to the respective wells. For positive controls, add known MAO-A (e.g., Clorgyline) and MAO-B (e.g., Selegiline) inhibitors.
-
Incubate the plate at room temperature for 15 minutes to allow the compound to interact with the enzyme.
-
Initiate the reaction by adding 25 µL of the 4X MAO substrate solution to all wells.
-
Mix the plate gently on a plate shaker for 30-60 seconds.
-
Incubate the plate at room temperature for 60 minutes.
-
Add 50 µL of the reconstituted Luciferin Detection Reagent to each well to stop the reaction and initiate luminescence.
-
Mix the plate gently for 30-60 seconds.
-
Incubate at room temperature for 20 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate-reading luminometer.
3. Data Analysis:
-
Subtract the average relative light units (RLU) of the no-enzyme control from all other readings.
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control (100% activity).
-
Plot the percent inhibition versus the log of the compound concentration.
-
Determine the IC50 value (the concentration of inhibitor that reduces enzyme activity by 50%) using a non-linear regression curve fit (log[inhibitor] vs. response -- variable slope).
| Parameter | MAO-A Assay | MAO-B Assay |
| Enzyme | Recombinant Human MAO-A | Recombinant Human MAO-B |
| Substrate Conc. (4X) | 160 µM | 16 µM |
| Positive Control | Clorgyline | Selegiline |
| Incubation Time | 60 minutes | 60 minutes |
| Detection | Luminescence | Luminescence |
Part 2: Cell-Based Assay for Cytotoxicity Assessment
Evaluating the cytotoxicity of a lead compound is a critical step in early-stage drug discovery.[11] This protocol uses the human neuroblastoma SH-SY5Y cell line, a well-established model for neurotoxicity studies, due to its human origin and neuronal characteristics.[12][13][14]
Principle of the Resazurin (AlamarBlue) Assay
The resazurin assay is a colorimetric/fluorometric method used to quantify cell viability.[15][16] The blue, non-fluorescent dye, resazurin, is reduced by metabolically active cells to the pink, highly fluorescent resorufin.[17][18] The amount of fluorescence produced is directly proportional to the number of viable cells.[19]
Experimental Protocol: Resazurin Cytotoxicity Assay
1. Cell Culture and Seeding:
-
Cell Line: SH-SY5Y (ATCC® CRL-2266™).
-
Culture Medium: 1:1 mixture of Eagle's Minimum Essential Medium (EMEM) and Ham's F12 medium, supplemented with 10% Fetal Bovine Serum (FBS), 1% Non-Essential Amino Acids (NEAA), and 1% Penicillin-Streptomycin.[13]
-
Culturing Conditions: Maintain cells at 37°C in a humidified atmosphere with 5% CO2. Passage cells at approximately 80% confluency.[13]
-
Seeding: Seed SH-SY5Y cells into a 96-well, black, clear-bottom plate at a density of 1 x 10^4 cells per well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.
2. Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium from the 10 mM DMSO stock. Ensure the final DMSO concentration in the wells does not exceed 0.5%.
-
After 24 hours of cell attachment, remove the medium and add 100 µL of the medium containing the test compound at various concentrations. Include vehicle control (medium with DMSO) and positive control (e.g., Staurosporine) wells.
-
Incubate the plate for 24 or 48 hours at 37°C and 5% CO2.
3. Resazurin Assay and Data Collection:
-
Prepare a 0.15 mg/mL stock solution of resazurin in sterile PBS and filter-sterilize.[16]
-
After the treatment period, add 10 µL of the resazurin stock solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, protected from light.
-
Measure the fluorescence using a microplate reader with an excitation wavelength of 540-560 nm and an emission wavelength of 590 nm.[16][17]
4. Data Analysis:
-
Subtract the average fluorescence of the media-only (no cells) blank wells from all other readings.
-
Calculate the percentage of cell viability for each treatment relative to the vehicle control (100% viability).
-
Plot the percent viability versus the log of the compound concentration and determine the CC50 (the concentration that reduces cell viability by 50%) using a non-linear regression curve fit.
Caption: High-level workflow for in vitro compound evaluation.
Conclusion and Future Directions
This application note provides a comprehensive, step-by-step guide for the initial in vitro characterization of this compound as a potential monoamine oxidase inhibitor. By following these protocols, researchers can reliably determine the compound's inhibitory potency against MAO-A and MAO-B and assess its corresponding cytotoxicity in a neuronal cell model. The resulting IC50 and CC50 values will be crucial for calculating a selectivity index, a key parameter in prioritizing compounds for further preclinical development. Subsequent studies could explore the mechanism of inhibition (reversible vs. irreversible), conduct more extensive structure-activity relationship (SAR) analyses, and eventually progress to in vivo models of neurodegenerative disease.
References
-
Standardized Protocol for Resazurin-Based Viability Assays on A549 Cell Line for Improving Cytotoxicity Data Reliability. National Institutes of Health. [Link]
-
DB-ALM Protocol n° 216: Cell culture protocol for the SH-SY5Y neuroblastoma cell line. EU Reference Laboratory for Alternatives to Animal Testing. [Link]
-
Oxazolopyridines and thiazolopyridines as monoamine oxidase B inhibitors for the treatment of Parkinson's disease. Elsevier. [Link]
-
Cytotoxicity assay. Bio-protocol. [Link]
-
Resazurin Assay Protocol. Creative Bioarray. [Link]
-
SH-SY5Y Cell Culture and Gene Editing Protocols. Cyagen. [Link]
-
Oxazolopyridines and thiazolopyridines as monoamine oxidase B inhibitors for the treatment of Parkinson's disease. PubMed. [Link]
-
Standard Operating Procedure to Optimize Resazurin-Based Viability Assays. ResearchGate. [Link]
-
SH-SY5Y culturing. Protocols.io. [Link]
-
MAO-Glo™ Assay Protocol. Promega GmbH. [Link]
-
2-methyl-4,5,6,7-tetrahydro-oxazolo[5,4-c]pyridine hydrochloride. MOLBASE. [Link]
-
Structures of MAO inhibitors containing the sulfonamide or 1,3-oxazole moieties. ResearchGate. [Link]
-
The state of the art of pyrazole derivatives as monoamine oxidase inhibitors and antidepressant/anticonvulsant agents. PubMed. [Link]
-
Pyrazoline Derivatives as Promising MAO-A Targeting Antidepressants: An Update. PubMed. [Link]
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- 18. researchgate.net [researchgate.net]
- 19. tribioscience.com [tribioscience.com]
Application and Protocols for the Evaluation of 2-Methyl-4,5,6,7-tetrahydrooxazolo[5,4-c]pyridine as a Potential Kinase Inhibitor
Introduction
Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer.[1][2] The oxazole scaffold is a privileged heterocyclic motif found in numerous biologically active compounds and has been identified as a core structure in the development of novel kinase inhibitors.[3][4][5] This document provides a detailed guide for researchers on the characterization of a novel small molecule, 2-Methyl-4,5,6,7-tetrahydrooxazolo[5,4-c]pyridine, as a potential kinase inhibitor.
The protocols outlined herein describe the essential in vitro and cell-based assays required to determine the inhibitory potency, selectivity, and cellular efficacy of this compound. These methodologies are designed to provide a robust framework for the initial stages of a drug discovery campaign.
Synthesis of this compound
Proposed Synthetic Scheme:
A potential synthetic route could involve the cyclization of a suitably functionalized piperidine derivative. For instance, starting with a protected 4-aminopiperidin-3-ol, acylation with an acetylating agent followed by intramolecular cyclization under dehydrating conditions would yield the desired oxazole ring fused to the piperidine core. Subsequent deprotection would afford the final compound.
In Vitro Kinase Inhibition Assays
The initial evaluation of a potential kinase inhibitor involves determining its ability to inhibit the activity of a purified kinase in vitro. A widely used method is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction.[6]
Protocol: ADP-Glo™ Kinase Assay
This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of this compound against a target kinase.
Materials:
-
This compound (Test Compound)
-
Target Kinase (e.g., a specific receptor tyrosine kinase or serine/threonine kinase)
-
Kinase-specific substrate peptide
-
ATP
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
ADP-Glo™ Reagent and Kinase Detection Reagent
-
DMSO
-
96-well or 384-well white, flat-bottom plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of the test compound in 100% DMSO.
-
Create a serial dilution series (e.g., 10-point, 1:3 dilution) of the test compound in DMSO.
-
-
Assay Setup:
-
Kinase Reaction:
-
Initiate the kinase reaction by adding 5 µL of a pre-mixed solution containing the substrate and ATP to each well.
-
Incubate the plate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete any remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[6]
-
Figure 1: Workflow for the in vitro kinase inhibition assay.
Data Presentation: Hypothetical IC50 Values
The inhibitory activity of this compound would be evaluated against a panel of kinases to determine its potency and selectivity.
| Kinase Target | This compound IC50 (nM) | Staurosporine IC50 (nM) |
| Kinase A | 50 | 5 |
| Kinase B | 800 | 10 |
| Kinase C | >10,000 | 20 |
| Kinase D | 25 | 2 |
| Kinase E | 1,200 | 15 |
| Table 1: Hypothetical inhibitory activity of the test compound against a panel of kinases. Staurosporine, a non-selective kinase inhibitor, is used as a positive control.[6] |
Cell-Based Kinase Inhibition Assays
To understand how a potential kinase inhibitor acts on its target in a physiologically relevant context, cell-based assays are essential.[1][9] These assays can measure the downstream effects of kinase inhibition, such as changes in substrate phosphorylation or cell proliferation.[10]
Protocol: Western Blot Analysis of Substrate Phosphorylation
This protocol assesses the ability of the test compound to inhibit the phosphorylation of a specific downstream substrate of the target kinase in a cellular context.
Materials:
-
Cancer cell line expressing the target kinase
-
Complete cell culture medium
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (phospho-specific and total protein for the substrate)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment:
-
Seed cells in a 6-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for a predetermined time (e.g., 2-4 hours). Include a DMSO-treated control.
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in lysis buffer and collect the lysates.
-
Clarify the lysates by centrifugation.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blotting:
-
Normalize the protein amounts and prepare samples for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary phospho-specific antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with the total protein antibody to confirm equal loading.
-
Figure 2: Hypothetical signaling pathway targeted by the inhibitor.
Protocol: Cell Proliferation Assay (e.g., MTT or CellTiter-Glo®)
This assay determines the effect of the test compound on the proliferation and viability of cancer cells.
Materials:
-
Cancer cell line
-
Complete cell culture medium
-
This compound
-
MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay reagent
-
96-well clear or white, flat-bottom plates
-
Plate reader (spectrophotometer or luminometer)
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with a serial dilution of the test compound for 72 hours.
-
-
Viability Measurement:
-
For MTT: Add MTT reagent to each well and incubate for 2-4 hours. Solubilize the formazan crystals with a solubilization buffer and measure the absorbance at 570 nm.
-
For CellTiter-Glo®: Add the CellTiter-Glo® reagent to each well, incubate for 10 minutes, and measure the luminescence.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the DMSO-treated control.
-
Plot the percentage of viability against the logarithm of the compound concentration to determine the GI50 (concentration for 50% growth inhibition).
-
Data Presentation: Hypothetical Cell-Based Activity
| Cell Line | Target Kinase | GI50 (µM) of Test Compound |
| Cell Line A | Kinase A | 0.25 |
| Cell Line B | Kinase B | 1.5 |
| Cell Line C (low target expression) | Kinase A | >50 |
| Table 2: Hypothetical anti-proliferative activity of this compound in different cancer cell lines. |
Mechanism of Action Studies
To further characterize the inhibitor, studies to determine its mechanism of action are crucial. This can involve kinetic analysis to determine if the inhibitor is competitive, non-competitive, or uncompetitive with respect to ATP or the substrate.[11] Techniques such as Surface Plasmon Resonance (SPR) can be used to measure the binding affinity and kinetics of the inhibitor to the target kinase.[11]
Conclusion
The protocols and guidelines presented in this document provide a comprehensive framework for the initial characterization of this compound as a potential kinase inhibitor. By following these methodologies, researchers can obtain critical data on the compound's potency, selectivity, and cellular efficacy, which are essential for guiding further drug development efforts.
References
-
Creative Biolabs. (n.d.). Immuno-oncology Cell-based Kinase Assay Service. Retrieved from [Link]
-
Creative Diagnostics. (n.d.). Kinase Activity Assay. Retrieved from [Link]
-
Reaction Biology. (2022, May 11). Spotlight: Cell-based kinase assay formats. Retrieved from [Link]
-
Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]
-
Parker, L. L., et al. (2015). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PLOS One. Retrieved from [Link]
-
Kaur, R., et al. (2021). Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. Anti-Cancer Agents in Medicinal Chemistry. Retrieved from [Link]
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Kaur, R., et al. (2021). Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. PubMed. Retrieved from [Link]
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Bentham Science. (n.d.). Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. Retrieved from [Link]
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Singh, A., et al. (2022). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Research Journal of Pharmacy and Technology. Retrieved from [Link]
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Celtarys Research. (2024, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Retrieved from [Link]
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RSC Publishing. (2024, February 19). Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. Retrieved from [Link]
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Application Notes and Protocols for Antimicrobial Studies of 2-Methyl-4,5,6,7-tetrahydrooxazolo[5,4-c]pyridine
Introduction: The Therapeutic Potential of Fused Heterocyclic Scaffolds
The escalating crisis of antimicrobial resistance necessitates the urgent discovery and development of novel therapeutic agents with unique mechanisms of action. Heterocyclic compounds, particularly those containing oxazole and pyridine rings, represent a promising area of research due to their diverse biological activities.[1][2][3] The oxazole moiety is a key structural feature in many natural and synthetic compounds exhibiting a wide range of pharmacological properties, including antimicrobial, antifungal, and anticancer activities.[1][4][5][6] Similarly, the pyridine nucleus is a fundamental scaffold in numerous established drugs and has been extensively explored for its antibacterial and antiviral potential.[3][7]
The fusion of these two pharmacologically significant rings into a single molecule, such as 2-Methyl-4,5,6,7-tetrahydrooxazolo[5,4-c]pyridine, presents an intriguing candidate for antimicrobial investigation. This unique structural architecture may offer novel interactions with microbial targets, potentially circumventing existing resistance mechanisms. These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to systematically evaluate the antimicrobial properties of this compound. The protocols outlined herein are based on established, standardized methodologies to ensure robust and reproducible data generation.[8][9]
Part 1: Foundational Antimicrobial Susceptibility Testing
The initial assessment of a novel compound's antimicrobial potential begins with determining its minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC). These fundamental parameters quantify the compound's ability to inhibit visible growth and to kill bacteria, respectively.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[10][11] The broth microdilution method is a widely accepted and high-throughput technique for determining MIC values.[11][12][13]
Causality Behind Experimental Choices:
-
Mueller-Hinton Broth (MHB): This medium is standardized for susceptibility testing due to its low concentration of inhibitors (e.g., sulfonamides, trimethoprim) and its ability to support the growth of most common pathogens, ensuring reproducibility.[14]
-
0.5 McFarland Standard: Standardizing the initial bacterial inoculum to approximately 1-2 x 10⁸ CFU/mL is critical for consistent and comparable MIC results across experiments.[15]
-
Final Inoculum Concentration: A final concentration of approximately 5 x 10⁵ CFU/mL in the wells ensures sufficient bacterial density for visible growth within the incubation period without being overly dense, which could artificially elevate the MIC.[11][15]
Protocol 1: Broth Microdilution for MIC Determination
-
Preparation of Compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile deionized water or dimethyl sulfoxide [DMSO]) at a concentration of 1280 µg/mL.
-
Preparation of Microtiter Plate:
-
Add 100 µL of sterile cation-adjusted Mueller-Hinton Broth (CAMHB) to wells 2 through 12 of a 96-well microtiter plate.
-
Add 200 µL of the compound stock solution to well 1.
-
Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and continuing this process down to well 10. Discard 100 µL from well 10. This will create a range of concentrations (e.g., 640 µg/mL down to 1.25 µg/mL).
-
Well 11 will serve as the growth control (no compound), and well 12 will be the sterility control (no bacteria).
-
-
Preparation of Bacterial Inoculum:
-
From a fresh (18-24 hour) culture on an agar plate, select several colonies and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard.
-
Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.
-
-
Inoculation: Add 100 µL of the standardized bacterial inoculum to wells 1 through 11. The final volume in these wells will be 200 µL.
-
Incubation: Incubate the plate at 35 ± 2°C for 18-24 hours in ambient air.
-
Reading the MIC: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.
Determination of Minimum Bactericidal Concentration (MBC)
The MBC is the lowest concentration of an antimicrobial agent required to kill ≥99.9% of the initial bacterial inoculum.[15][16] This assay is a direct extension of the MIC test and helps to differentiate between bacteriostatic (growth-inhibiting) and bactericidal (killing) activity.
Causality Behind Experimental Choices:
-
Subculturing from Clear Wells: Plating aliquots from the wells that showed no visible growth in the MIC assay allows for the determination of viable bacteria that were inhibited but not killed.
-
99.9% Reduction Threshold: This is the standard definition of bactericidal activity, providing a stringent and universally accepted endpoint.[15][16][17]
Protocol 2: Determining the MBC
-
Following MIC Determination: Use the microtiter plate from the completed MIC assay.
-
Subculturing: From each well that shows no visible growth (the MIC well and all wells with higher concentrations), plate a 10 µL aliquot onto a sterile Mueller-Hinton Agar (MHA) plate.
-
Incubation: Incubate the MHA plates at 35 ± 2°C for 18-24 hours.
-
Reading the MBC: After incubation, count the number of colonies on each plate. The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial bacterial inoculum.
Data Presentation: Representative MIC and MBC Data
| Bacterial Strain | ATCC Number | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | Interpretation |
| Staphylococcus aureus | 29213 | 8 | 16 | 2 | Bactericidal |
| Escherichia coli | 25922 | 16 | 64 | 4 | Bactericidal |
| Pseudomonas aeruginosa | 27853 | 32 | >128 | >4 | Bacteriostatic |
| Enterococcus faecalis | 29212 | 4 | 8 | 2 | Bactericidal |
An MBC/MIC ratio of ≤ 4 is generally considered indicative of bactericidal activity.[15]
Visualization: MIC/MBC Experimental Workflow
Caption: Workflow for MIC and MBC determination.
Part 2: Advanced Antimicrobial Characterization
Beyond initial susceptibility, a deeper understanding of the compound's antimicrobial activity can be gained through kinetic studies, synergy testing, and evaluation of its effects on bacterial biofilms.
Time-Kill Kinetic Assay
This assay provides insights into the rate at which an antimicrobial agent kills a bacterial population over time.[17][18] It can further confirm bactericidal or bacteriostatic activity and reveal concentration-dependent effects.
Causality Behind Experimental Choices:
-
Multiple Time Points: Sampling at various intervals (e.g., 0, 2, 4, 8, 24 hours) allows for the construction of a kill curve, illustrating the dynamics of bacterial killing.
-
Log Reduction: A ≥3-log10 reduction in CFU/mL is the standard definition of bactericidal activity in a time-kill assay, representing a 99.9% kill.[17]
Protocol 3: Time-Kill Kinetic Assay
-
Preparation: Prepare flasks containing CAMHB with this compound at concentrations of 0.5x, 1x, 2x, and 4x the predetermined MIC. Include a growth control flask with no compound.
-
Inoculation: Inoculate each flask with a standardized bacterial suspension to achieve a starting concentration of approximately 5 x 10⁵ CFU/mL.
-
Sampling: At time points 0, 2, 4, 8, and 24 hours, withdraw an aliquot from each flask.
-
Serial Dilution and Plating: Perform serial dilutions of each aliquot in sterile saline and plate onto MHA plates for viable cell counting.
-
Incubation and Counting: Incubate the plates at 35 ± 2°C for 18-24 hours and count the colonies to determine the CFU/mL at each time point.
-
Data Analysis: Plot the log10 CFU/mL versus time for each concentration.
Visualization: Time-Kill Assay Workflow
Caption: Workflow for the time-kill kinetic assay.
Antimicrobial Synergy Testing: The Checkerboard Assay
Combining antimicrobial agents can lead to synergistic, additive, indifferent, or antagonistic effects. The checkerboard assay is a common method to assess these interactions by testing various concentrations of two compounds simultaneously.[19][20][21]
Causality Behind Experimental Choices:
-
Fractional Inhibitory Concentration (FIC) Index: This calculated value provides a quantitative measure of the interaction between two compounds.[19][20]
-
Two-fold Dilutions: This standard dilution scheme allows for the testing of a wide range of concentration combinations in a single microtiter plate.
Protocol 4: Checkerboard Synergy Assay
-
Plate Setup: In a 96-well plate, prepare two-fold serial dilutions of this compound along the y-axis and a second antimicrobial agent along the x-axis.
-
Inoculation: Inoculate the plate with a standardized bacterial suspension as described in the MIC protocol.
-
Incubation: Incubate the plate at 35 ± 2°C for 18-24 hours.
-
Data Collection: Determine the MIC of each compound alone and in combination.
-
Calculation of FIC Index: Calculate the Fractional Inhibitory Concentration (FIC) index using the following formula: FIC Index = FIC A + FIC B = (MIC of A in combination / MIC of A alone) + (MIC of B in combination / MIC of B alone)
Data Presentation: Interpretation of FIC Index
| FIC Index | Interpretation |
| ≤ 0.5 | Synergy |
| > 0.5 to 4.0 | Additive/Indifference |
| > 4.0 | Antagonism |
| Reference:[19][20] |
Anti-Biofilm Activity Assessment
Bacterial biofilms are communities of microorganisms encased in a self-produced extracellular matrix, which often exhibit increased resistance to antimicrobial agents.[22][23] The crystal violet assay is a simple and effective method to quantify the effect of a compound on biofilm formation.[24][25]
Causality Behind Experimental Choices:
-
Crystal Violet Stain: This stain binds to negatively charged surface molecules, including polysaccharides in the biofilm matrix, allowing for the quantification of the total biofilm biomass.[23][25]
-
Acetic Acid Solubilization: Dissolving the bound crystal violet in acetic acid allows for the spectrophotometric measurement of its absorbance, which is proportional to the amount of biofilm.[25]
Protocol 5: Crystal Violet Biofilm Assay
-
Biofilm Growth: Grow bacteria in a 96-well plate in the presence of sub-inhibitory concentrations of this compound for 24-48 hours to allow for biofilm formation.
-
Washing: Gently wash the wells with phosphate-buffered saline (PBS) to remove planktonic (free-floating) bacteria.
-
Fixation: Fix the remaining biofilms with methanol for 15 minutes.
-
Staining: Stain the biofilms with 0.2% crystal violet solution for 5-15 minutes.[23]
-
Washing: Wash away the excess stain with water.
-
Solubilization: Add 33% acetic acid to each well to dissolve the bound stain.[23]
-
Quantification: Measure the absorbance at 570-595 nm using a microplate reader.[23][25] A reduction in absorbance in the presence of the compound indicates inhibition of biofilm formation.
Conclusion and Future Directions
These application notes provide a foundational framework for the systematic evaluation of this compound as a potential antimicrobial agent. The successful execution of these protocols will yield critical data on its spectrum of activity, bactericidal or bacteriostatic nature, rate of killing, synergistic potential, and anti-biofilm properties. Positive findings from these initial studies would warrant further investigation into the compound's mechanism of action, toxicity profiling, and efficacy in more complex infection models. The exploration of novel heterocyclic scaffolds like this compound is a vital step in the ongoing effort to combat the global threat of antimicrobial resistance.
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- Antimicrobial Synergy Testing/Checkerboard Assay.
- Testing novel bacteriophages for antibacterial properties with a crystal violet biofilm quantific
- Bacterial Biofilm Quantification: Using a Crystal Violet Assay to Assess Student-Selected Remedies.
- Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays.
- Time-Kill Evalu
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- Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Micr... Protocols.io.
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- Synthesis of Some Novel Oxazoles and Their Application for Antimicrobial Activity.
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- Design, Synthesis, Antimicrobial Activity, and Molecular Docking of Novel Thiazoles, Pyrazoles, 1,3-Thiazepinones, and 1,2,4-Triazolopyrimidines Derived from Quinoline-Pyrido[2,3-d] Pyrimidinones. MDPI.
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Application Notes and Protocols for Evaluating the In Vitro Antiviral Activity of Oxazolo[5,4-c]pyridine Compounds
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Therapeutic Potential of Oxazolo[5,4-c]pyridines
The oxazolo[5,4-c]pyridine scaffold is a heterocyclic compound of significant interest in medicinal chemistry. Its structural similarity to purine bases suggests a potential for these molecules to interact with biological targets involved in nucleic acid synthesis and other critical cellular pathways. This has led to investigations into their efficacy as anticancer and antiviral agents[1]. The emergence of drug-resistant viral strains and novel viral pathogens necessitates a robust pipeline for the discovery and evaluation of new antiviral compounds. This document provides a comprehensive guide to the in vitro testing of oxazolo[5,4-c]pyridine derivatives, outlining a systematic approach to determine their antiviral efficacy and therapeutic window.
As a Senior Application Scientist, this guide is structured not as a rigid template, but as a logical workflow that mirrors the process of antiviral drug discovery. We begin with an essential assessment of compound toxicity, followed by primary and secondary assays to quantify antiviral activity, and conclude with methods to elucidate the mechanism of action. Each protocol is designed to be a self-validating system, with explanations for key experimental choices to ensure scientific integrity.
I. Foundational Step: Assessment of Compound Cytotoxicity
Before evaluating the antiviral properties of any compound, it is crucial to determine its inherent toxicity to the host cells that will be used for the viral assays. An apparent antiviral effect could merely be the result of the compound killing the host cells, thereby preventing viral replication. The 50% cytotoxic concentration (CC50) is the concentration of a compound that results in a 50% reduction in cell viability[2]. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for this purpose. It measures the metabolic activity of cells, which is directly proportional to the number of viable cells[3].
Principle of the MTT Assay
In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt, MTT, to insoluble purple formazan crystals. These crystals are then solubilized, and the absorbance of the resulting solution is measured spectrophotometrically. The intensity of the purple color is directly proportional to the number of metabolically active (viable) cells[3][4].
Protocol 1: MTT Assay for CC50 Determination
Materials and Reagents:
-
Susceptible host cell line (e.g., Vero, HeLa, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
96-well flat-bottom cell culture plates
-
Oxazolo[5,4-c]pyridine compounds dissolved in DMSO (stock solution)
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO or a 1:1 mixture of isopropanol and DMSO)[3]
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Step-by-Step Methodology:
-
Cell Seeding:
-
Harvest a healthy, sub-confluent culture of host cells using trypsin-EDTA.
-
Resuspend the cells in complete culture medium and perform a cell count.
-
Seed the 96-well plates with 1 x 10^4 cells per well in a volume of 100 µL.
-
Incubate overnight to allow for cell attachment.
-
-
Compound Dilution and Treatment:
-
Prepare a serial dilution of the oxazolo[5,4-c]pyridine compounds in cell culture medium with reduced serum (e.g., 2% FBS). A typical starting concentration might be 100 µM, with 2-fold or 3-fold serial dilutions across 8 concentrations[5].
-
Remove the medium from the cells and add 100 µL of the diluted compounds to the respective wells in triplicate.
-
Include "cells only" wells (untreated control) and "medium only" wells (background control).
-
-
Incubation:
-
Incubate the plates for a period that matches the duration of the planned antiviral assay (typically 48-72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, carefully add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL)[6].
-
Incubate for 3-4 hours at 37°C. During this time, purple formazan crystals will form in viable cells.
-
-
Solubilization of Formazan:
-
Carefully aspirate the medium containing MTT without disturbing the formazan crystals.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization[6].
-
-
Absorbance Measurement:
-
Measure the absorbance at 570-590 nm using a microplate reader[6].
-
Data Analysis for CC50:
-
Subtract the average absorbance of the "medium only" wells from all other readings.
-
Calculate the percentage of cell viability for each compound concentration relative to the untreated (cells only) control:
-
% Viability = (Absorbance of treated cells / Absorbance of untreated cells) x 100
-
-
Plot the % Viability against the log of the compound concentration.
-
Use non-linear regression analysis (sigmoidal dose-response curve) to determine the CC50 value[2][7].
II. Primary Antiviral Screening: Plaque Reduction Assay
The plaque reduction assay is the "gold standard" for quantifying the infectivity of a lytic virus and is a highly reliable method for assessing the efficacy of antiviral compounds[8]. It determines the concentration of an antiviral agent required to reduce the number of viral plaques by 50% (EC50).
Principle of the Plaque Reduction Assay
A confluent monolayer of host cells is infected with a known amount of virus in the presence of varying concentrations of the test compound. The cells are then covered with a semi-solid overlay, which restricts the spread of progeny virions to adjacent cells. This results in the formation of localized zones of cell death, or "plaques," which can be visualized and counted. An effective antiviral will reduce the number of plaques in a dose-dependent manner[8].
Protocol 2: Plaque Reduction Assay for EC50 Determination
Materials and Reagents:
-
All materials from Protocol 1
-
High-titer virus stock
-
Assay medium (culture medium with 2% FBS)
-
Semi-solid overlay medium (e.g., 1:1 mixture of 2X MEM and 1.2% agarose or methylcellulose)
-
Staining solution (e.g., Crystal Violet solution with 4% formaldehyde)
Step-by-Step Methodology:
-
Cell Seeding:
-
Seed host cells in 6-well or 12-well plates and grow until they form a confluent monolayer (typically 24-48 hours).
-
-
Virus Dilution and Treatment:
-
Prepare serial dilutions of the virus stock in assay medium to achieve a target of 50-100 plaque-forming units (PFU) per well.
-
Prepare serial dilutions of the oxazolo[5,4-c]pyridine compounds in assay medium.
-
In separate tubes, mix the diluted virus with each compound dilution and incubate for 1 hour at 37°C to allow the compound to interact with the virus.
-
-
Infection:
-
Wash the cell monolayers with PBS.
-
Inoculate the cells with 100-200 µL of the virus-compound mixtures.
-
Include a "virus control" (cells infected with virus but no compound) and a "cell control" (uninfected cells).
-
Incubate for 1-2 hours to allow for viral adsorption[9].
-
-
Overlay Application:
-
Gently aspirate the inoculum from the wells.
-
Overlay the cells with 1-2 mL of the semi-solid overlay medium.
-
Allow the overlay to solidify at room temperature.
-
-
Incubation:
-
Incubate the plates at 37°C in a 5% CO2 incubator for a period sufficient for plaque formation (typically 2-14 days, depending on the virus)[9].
-
-
Plaque Visualization:
-
Fix the cells by adding the Crystal Violet staining solution for at least 30 minutes.
-
Gently wash the plates with water and allow them to dry.
-
Plaques will appear as clear zones against a background of stained, viable cells.
-
Data Analysis for EC50:
-
Count the number of plaques in each well.
-
Calculate the percentage of plaque reduction for each compound concentration relative to the virus control:
-
% Plaque Reduction = [(Number of plaques in virus control - Number of plaques in treated well) / Number of plaques in virus control] x 100
-
-
Plot the % Plaque Reduction against the log of the compound concentration.
-
Use non-linear regression analysis to determine the EC50 value.
-
Calculate the Selectivity Index (SI) , a measure of the compound's therapeutic window:
III. Secondary Antiviral Assay: Virus Yield Reduction Assay
The virus yield reduction assay is a powerful technique that quantitatively measures the production of infectious virus particles in drug-treated cultures[11]. This assay is particularly useful for confirming the results of a primary screen and for viruses that do not form clear plaques.
Principle of the Virus Yield Reduction Assay
Host cells are infected with a virus at a high multiplicity of infection (MOI) to ensure that most cells are infected. The cells are then treated with various concentrations of the antiviral compound. After one complete replication cycle, the supernatant containing the progeny virus is harvested and its titer is determined by a separate assay, such as a plaque assay or a TCID50 assay[11][12].
Protocol 3: Virus Yield Reduction Assay
Materials and Reagents:
-
All materials from Protocols 1 & 2
-
24-well or 96-well cell culture plates
Step-by-Step Methodology:
-
Cell Seeding:
-
Seed host cells in 24-well or 96-well plates and grow to confluency.
-
-
Infection and Treatment:
-
Infect the cell monolayers with the virus at an MOI of 0.1 to 1.0 for 1 hour at 37°C[13].
-
Wash the cells with PBS to remove unadsorbed virus.
-
Add 0.5-1 mL of assay medium containing serial dilutions of the oxazolo[5,4-c]pyridine compounds.
-
-
Incubation:
-
Incubate the plates for a period corresponding to one viral replication cycle (e.g., 24-48 hours).
-
-
Harvesting Progeny Virus:
-
Harvest the cell culture supernatant from each well.
-
Subject the plates to one or more freeze-thaw cycles to release intracellular virus particles.
-
Clarify the supernatant by centrifugation to remove cell debris.
-
-
Titration of Viral Yield:
-
Perform a 10-fold serial dilution of the harvested supernatants.
-
Determine the viral titer of each sample using a standard plaque assay (as in Protocol 2) or a TCID50 assay.
-
Data Analysis:
-
Calculate the viral titer (PFU/mL) for each compound concentration.
-
Plot the viral titer against the log of the compound concentration.
-
Determine the EC50 (or EC90, the concentration that reduces viral yield by 90%) by non-linear regression analysis.
IV. Mechanistic Insight: qPCR-Based Viral Load Quantification
To gain a more rapid and sensitive measure of viral replication inhibition, Reverse Transcription-Quantitative Polymerase Chain Reaction (RT-qPCR) can be used to quantify viral RNA levels. This method does not rely on the production of infectious particles but directly measures the amount of viral genetic material[14].
Principle of RT-qPCR for Viral Load
Total RNA is extracted from infected and treated cells. The viral RNA is then reverse transcribed into complementary DNA (cDNA), which is subsequently amplified in a real-time PCR reaction. The amount of amplified product is quantified in real-time using a fluorescent dye or probe, allowing for the determination of the initial viral RNA copy number[15].
Protocol 4: RT-qPCR for Viral RNA Quantification
Materials and Reagents:
-
All materials from Protocol 3
-
RNA extraction kit
-
RT-qPCR master mix
-
Reverse transcriptase
-
Virus-specific primers and probe
-
qPCR instrument
Step-by-Step Methodology:
-
Cell Infection and Treatment:
-
Follow steps 1-3 of the Virus Yield Reduction Assay (Protocol 3).
-
-
RNA Extraction:
-
Harvest the cells and extract total RNA using a commercial kit according to the manufacturer's instructions.
-
-
Reverse Transcription:
-
Synthesize cDNA from the extracted RNA using reverse transcriptase and virus-specific primers.
-
-
qPCR:
-
Set up the qPCR reaction with the cDNA template, qPCR master mix, and virus-specific primers and probe.
-
Run the reaction on a qPCR instrument using an appropriate thermal cycling protocol.
-
-
Standard Curve:
-
Generate a standard curve using serial dilutions of a plasmid containing the target viral sequence or in vitro transcribed RNA of a known concentration. This will allow for absolute quantification of viral RNA copies[16].
-
Data Analysis:
-
Use the standard curve to determine the viral RNA copy number in each sample from its Ct (cycle threshold) value.
-
Plot the viral RNA copy number against the log of the compound concentration.
-
Determine the EC50 by non-linear regression analysis.
V. Visualization of Experimental Workflows
To provide a clear overview of the experimental processes, the following diagrams illustrate the workflows for the key assays described.
Cytotoxicity (MTT) Assay Workflow
Caption: Workflow for determining the 50% cytotoxic concentration (CC50).
Plaque Reduction Assay Workflow
Caption: Workflow for the plaque reduction assay to determine EC50.
VI. Data Summary and Interpretation
The ultimate goal of this testing cascade is to identify compounds with potent antiviral activity and a favorable safety profile. The key parameters derived from these assays should be summarized for clear comparison.
| Parameter | Description | Desired Value |
| CC50 (µM) | 50% Cytotoxic Concentration | High |
| EC50 (µM) | 50% Effective Concentration | Low |
| SI (CC50/EC50) | Selectivity Index | High (>10) |
A promising oxazolo[5,4-c]pyridine candidate will exhibit a low EC50, indicating potent antiviral activity, and a high CC50, indicating low cytotoxicity. The resulting high Selectivity Index suggests that the compound is more toxic to the virus than to the host cell, a critical characteristic for a potential therapeutic agent.
VII. Concluding Remarks
The protocols outlined in this document provide a robust framework for the initial in vitro evaluation of oxazolo[5,4-c]pyridine compounds as potential antiviral agents. By systematically determining cytotoxicity and antiviral efficacy through a series of validated assays, researchers can confidently identify lead candidates for further development. Subsequent studies may focus on elucidating the specific mechanism of action, such as identifying the viral or host protein targeted by the compound, and evaluating its efficacy in more complex models.
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Institute for Antiviral Research, Utah State University. (n.d.). In Vitro Antiviral Testing. Retrieved from [Link]
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Thiel, B. E., & Wanner, G. (1990). A microtiter virus yield reduction assay for the evaluation of antiviral compounds against human cytomegalovirus and herpes simplex virus. Journal of virological methods, 28(1), 101–106. Retrieved from [Link]
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Application Notes and Protocols for High-Throughput Screening of 2-Methyl-4,5,6,7-tetrahydrooxazolo[5,4-c]pyridine Analogs
Introduction: Navigating the Uncharted Territory of Novel Scaffolds
The quest for novel therapeutics is a journey into the unknown, where new chemical scaffolds like 2-Methyl-4,5,6,7-tetrahydrooxazolo[5,4-c]pyridine and its analogs represent uncharted territories of biological activity. High-throughput screening (HTS) is the compass for this exploration, a powerful methodology that allows for the rapid testing of thousands to millions of compounds to identify those that interact with a biological target in a desired way.[1][2] This guide provides a comprehensive framework for developing and executing HTS campaigns for this novel class of molecules, focusing on the strategic selection of assays, detailed protocols, and robust data analysis to ensure the identification of high-quality hit compounds.
The pyridine nucleus is a well-established pharmacophore present in numerous FDA-approved drugs, exhibiting a wide range of biological activities.[3][4] The fusion of an oxazole ring to the tetrahydro-pyridine core in the scaffold of interest suggests a three-dimensional structure that could confer selectivity and novel interactions with biological targets. While the specific targets for this scaffold may be unknown, related heterocyclic structures have shown activity as inhibitors of enzymes like glutaminyl cyclase and as modulators of G protein-coupled receptors (GPCRs), such as the M4 muscarinic acetylcholine receptor.[5][6] This guide will, therefore, present a versatile approach applicable to various potential target classes.
Strategic Assay Selection: Charting the Course for Discovery
The success of any HTS campaign hinges on the selection of an appropriate assay.[7] The choice between a biochemical and a cell-based assay is a critical first step, each offering distinct advantages and limitations.[8][9]
Biochemical Assays: Precision in a Purified System
Biochemical assays utilize purified biological molecules, such as enzymes or receptors, to directly measure the interaction of a compound with its target.[9] This approach offers high precision and a clear understanding of the mechanism of action.
-
Advantages:
-
Direct measurement of target engagement.
-
Higher throughput and lower cost.
-
Simpler assay development and troubleshooting.
-
-
Disadvantages:
-
Lacks the complexity of a cellular environment.
-
May not identify compounds that require metabolic activation.
-
Prone to identifying compounds with non-specific activity.
-
Cell-Based Assays: Biological Relevance in a Living System
Cell-based assays measure the effect of a compound on a cellular process, providing a more biologically relevant context.[10][11][12] These assays can be designed to measure a wide range of cellular events, from changes in gene expression to cell viability.
-
Advantages:
-
Provides information on a compound's activity in a more physiologically relevant setting.
-
Can identify compounds that act through complex signaling pathways.
-
Simultaneously provides information on compound permeability and cytotoxicity.
-
-
Disadvantages:
-
More complex to develop and optimize.
-
Lower throughput and higher cost.
-
The specific molecular target may not be immediately clear.
-
The choice of assay will ultimately depend on the specific biological question being asked and the known or hypothesized target of the this compound analogs.
Figure 1: A generalized workflow for a high-throughput screening campaign.
High-Throughput Screening Methodologies
A variety of HTS technologies are available, each with its own set of principles and applications. The following sections detail several methods that are well-suited for screening small molecule libraries against common drug targets.
Fluorescence Polarization (FP) for Binding Assays
Fluorescence Polarization (FP) is a powerful technique for monitoring molecular interactions in solution.[13][14] It is particularly well-suited for identifying compounds that disrupt the binding of a fluorescently labeled ligand (tracer) to a target protein.
Principle: The FP of a fluorescent molecule is dependent on its rotational diffusion. Small, unbound fluorescent tracers rotate rapidly, resulting in low polarization. When the tracer binds to a larger protein, its rotation is slowed, leading to an increase in polarization.[15] Competitive inhibitors from the this compound analog library will displace the tracer, causing a decrease in polarization.
Protocol: Competitive FP Binding Assay
-
Reagent Preparation:
-
Prepare assay buffer (e.g., PBS with 0.01% Tween-20).
-
Prepare a stock solution of the target protein in assay buffer.
-
Prepare a stock solution of the fluorescent tracer in assay buffer.
-
Prepare serial dilutions of the this compound analogs in DMSO.
-
-
Assay Plate Preparation (384-well format):
-
Add 5 µL of assay buffer to all wells.
-
Add 50 nL of compound solution to the appropriate wells (final concentration typically 10 µM).
-
Add 5 µL of the target protein solution to all wells except the "no protein" controls.
-
Incubate for 15 minutes at room temperature.
-
Add 10 µL of the fluorescent tracer solution to all wells.
-
-
Incubation and Detection:
-
Incubate the plate for 1-2 hours at room temperature, protected from light.
-
Read the fluorescence polarization on a plate reader equipped with appropriate filters.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound relative to the high (no inhibitor) and low (no protein) controls.
-
Identify hits as compounds that show significant inhibition (e.g., >50%).
-
Data Presentation: FP Assay Parameters
| Parameter | Typical Value |
| Final Assay Volume | 20 µL |
| Compound Concentration | 10 µM |
| Protein Concentration | 1-10 nM |
| Tracer Concentration | 0.5-5 nM |
| Incubation Time | 1-2 hours |
| Z'-factor | > 0.5 |
AlphaScreen for Proximity-Based Assays
AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) is a bead-based technology that can be used to study a wide range of biomolecular interactions.[16][17][18] It is highly sensitive and versatile, making it suitable for screening for inhibitors or enhancers of protein-protein interactions, enzyme activity, and second messenger accumulation.[19][20]
Principle: The assay utilizes two types of beads: a donor bead and an acceptor bead. The donor bead, upon excitation at 680 nm, generates singlet oxygen. If an acceptor bead is in close proximity (within 200 nm), the singlet oxygen will trigger a chemiluminescent signal in the acceptor bead, which is then detected.[20] The this compound analogs can be screened for their ability to disrupt or promote the interaction that brings the beads together.
Protocol: AlphaScreen Protein-Protein Interaction Assay
-
Reagent Preparation:
-
Prepare assay buffer (e.g., 25 mM HEPES, 100 mM NaCl, 0.1% BSA, pH 7.4).
-
Prepare stock solutions of the biotinylated "bait" protein and the tagged "prey" protein.
-
Prepare stock solutions of streptavidin-coated donor beads and antibody-coated acceptor beads.
-
Prepare serial dilutions of the this compound analogs in DMSO.
-
-
Assay Plate Preparation (384-well format):
-
Add 2.5 µL of the biotinylated bait protein to all wells.
-
Add 50 nL of compound solution.
-
Add 2.5 µL of the tagged prey protein.
-
Incubate for 30 minutes at room temperature.
-
Add 5 µL of the donor and acceptor bead mixture (pre-incubated in the dark).
-
-
Incubation and Detection:
-
Incubate the plate for 1-3 hours at room temperature in the dark.
-
Read the AlphaScreen signal on a compatible plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition or enhancement for each compound.
-
Identify hits based on a predefined activity threshold.
-
Figure 2: Principle of a competitive AlphaScreen assay.
Label-Free Technologies: A Paradigm Shift in HTS
Label-free technologies offer the significant advantage of detecting molecular interactions without the need for fluorescent or radioactive labels, which can sometimes interfere with the interaction being studied.[21][22]
Surface Plasmon Resonance (SPR): SPR measures changes in the refractive index at the surface of a sensor chip when molecules bind to or dissociate from an immobilized ligand.[23][24] This allows for the real-time monitoring of binding kinetics and affinity. While traditionally a lower-throughput technique, advances have made SPR amenable to HTS formats.
Mass Spectrometry (MS): High-throughput mass spectrometry (HT-MS) can directly measure the products of an enzymatic reaction, providing a label-free and highly sensitive readout.[25] This is particularly useful for targets that are difficult to assay using other methods.
Data Analysis and Hit Validation: From Signal to Significance
The vast amount of data generated in an HTS campaign requires robust statistical analysis to identify true hits and eliminate false positives.[26][27]
Primary Data Analysis:
-
Normalization: Raw data is normalized to control for plate-to-plate and well-to-well variability.
-
Quality Control: The Z'-factor is a statistical parameter used to assess the quality of an HTS assay. A Z'-factor between 0.5 and 1.0 indicates a robust assay suitable for screening.[1]
-
Hit Selection: Hits are typically defined as compounds that produce a signal that is a certain number of standard deviations from the mean of the negative controls (e.g., >3 standard deviations).
Hit Validation Cascade:
A critical phase of any HTS campaign is the validation of primary hits to confirm their activity and eliminate artifacts.[28]
-
Hit Confirmation: Re-testing of primary hits in the same assay to confirm their activity.
-
Dose-Response Analysis: Testing confirmed hits at multiple concentrations to determine their potency (IC50 or EC50).
-
Orthogonal Assays: Testing hits in a different assay that measures the same biological endpoint but uses a different technology to rule out assay-specific artifacts.[29]
-
Counter-Screens: Using assays to identify compounds that interfere with the detection method (e.g., autofluorescent compounds).
-
Initial Structure-Activity Relationship (SAR): Analyzing the activity of related analogs to identify initial trends in how chemical structure affects biological activity.[28]
Conclusion: A Pathway to Novel Discoveries
The successful implementation of a high-throughput screening campaign for this compound analogs requires a thoughtful and systematic approach. By carefully selecting the appropriate assay, meticulously executing the experimental protocols, and rigorously analyzing the data, researchers can unlock the therapeutic potential of this novel chemical scaffold. This guide provides a foundational framework to navigate the complexities of HTS and accelerate the journey from a promising molecule to a potential new medicine.
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Application Notes & Protocols for the Synthesis of Functionalized 2-Methyl-4,5,6,7-tetrahydrooxazolo[5,4-c]pyridine Derivatives
Abstract: This document provides a comprehensive technical guide for the synthesis, functionalization, and characterization of 2-Methyl-4,5,6,7-tetrahydrooxazolo[5,4-c]pyridine derivatives. This privileged heterocyclic scaffold is of significant interest in medicinal chemistry and drug discovery due to its structural resemblance to various bioactive molecules. The guide details a robust and flexible synthetic strategy, starting from commercially available pyridine precursors, and covers the key chemical transformations required to construct the core structure and introduce diversity. We provide field-proven, step-by-step protocols, explain the mechanistic rationale behind procedural choices, and offer practical solutions for common challenges, particularly the purification of these polar, basic compounds.
Introduction and Strategic Overview
The fusion of an oxazole ring with a piperidine core creates the 4,5,6,7-tetrahydrooxazolo[5,4-c]pyridine system. This scaffold is a key structural motif found in a variety of pharmacologically active agents.[1] The oxazole moiety can act as a bioisostere for amide or ester groups, improving metabolic stability and pharmacokinetic properties, while the saturated piperidine ring provides a three-dimensional architecture crucial for specific interactions with biological targets.[2] The 2-methyl substituent on the oxazole ring is a common feature that can influence binding affinity and electronic properties.
The synthetic approach detailed herein is designed for flexibility, allowing researchers to generate a library of analogues for structure-activity relationship (SAR) studies. Our strategy involves a multi-step sequence that prioritizes robust and high-yielding reactions.
Overall Synthetic Workflow:
The synthesis is logically divided into three main stages:
-
Construction of the Oxazolo[5,4-c]pyridine Core: Formation of the fused aromatic heterocycle from a substituted pyridine starting material.
-
Reduction to the Tetrahydro Scaffold: Saturation of the pyridine ring via catalytic hydrogenation to yield the core tetrahydrooxazolopyridine structure.
-
Scaffold Functionalization: Introduction of various substituents on the piperidine nitrogen to explore chemical space and modulate biological activity.
Caption: General three-stage synthetic workflow.
Part 1: Synthesis of the Aromatic 2-Methyl-oxazolo[5,4-c]pyridine Core
The cornerstone of this synthesis is the construction of the fused aromatic system. This is achieved through the cyclization of an ortho-acylaminophenol derivative, a classic and reliable method for oxazole formation.[3]
Protocol 1.1: N-Acetylation of 3-Amino-4-hydroxypyridine
The initial step involves the acylation of the amino group. This reaction is typically straightforward, but careful control of conditions is necessary to prevent acylation of the more nucleophilic, but less reactive, hydroxyl group.
-
Materials: 3-Amino-4-hydroxypyridine, Acetic Anhydride, Pyridine (anhydrous), Dichloromethane (DCM, anhydrous).
-
Procedure:
-
Suspend 3-Amino-4-hydroxypyridine (1.0 eq) in anhydrous DCM in a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet.
-
Cool the suspension to 0 °C in an ice bath.
-
Add anhydrous pyridine (1.5 eq) to the suspension.
-
Add acetic anhydride (1.1 eq) dropwise to the stirring mixture over 15 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC (e.g., 10% MeOH in DCM) until the starting material is consumed.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with DCM (3x). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-(4-hydroxypyridin-3-yl)acetamide. The product is often pure enough for the next step without further purification.
-
Protocol 1.2: Cyclodehydration to form 2-Methyl-oxazolo[5,4-c]pyridine
This critical step involves an intramolecular cyclization to form the oxazole ring. The mechanism is analogous to the Bischler-Napieralski reaction, where a strong dehydrating agent facilitates the electrophilic attack of the amide carbonyl onto the aromatic ring system, followed by dehydration.[4][5]
Caption: Mechanism of oxazole ring formation. Note: Images are placeholders.
-
Reagents & Rationale:
-
Phosphorus oxychloride (POCl₃): A strong dehydrating and chlorinating agent that activates the amide carbonyl for cyclization.[6]
-
Polyphosphoric acid (PPA): A viscous acidic medium that acts as both a catalyst and a dehydrating agent, often requiring higher temperatures.
-
Eaton's Reagent (P₂O₅ in MeSO₃H): A powerful, milder alternative to PPA that can sometimes provide cleaner reactions and higher yields.
-
-
Procedure (using POCl₃):
-
Place the crude N-(4-hydroxypyridin-3-yl)acetamide (1.0 eq) in a flask equipped with a reflux condenser and a nitrogen inlet.
-
Carefully add phosphorus oxychloride (POCl₃, 5-10 eq) at room temperature. The reaction is often exothermic.
-
Heat the reaction mixture to reflux (approx. 105-110 °C) and maintain for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.
-
After cooling to room temperature, carefully pour the reaction mixture onto crushed ice with vigorous stirring. Caution: This is a highly exothermic and hazardous quenching process. Perform in a well-ventilated fume hood with appropriate PPE.
-
Neutralize the acidic solution by the slow addition of a strong base (e.g., 50% NaOH or solid K₂CO₃) until the pH is > 9, keeping the mixture cool in an ice bath.
-
Extract the product into a suitable organic solvent (e.g., ethyl acetate or chloroform) multiple times.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate to give the crude product. Purify by column chromatography on silica gel.
-
Part 2: Catalytic Hydrogenation of the Pyridine Core
The reduction of the aromatic pyridine ring to a piperidine is a critical transformation. This reaction is challenging due to the aromatic stability of the pyridine ring and the potential for the nitrogen lone pair to poison the catalyst surface.[2][7] Acidic additives are often employed to protonate the pyridine nitrogen, which facilitates reduction and prevents catalyst inhibition.[2]
Table 1: Comparison of Catalytic Systems for Pyridine Hydrogenation
| Catalyst System | Pressure (H₂) | Temperature | Solvent | Key Advantages/Disadvantages |
| PtO₂ (Adams' catalyst) | 50-70 bar | 25-50 °C | Acetic Acid | Highly effective, often gives complete reduction. Requires high pressure.[8] |
| Rh₂O₃ or Rh/C | 1-10 bar | 25-40 °C | Methanol, Water | Active under mild conditions, good functional group tolerance.[7] |
| Pd/C | 1-50 bar | 25-80 °C | Ethanol, Acetic Acid | Widely available, cost-effective. May require acidic additives and higher pressures for full conversion.[9] |
Protocol 2.1: Hydrogenation using PtO₂ (Adams' Catalyst)
This protocol is highly reliable for achieving complete saturation of the pyridine ring.
-
Materials: 2-Methyl-oxazolo[5,4-c]pyridine, Platinum(IV) oxide (PtO₂), Glacial Acetic Acid, High-pressure hydrogenation vessel (e.g., Parr shaker).
-
Procedure:
-
In a suitable pressure vessel, dissolve the 2-Methyl-oxazolo[5,4-c]pyridine (1.0 eq) in glacial acetic acid.
-
Add PtO₂ (5-10 mol%) to the solution.
-
Seal the reactor vessel and purge several times with nitrogen, followed by hydrogen gas.
-
Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 60 bar).[8]
-
Stir the reaction at room temperature or with gentle heating (e.g., 40 °C) for 16-24 hours, or until hydrogen uptake ceases.
-
Carefully vent the reactor and purge with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol.
-
Concentrate the filtrate under reduced pressure to remove the solvents.
-
Dissolve the residue in water, basify with aqueous NaOH to pH > 10, and extract with an organic solvent like DCM.
-
Dry the combined organic layers over Na₂SO₄, filter, and concentrate to yield the crude this compound.
-
Part 3: N-Functionalization of the Core Scaffold
With the core scaffold in hand, the final stage involves introducing functional diversity at the piperidine nitrogen. This is crucial for tuning the molecule's physicochemical properties and biological activity.
Protocol 3.1: N-Arylation via Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for forming C-N bonds.[10][11] It allows for the coupling of the secondary amine of our scaffold with a wide range of aryl halides or triflates.
-
Materials: Tetrahydrooxazolopyridine core, Aryl bromide/iodide, Palladium catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., Xantphos, BINAP), Base (e.g., Cs₂CO₃ or NaOt-Bu), Anhydrous solvent (e.g., Toluene or Dioxane).
-
Procedure:
-
To an oven-dried Schlenk tube, add the tetrahydrooxazolopyridine (1.2 eq), aryl halide (1.0 eq), base (e.g., Cs₂CO₃, 2.0 eq), Pd₂(dba)₃ (2.5 mol%), and ligand (e.g., Xantphos, 5 mol%).
-
Evacuate and backfill the tube with an inert gas (Argon or Nitrogen) three times.
-
Add anhydrous, degassed toluene via syringe.
-
Heat the reaction mixture to 100-110 °C for 12-18 hours. Monitor by LC-MS.
-
After cooling, dilute the mixture with ethyl acetate and filter through Celite®.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
-
Purification and Troubleshooting
The nitrogenous products of this synthesis are often polar and basic, which can make purification by standard silica gel chromatography challenging.[12]
Common Issues and Solutions:
-
Peak Tailing on Silica Gel: This is caused by strong interactions between the basic amine and acidic silanol groups on the silica surface.[12][13]
-
Solution: Add a basic modifier to the mobile phase. A common choice is 0.5-2% triethylamine (TEA) or a 1-10% solution of 7N ammonia in methanol mixed with the DCM eluent.[12]
-
-
Poor Retention on Reversed-Phase (C18): Highly polar compounds may elute in the void volume.
-
Incomplete Hydrogenation: The pyridine ring reduction stalls.
-
Solution: Ensure the catalyst is active and not poisoned. Increase hydrogen pressure, reaction time, or temperature. The addition of a stronger acid like HCl in ethanol can sometimes drive the reaction to completion.
-
Characterization
Final compounds should be thoroughly characterized to confirm their structure and purity.
-
¹H and ¹³C NMR: Provides detailed structural information. Key signals to identify include the 2-methyl group on the oxazole (~2.5 ppm), the protons on the tetrahydro-pyridine ring (typically in the 2.0-4.0 ppm range), and the aromatic protons from any functional groups introduced.[15][16]
-
Mass Spectrometry (MS): Confirms the molecular weight of the synthesized compound. High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition.
-
Purity Analysis: Typically performed using HPLC or LC-MS.
Table 2: Representative Characterization Data
| Compound | Structure | ¹H NMR (CDCl₃, δ ppm) | MS (ESI+) m/z |
| Core Scaffold | R = H | 4.15 (s, 2H), 3.20 (t, 2H), 2.85 (t, 2H), 2.50 (s, 3H) | [M+H]⁺ = 153.1 |
| N-Benzyl Derivative | R = Bn | 7.30 (m, 5H), 4.10 (s, 2H), 3.65 (s, 2H), 2.80 (t, 2H), 2.65 (t, 2H), 2.45 (s, 3H) | [M+H]⁺ = 243.2 |
| N-Phenyl Derivative | R = Ph | 7.25 (m, 2H), 6.90 (m, 3H), 4.30 (s, 2H), 3.50 (t, 2H), 3.10 (t, 2H), 2.55 (s, 3H) | [M+H]⁺ = 229.1 |
| Note: Data is hypothetical and for illustrative purposes. |
References
-
Bischler–Napieralski reaction - Wikipedia. [Link]
-
Bischler-Napieralski Reaction: Examples & Mechanism - NROChemistry. [Link]
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Bischler–Napieralski reaction - Grokipedia. [Link]
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Bischler-Napieralski Reaction - Organic Chemistry Portal. [Link]
-
Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions - Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines - PubMed. [Link]
-
A Practical Buchwald−Hartwig Amination of 2-Bromopyridines with Volatile Amines - American Chemical Society. [Link]
-
Synthesis of Fused Isoxazoles: A Comprehensive Review - MDPI. [Link]
-
A Practical Buchwald−Hartwig Amination of 2-Bromopyridines with Volatile Amines | The Journal of Organic Chemistry - ACS Publications. [Link]
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Aqueous/organic cross coupling: Sustainable protocol for Sonogashira reactions of heterocycles - Green Chemistry (RSC Publishing). [Link]
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Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst - ResearchGate. [Link]
-
Buchwald-Hartwig Amination - Chemistry LibreTexts. [Link]
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The Pictet-Spengler Synthesis of Tetrahydroisoquinolines and Related Compounds. [Link]
-
Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds - PMC - NIH. [Link]
-
Pictet–Spengler reaction - Wikipedia. [Link]
-
Tuning the chemoselectivity of the Pd-catalysed hydrogenation of pyridinecarbonitriles: an efficient and simple method for preparing pyridyl- or piperidylmethylamines - RSC Publishing. [Link]
-
A Review on Chemical Synthesis and Biological Activities of Oxazole derivatives - IJMPR. [Link]
-
A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines | Request PDF - ResearchGate. [Link]
-
Palladium-Catalyzed Sonogashira Coupling of a Heterocyclic Phosphonium Salt with a Terminal Alkyne | Organic Letters - ACS Publications. [Link]
-
Pictet-Spengler reaction - Name-Reaction.com. [Link]
-
Sonogashira cross-coupling as a key step in the synthesis of new glycoporphyrins. [Link]
-
PICTET SPENGLER REACTION SYNTHESIS ISOQUINOLINE NAME REACTION ORGANIC CHEMISTRY | IN HINDI | - YouTube. [Link]
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Amide Synthesis - Fisher Scientific. [Link]
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Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - Semantic Scholar. [Link]
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Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC - PubMed Central. [Link]
-
Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals | Organic Process Research & Development - ACS Publications. [Link]
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Synthesis, Photophysical Characterization, and Computational Analysis of Novel Bis(oxazolo[5,4-b]pyridine) Derivatives as Terpyridine-Inspired Fluorophores - Preprints.org. [Link]
-
Coupling Reagents - Aapptec Peptides. [Link]
-
Synthetic approaches for oxazole derivatives: A review - ResearchGate. [Link]
-
Sonogashira couplings catalyzed by collaborative (N-heterocyclic carbene)-copper and -palladium complexes - PubMed. [Link]
-
Synthesis and characterization of oxazolopyridine and benzoxazole derivatives - UQ eSpace - The University of Queensland. [Link]
-
Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. [Link]
-
Ullmann condensation - Wikipedia. [Link]
-
Sonogashira coupling - Wikipedia. [Link]
-
Photoisomerization of isoxazole to oxazole (Ullman method). - ResearchGate. [Link]
-
Purification of polar compounds from Radix isatidis using conventional C18 column coupled with polar-copolymerized C18 column - PubMed. [Link]
-
Synthesis, Characterization and Antimicrobial Screening of Oxazolopyridine Derivatives. [Link]
-
Ullmann reaction - Wikipedia. [Link]
-
Discovery and Characterization of Oxazolismycin, an Oxazole-Containing Natural Product with an Atypical Loading Mechanism - NIH. [Link]
-
Purification of strong polar and basic compounds : r/Chempros - Reddit. [Link]
-
Very polar compound purification using aqueous normal-phase flash column chromatography | Biotage. [Link]
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Application Note: Quantitative Analysis of 2-Methyl-4,5,6,7-tetrahydrooxazolo[5,4-c]pyridine
Introduction
2-Methyl-4,5,6,7-tetrahydrooxazolo[5,4-c]pyridine is a heterocyclic compound of increasing interest in pharmaceutical development due to its structural similarity to biologically active molecules. As with any potential therapeutic agent or synthetic intermediate, robust and reliable analytical methods for its quantification are paramount for quality control, pharmacokinetic studies, and impurity profiling. This document provides a comprehensive guide to the analytical techniques for the precise quantification of this compound in various matrices, designed for researchers, scientists, and drug development professionals.
The inherent polarity of the tetrahydrooxazolopyridine ring system presents unique challenges for chromatographic separation and extraction. This guide will detail two primary methodologies: High-Performance Liquid Chromatography with UV detection (HPLC-UV) for routine quality control and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) for high-sensitivity bioanalytical applications. The protocols are grounded in established principles of analytical chemistry and adhere to the validation guidelines set forth by the International Council for Harmonisation (ICH).[1][2][3]
Physicochemical Properties of the Analyte
Understanding the physicochemical properties of this compound is critical for method development.
| Property | Value/Information | Source |
| Molecular Formula | C₇H₁₀N₂O | [4] |
| Molecular Weight | 138.17 g/mol | [4] |
| Polarity | Expected to be a polar compound due to the presence of nitrogen and oxygen heteroatoms and a non-planar saturated ring system. This influences the choice of chromatographic column and mobile phase. | Inferred from structure |
| CAS Number | Not readily available, a hydrochloride salt form has a CAS number of 1443436-14-3. | [5] |
PART 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for the quantification of this compound in bulk drug substance and formulated products where concentration levels are expected to be in the µg/mL to mg/mL range.
Causality Behind Experimental Choices
The selection of a reversed-phase C18 column is a common starting point for many pharmaceutical analyses. However, given the polar nature of the analyte, a standard C18 column may not provide adequate retention. Therefore, the use of an aqueous-rich mobile phase with a suitable ion-pairing agent or a polar-embedded or polar-endcapped column is recommended to enhance retention and improve peak shape. A phosphate buffer is chosen to maintain a consistent pH and ensure the ionization state of the analyte is stable, leading to reproducible retention times. Acetonitrile is a common organic modifier in reversed-phase HPLC due to its low viscosity and UV transparency.
Experimental Protocol: HPLC-UV
1. Instrumentation and Materials:
-
HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size). A polar-embedded or polar-endcapped column may provide better peak shape.
-
Reference standard of this compound (purity >99%).
-
HPLC-grade acetonitrile, methanol, and water.
-
Potassium phosphate monobasic (KH₂PO₄) and phosphoric acid.
2. Chromatographic Conditions:
| Parameter | Condition |
| Mobile Phase A | 20 mM Potassium Phosphate buffer (pH adjusted to 3.0 with phosphoric acid) |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% B to 40% B over 10 minutes, hold at 40% B for 2 minutes, return to 5% B and equilibrate for 3 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 220 nm (or a more specific wavelength determined by UV scan of the analyte) |
| Injection Volume | 10 µL |
3. Standard and Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve in 10 mL of a 50:50 mixture of Mobile Phase A and B.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the initial mobile phase (95:5 Mobile Phase A:B) to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Sample Preparation (Bulk Drug): Prepare a sample solution at a target concentration of 50 µg/mL in the initial mobile phase.
-
Sample Preparation (Formulated Product): The extraction procedure will depend on the formulation matrix. A general approach involves dissolving the formulation in a suitable solvent, followed by dilution and filtration. A solid-phase extraction (SPE) may be necessary for complex matrices to remove excipients.[6][7]
4. Method Validation:
The analytical method must be validated according to ICH guidelines to ensure it is suitable for its intended purpose.[1][2][8] Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[8][9] This is demonstrated by the absence of interfering peaks at the retention time of the analyte in a blank and placebo sample.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations should be used, and the correlation coefficient (r²) should be >0.999.
-
Accuracy: The closeness of the test results obtained by the method to the true value. This is typically assessed by spiking a placebo with known concentrations of the analyte and calculating the percent recovery.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.
PART 2: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
For applications requiring high sensitivity and selectivity, such as bioanalysis of plasma or tissue samples, LC-MS/MS is the method of choice.[10][11][12]
Causality Behind Experimental Choices
The use of a mass spectrometer as a detector provides exceptional selectivity by monitoring specific mass-to-charge (m/z) transitions of the analyte and an internal standard. This is crucial for complex biological matrices where co-eluting interferences are common. Electrospray ionization (ESI) in positive ion mode is chosen as the analyte contains basic nitrogen atoms that are readily protonated. A mixed-mode or HILIC (Hydrophilic Interaction Liquid Chromatography) column can be advantageous for retaining and separating this polar compound.[13] The use of a stable isotope-labeled internal standard is highly recommended to compensate for matrix effects and variations in instrument response.
Experimental Protocol: LC-MS/MS
1. Instrumentation and Materials:
-
LC-MS/MS system (e.g., a triple quadrupole mass spectrometer) with an ESI source.
-
HILIC or mixed-mode chromatography column.
-
Reference standard of this compound.
-
Stable isotope-labeled internal standard (e.g., d3-2-Methyl-4,5,6,7-tetrahydrooxazolo[5,4-c]pyridine).
-
LC-MS grade solvents (acetonitrile, methanol, water, formic acid).
-
Biological matrix (e.g., plasma, urine).
2. LC and MS Conditions:
| Parameter | Condition |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Isocratic or a shallow gradient depending on the column and matrix. |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Ionization Mode | ESI Positive |
| MRM Transitions | To be determined by direct infusion of the analyte. For C₇H₁₀N₂O, the protonated molecule [M+H]⁺ would be m/z 139.1. A suitable product ion would be identified by fragmentation. |
| Internal Standard | A corresponding stable isotope-labeled standard with its unique MRM transition. |
3. Sample Preparation (Plasma):
-
Protein Precipitation: To 100 µL of plasma sample, add 300 µL of acetonitrile containing the internal standard. Vortex for 1 minute.
-
Centrifugation: Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitution: Reconstitute the residue in 100 µL of the initial mobile phase.
-
For more complex extractions, liquid-liquid extraction (LLE) or solid-phase extraction (SPE) can be employed.[14][15]
4. Method Validation for Bioanalytical Assays:
Validation for bioanalytical methods follows specific guidelines from regulatory agencies. In addition to the parameters mentioned for the HPLC-UV method, the following should be assessed:
-
Matrix Effect: The effect of co-eluting, undetected matrix components on the ionization of the analyte.
-
Recovery: The efficiency of the extraction procedure.
-
Stability: The stability of the analyte in the biological matrix under various storage and processing conditions (e.g., freeze-thaw, bench-top, long-term storage).
Visualizations
HPLC-UV Workflow
Caption: Workflow for the quantification of this compound by HPLC-UV.
LC-MS/MS Bioanalytical Workflow
Caption: Bioanalytical workflow for this compound using LC-MS/MS.
Conclusion
The analytical methods detailed in this application note provide robust and reliable frameworks for the quantification of this compound. The choice between HPLC-UV and LC-MS/MS will be dictated by the specific requirements of the analysis, particularly the concentration levels of the analyte and the complexity of the sample matrix. Proper method validation is essential to ensure the generation of high-quality, reproducible data in a regulated environment.
References
- International Conference on Harmonisation. (2014).
- EC-UNDP. Validation Of Analytical Methods For Pharmaceutical Analysis.
- Profound. (2025). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance.
- SciELO Brazil. VALIDATION OF ANALYTICAL METHODS IN A PHARMACEUTICAL QUALITY SYSTEM: AN OVERVIEW FOCUSED ON HPLC METHODS.
- Journal of Pharmaceutical and Scientific Innovation. (2012).
- Ghaffari, T., et al. (2020).
- MDPI. (2021). Determination of Polar Heterocyclic Aromatic Amines in Meat Thermally Treated in a Roasting Bag with Dried Fruits.
- Phenomenex. (2025). Sample Preparation Techniques for Precision in Analysis.
- Organomation.
- Agency for Toxic Substances and Disease Registry. (1992). Analytical Methods for Pyridine.
- Palamarchuk, I.V., et al. (2025).
- ChemicalBook. 2-METHYL-4,5,6,7-TETRAHYDRO-OXAZOLO[5,4-C]PYRIDINE Product Description.
- Journal of Food and Drug Analysis. (2021).
- Journal of Visualized Experiments. (2012).
- MOLBASE. 2-methyl-4,5,6,7-tetrahydro-oxazolo[5,4-c]pyridine hydrochloride.
- National Center for Biotechnology Information.
- PubMed. (2006). Application of LC-MS to the analysis of new radiopharmaceuticals.
- Royal Society of Chemistry. (2013). Analytical Methods.
- SciSpace. (2022). LC-MS/MS method assay for simultaneous determination of the pretomanid and pyrazinamide in rat plasma by LC-MS/MS: Assessment of pharmacokinetic drug-drug interaction study.
- PubMed. (2005). Determination of phenazopyridine in human plasma via LC-MS and subsequent development of a pharmacokinetic model.
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Application Notes & Protocols for Developing Structure-Activity Relationship (SAR) Studies of 2-Methyl-4,5,6,7-tetrahydrooxazolo[5,4-c]pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unlocking the Therapeutic Potential of the Oxazolopyridine Scaffold
The 2-Methyl-4,5,6,7-tetrahydrooxazolo[5,4-c]pyridine core represents a privileged heterocyclic scaffold with significant potential in medicinal chemistry. Its rigid, fused-ring structure provides a well-defined three-dimensional arrangement for substituent presentation to biological targets, while the combination of the oxazole and reduced pyridine rings offers a unique blend of electronic and physicochemical properties. Analogous structures, such as oxazolo[5,4-d]pyrimidines and tetrahydrothiazolopyridines, have demonstrated a wide array of biological activities, including kinase inhibition, anticancer effects, and modulation of G-protein coupled receptors (GPCRs) like the Smoothened receptor.[1][2][3] Given the structural similarities, the this compound scaffold is a promising starting point for the development of novel therapeutics.
This guide provides a comprehensive framework for initiating and developing a systematic Structure-Activity Relationship (SAR) study around this core. We will delve into the strategic design of analog libraries, detailing key chemical modifications and the underlying medicinal chemistry rationale. Furthermore, we will outline essential protocols for in vitro screening cascades and computational modeling to build a robust understanding of how structural changes impact biological activity, ultimately guiding the optimization of a lead compound.
Part 1: Strategic Design of an Analog Library for SAR Exploration
The foundation of a successful SAR study lies in the logical and systematic modification of the lead compound. For the parent scaffold, this compound (Compound 1 ), we can identify three primary vectors for chemical modification: the 2-methyl group, the tetrahydro-pyridine nitrogen, and the aromatic character of the oxazole ring.
Modification of the 2-Methyl Group: Probing the Hydrophobic Pocket
The 2-methyl group is a key starting point for SAR. Its size, lipophilicity, and metabolic stability can be systematically altered to probe the binding pocket of a putative biological target. A primary strategy is bioisosteric replacement, where a functional group is substituted with another that retains similar spatial or electronic characteristics but can improve potency or pharmacokinetic properties.[4][5]
Key Modifications:
-
Homologation and Branching: Synthesize a series of analogs with increasing alkyl chain length (ethyl, propyl, isopropyl, cyclopropyl) to explore the size constraints of the hydrophobic pocket.
-
Introduction of Heteroatoms: Replace the methyl group with small, polar moieties like -CH₂OH, -CH₂OMe, or -CH₂F to probe for potential hydrogen bond interactions.
-
Bioisosteric Replacements: Employ classic and non-classical bioisosteres to fine-tune properties.[6][7] For instance, replacing the methyl group with a chlorine atom can maintain size while altering electronic properties and potentially blocking metabolic oxidation.[7] A trifluoromethyl (CF₃) group can serve as a metabolically stable mimic of a methyl group while increasing binding affinity through favorable interactions.[5]
| Modification Vector | Example Substituent (R¹) | Rationale |
| Vector 1: 2-Position | -CH₃ (Parent) | Initial Hit |
| -CH₂CH₃, -CH(CH₃)₂ | Probe size of hydrophobic pocket | |
| -CF₃ | Enhance metabolic stability, potential for improved binding[5] | |
| -Cl | Bioisostere for methyl, alters electronics, blocks metabolism[7] | |
| -CH₂OH, -CH₂OCH₃ | Introduce hydrogen bond donor/acceptor capabilities | |
| -Cyclopropyl | Conformationally restricted, can improve ligand efficiency[6] |
Substitution on the Tetrahydropyridine Nitrogen: Modulating Solubility and Target Engagement
The secondary amine in the tetrahydropyridine ring is a critical handle for introducing a wide variety of functional groups that can modulate physicochemical properties (e.g., solubility, pKa) and explore interactions with the solvent-exposed surface of the target protein.
Key Modifications:
-
Alkylation and Arylation: Introduce a range of alkyl (e.g., methyl, benzyl) and aryl groups to explore additional binding pockets. The N-benzyl group, for instance, is a common modification in related heterocyclic scaffolds.[8]
-
Acylation: Synthesize amide and sulfonamide derivatives to introduce hydrogen bond acceptors and donors, which can significantly impact potency and cell permeability.
-
Introduction of Basic Moieties: Incorporate groups like piperidine or morpholine to enhance aqueous solubility and potentially form salt bridges with acidic residues in the target protein.
| Modification Vector | Example Substituent (R²) | Rationale |
| Vector 2: N-Position | -H (Parent) | Starting point |
| -CH₃, -CH₂Ph | Explore additional hydrophobic interactions[8] | |
| -C(O)CH₃, -S(O)₂CH₃ | Introduce H-bond acceptors, modulate electronics | |
| -(CH₂)₂-N(CH₃)₂ | Improve aqueous solubility, introduce basic center | |
| -Piperidin-4-ol | Enhance solubility and introduce polar contact point[3] |
Logical Flow for Analog Synthesis
The synthesis of the proposed analogs can be approached through a convergent strategy, leveraging known methods for the construction of related fused heterocyclic systems.
Workflow for Analog Library Synthesis
Caption: Synthetic strategy for generating the analog library.
Part 2: In Vitro Assay Cascade and Biological Evaluation
Given the activities of structurally related compounds, a logical starting point for screening is to investigate potential effects on G-protein coupled receptors (GPCRs) and protein kinases. Furthermore, the structural similarity to gaboxadol, a known GABA-A receptor modulator, warrants investigation in this area.[9]
Primary Screening: Identifying the Biological Target
A broad-based primary screening approach is recommended to identify the most promising therapeutic area.
-
Kinase Panel Screening: Screen the parent compound and a small, diverse set of analogs against a commercial kinase panel (e.g., Eurofins KinaseProfiler™, Promega Kinase-Glo®) to identify potential inhibitory activity against a wide range of human kinases.
-
GPCR Profiling: Utilize a GPCR binding assay panel (e.g., PerkinElmer GPCR portfolio) to assess affinity for various receptor families.
-
GABA-A Receptor Modulation Assay: Given the scaffold's resemblance to known GABA-A modulators, a functional assay is crucial.[10][11]
Protocol: High-Throughput Fluorescence-Based GABA-A Receptor Assay
This protocol is adapted from established methods using fluorescent probes to detect allosteric modulation of the GABA-A receptor.[12][13][14]
Objective: To determine if test compounds act as positive allosteric modulators (PAMs) or negative allosteric modulators (NAMs) of the GABA-A receptor.
Materials:
-
HEK293T cells stably expressing the human α1β2γ2L GABA-A receptor subtype.
-
GABA (γ-Aminobutyric acid).
-
A fluorescent GABA-A receptor antagonist probe (e.g., gabazine-oregon green, Gzn-OG).[14]
-
Test compounds dissolved in DMSO.
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.4).
-
384-well black, clear-bottom microplates.
-
Fluorescence plate reader.
Procedure:
-
Cell Plating: Seed the GABA-A receptor-expressing HEK293T cells into 384-well plates at an appropriate density and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of the test compounds in assay buffer. Include a known PAM (e.g., Diazepam) and a known antagonist (e.g., Flumazenil) as controls.
-
Assay Execution: a. Wash the cells gently with assay buffer. b. Add a fixed, sub-saturating concentration of the fluorescent probe (e.g., 100 nM Gzn-OG) to all wells.[14] c. Add a fixed EC₂₀ concentration of GABA to stimulate a baseline receptor response. d. Add the serially diluted test compounds to the appropriate wells. e. Incubate the plate at room temperature for a specified time (e.g., 30 minutes), protected from light.
-
Data Acquisition: Measure the fluorescence intensity in each well using a plate reader with appropriate excitation and emission wavelengths for the probe.
Data Analysis:
-
Calculate the percent modulation for each compound concentration relative to the GABA-only control.
-
Plot the percent modulation against the compound concentration and fit the data to a four-parameter logistic equation to determine the EC₅₀ (for PAMs) or IC₅₀ (for NAMs).
GABA-A Receptor Assay Workflow
Caption: Workflow for the fluorescence-based GABA-A receptor assay.
Secondary and Tertiary Assays: Building the SAR
Once a primary biological activity is confirmed, subsequent assays should be employed to build a detailed SAR.
-
Dose-Response Curves: Generate full dose-response curves for all synthesized analogs in the validated primary assay to determine their potency (IC₅₀ or EC₅₀).
-
Selectivity Profiling: Test active compounds against related biological targets to assess their selectivity. For example, if a compound is a kinase inhibitor, it should be tested against a panel of related kinases to determine its selectivity profile.
-
Mechanism of Action Studies: For receptor modulators, conduct further experiments to determine the mechanism of action (e.g., competitive vs. non-competitive, allosteric effects).[12][13]
-
ADME Profiling: Assess key Absorption, Distribution, Metabolism, and Excretion (ADME) properties for the most promising compounds, including metabolic stability in liver microsomes and aqueous solubility.
Part 3: Integrating Computational Chemistry
In parallel with experimental work, computational modeling can provide valuable insights into the binding mode of the ligands and rationalize the observed SAR.[15][16][17]
Molecular Docking
If the three-dimensional structure of the biological target is known (or a reliable homology model can be built), molecular docking can predict the binding poses of the synthesized analogs.
Protocol: Molecular Docking Study
Objective: To predict the binding mode of this compound analogs within the target's active site and rationalize SAR.
Software:
-
Molecular modeling software (e.g., Schrödinger Maestro, MOE, AutoDock Vina).
-
Protein Data Bank (PDB) for target crystal structures.
Procedure:
-
Target Preparation: a. Obtain the crystal structure of the target protein from the PDB. b. Prepare the protein by adding hydrogens, assigning bond orders, and removing water molecules not involved in binding. c. Define the binding site based on the co-crystallized ligand or known active site residues.
-
Ligand Preparation: a. Generate 3D structures of all synthesized analogs. b. Perform ligand minimization and generate appropriate ionization states at physiological pH.
-
Docking Simulation: a. Run the docking algorithm to place the ligands into the defined binding site. b. Score the resulting poses using the software's scoring function.
-
Analysis: a. Visually inspect the top-ranked poses for each analog. b. Analyze key interactions (hydrogen bonds, hydrophobic contacts, electrostatic interactions) between the ligand and protein residues. c. Correlate the predicted binding interactions with the experimentally determined potency (IC₅₀/EC₅₀) to build a predictive SAR model. For example, does the introduction of a hydrogen bond donor at the 2-position lead to an interaction with a specific residue that explains an increase in potency?[16][18]
Conclusion
The systematic development of SAR for the this compound scaffold requires a multi-faceted approach that integrates rational analog design, a cascade of robust in vitro assays, and insightful computational modeling. By methodically probing the key structural features of the molecule and correlating these changes with biological activity, researchers can effectively navigate the optimization process. This guide provides a foundational strategy to unlock the therapeutic potential of this promising heterocyclic core, paving the way for the discovery of novel drug candidates.
References
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Chem-Space. (n.d.). Bioisosteric Replacements. Retrieved from [Link]
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Shashi Nayana, M. R., Sekhar, Y. N., Siva Kumari, N., Mahmood, S. K., & Ravikumar, M. (2008). CoMFA and Docking Studies on Triazolopyridine Oxazole Derivatives as p38 MAP Kinase Inhibitors. European Journal of Medicinal Chemistry, 43(6), 1261–1269. Retrieved from [Link]
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Meanwell, N. A. (2018). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. Journal of Medicinal Chemistry, 61(14), 5832–5880. Retrieved from [Link]
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Shashi Nayana, M. R., Sekhar, Y. N., Siva Kumari, N., Mahmood, S. K., & Ravikumar, M. (2008). CoMFA and docking studies on triazolopyridine oxazole derivatives as p38 MAP kinase inhibitors. European Journal of Medicinal Chemistry, 43(6), 1261-1269. Retrieved from [Link]
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LibreTexts Chemistry. (2024). Drug Modifications to Improve Stability. Retrieved from [Link]
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Sochacka-Ćwikła, A., & Mączyński, M. (2025). Oxazolo[5,4-d]pyrimidines as Anticancer Agents: A Comprehensive Review of the Literature Focusing on SAR Analysis. Molecules, 30(3), 666. Retrieved from [Link]
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Sikorski, K., et al. (2022). New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research. Molecules, 27(19), 6529. Retrieved from [Link]
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Ukrainets, I. V., et al. (2016). The potentially bioisosteric replacement[4][15] from methyl... ResearchGate. Retrieved from [Link]
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ChemHelpASAP. (2023). Isosteres & Bioisosteres in Lead Optimization. Retrieved from [Link]
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Yilmaz, I., et al. (2024). Synthesis, Biological Properties, and Molecular Docking Studies of Pyrazolopyridine and Isoxazolopyridine Derivatives. ResearchGate. Retrieved from [Link]
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Sakamoto, S., et al. (2019). Construction of a Fluorescent Screening System of Allosteric Modulators for the GABAA Receptor Using a Turn-On Probe. ACS Central Science, 5(9), 1535–1544. Retrieved from [Link]
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Sakamoto, S., et al. (2019). Construction of a Fluorescent Screening System of Allosteric Modulators for the GABAA Receptor Using a Turn-On Probe. ACS Central Science. Retrieved from [Link]
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Sireesha, R., et al. (2023). Synthesis of Substituted Aryl Incorporated Oxazolo[4,5-b]Pyridine-Triazole Derivatives: Anticancer Evaluation and Molecular Docking Studies. Polycyclic Aromatic Compounds, 43(1). Retrieved from [Link]
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Trapella, C., et al. (2021). Structure–Activity Relationship Studies on Oxazolo[3,4-a]pyrazine Derivatives Leading to the Discovery of a Novel Neuropeptide S Receptor Antagonist. Journal of Medicinal Chemistry, 64(6), 3144–3163. Retrieved from [Link]
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Sochacka-Ćwikła, A., & Mączyński, M. (2025). Oxazolo[5,4- d]pyrimidines as Anticancer Agents: A Comprehensive Review of the Literature Focusing on SAR Analysis. Molecules, 30(3), 666. Retrieved from [Link]
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Saponara, S., et al. (2021). GABAA Receptor Modulators with a Pyrazolo[1,5-a]quinazoline Core: Synthesis, Molecular Modelling Studies and Electrophysiological Assays. Molecules, 26(11), 3241. Retrieved from [Link]
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Knutson, D. E., & Cook, J. M. (2020). Allosteric GABAA Receptor Modulators—A Review on the Most Recent Heterocyclic Chemotypes and Their Synthetic Accessibility. Molecules, 25(21), 5026. Retrieved from [Link]
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Sochacka-Ćwikła, A., & Mączyński, M. (2025). Oxazolo[5,4-d]pyrimidines as Anticancer Agents: A Comprehensive Review of the Literature Focusing on SAR Analysis. R Discovery. Retrieved from [Link]
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Triggle, D. J., et al. (2002). Unique structure-activity relationship for 4-isoxazolyl-1,4-dihydropyridines. Journal of Medicinal Chemistry, 45(3), 534–541. Retrieved from [Link]
-
Jayakar, S. S., & Zhou, X. (2020). Modulation of the mammalian GABAA receptor by type I and type II positive allosteric modulators of the α7 nicotinic acetylcholine receptor. British Journal of Pharmacology, 177(11), 2535–2550. Retrieved from [Link]
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Zhang, X., et al. (2015). Design, Synthesis, and Structure–Activity-Relationship of Tetrahydrothiazolopyridine Derivatives as Potent Smoothened Antagonists. European Journal of Medicinal Chemistry, 89, 595–610. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Development of novel oxazolo[5,4-d]pyrimidines as competitive CB2 neutral antagonists based on scaffold hopping. Retrieved from [Link]
-
ResearchGate. (n.d.). Schematic representation of the structure–activity relationship of the synthesized derivatives. Retrieved from [Link]
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McClure, K. F., et al. (2006). Structure-activity Relationships of Triazolopyridine Oxazole p38 Inhibitors: Identification of Candidates for Clinical Development. Bioorganic & Medicinal Chemistry Letters, 16(16), 4339–4344. Retrieved from [Link]
- Lundbeck A/S. (2016). Manufacture of 4,5,6,7-tetrahydroisoxazolo[5,4-c]pyridin-3-ol.
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ResearchGate. (2025). Synthesis of a tetrahydroimidazo[2',1':2,3]thiazolo[5,4-c]pyridine derivative with Met inhibitory activity. Retrieved from [Link]
- Takeda Pharmaceutical Company Limited. (2011). Process for producing 5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid.
-
Amuhaya, E. K., et al. (2025). Modeling the Quantitative Structure–Activity Relationships of 1,2,4-Triazolo[1,5-a]pyrimidin-7-amine Analogs in the Inhibition of Plasmodium falciparum. Molecules, 30(8), 1637. Retrieved from [Link]
-
Pietsch, M., et al. (2021). Tetrahydroimidazo[4,5-c]pyridine-Based Inhibitors of Porphyromonas gingivalis Glutaminyl Cyclase. Molecules, 26(23), 7126. Retrieved from [Link]
-
Marinescu, M., et al. (2022). Pyridine Compounds with Antimicrobial and Antiviral Activities. International Journal of Molecular Sciences, 23(10), 5659. Retrieved from [Link]
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ResearchGate. (2024). Novel biologically active pyridine derivatives: Synthesis, structure characterization, in vitro antimicrobial evaluation and structure-activity relationship. Retrieved from [Link]
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Kralj, M., et al. (2020). Biological Activity of Amidino-Substituted Imidazo[4,5-b]pyridines. Molecules, 25(18), 4166. Retrieved from [Link]
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National Institutes of Health. (n.d.). [6][16]furo[2,3-c]pyridine via Post Modification of an Unusual Groebke–Blackburn–Bienaymé Multicomponent Reaction. Retrieved from [Link]
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Application Notes and Protocols for 2-Methyl-4,5,6,7-tetrahydrooxazolo[5,4-c]pyridine in Medicinal Chemistry
Introduction: The Promise of Fused Pyridine Scaffolds in Drug Discovery
The pyridine ring is a cornerstone of medicinal chemistry, forming the structural core of numerous FDA-approved drugs targeting a wide array of diseases, from cancer to central nervous system disorders.[1] Its unique electronic properties and ability to act as a hydrogen bond acceptor make it a "privileged scaffold" for engaging with biological targets.[1] Fusing the pyridine ring with other heterocyclic systems, such as the oxazole in 2-Methyl-4,5,6,7-tetrahydrooxazolo[5,4-c]pyridine , creates a rigid, three-dimensional structure with defined vectors for substituent placement, offering a powerful strategy for achieving high target affinity and selectivity.
While public domain data on the specific this compound scaffold is nascent, a wealth of information exists for its close structural analogs, particularly its sulfur counterpart (bioisostere), the thiazolo[5,4-c]pyridine core. This document leverages the extensive research and development on these analogous scaffolds to provide a comprehensive guide to the potential applications and enabling protocols for researchers exploring this promising chemical space. We will focus primarily on the well-established use of the related 5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine scaffold, a key component of the blockbuster anticoagulant drug, Edoxaban, to illustrate a primary and highly validated application.[2]
Part 1: Medicinal Chemistry Potential - An Analog-Based Perspective
The strategic value of the tetrahydrooxazolo[5,4-c]pyridine scaffold lies in its potential to serve as a central building block for potent and selective modulators of key biological targets.
Primary Application: Antithrombotic Agents via Factor Xa Inhibition
The most compelling application, inferred from its thiazolo analog, is in the development of direct oral anticoagulants (DOACs). The 5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid moiety is the central structural component of Edoxaban, a highly successful inhibitor of Factor Xa (FXa).[2]
Mechanism of Action: Factor Xa is a critical enzyme in the coagulation cascade, a complex series of protease activations that culminates in the formation of a fibrin clot. By sitting at the convergence of the intrinsic and extrinsic pathways, FXa is a strategic target for preventing thrombosis. Direct FXa inhibitors bind to the active site of the enzyme, preventing it from converting prothrombin to thrombin, thereby blocking the downstream formation of fibrin. The tetrahydro-azolo-pyridine core provides a rigid framework to correctly orient the functional groups that interact with key residues in the S1 and S4 pockets of the FXa active site.
Caption: The Coagulation Cascade and Point of FXa Inhibition.
Potential Secondary Applications
Based on the broader family of fused pyridine heterocycles, the scaffold could be explored for other therapeutic areas:
-
Enzyme Inhibition for Periodontitis: A related tetrahydroimidazo[4,5-c]pyridine scaffold has been successfully used to develop potent inhibitors of glutaminyl cyclase from Porphyromonas gingivalis, a key pathogen in periodontitis.[3] This highlights the scaffold's versatility in targeting different classes of enzymes.
-
Central Nervous System (CNS) Disorders: Pyridine-containing molecules are significantly represented in drugs targeting the CNS.[1] The rigid, defined structure of the tetrahydrooxazolo[5,4-c]pyridine core could be advantageous in designing ligands for specific receptor subtypes implicated in neurological conditions.
-
Antimicrobial and Antiviral Agents: The pyridine nucleus is a common feature in compounds with demonstrated antibacterial, antifungal, and antiviral activities.[4][5] Functionalization of the core scaffold could lead to the discovery of novel anti-infective agents.
| Analogous Scaffold | Biological Target/Activity | Therapeutic Area |
| Thiazolo[5,4-c]pyridine | Factor Xa | Anticoagulation / Thrombosis[2] |
| Imidazo[4,5-c]pyridine | Glutaminyl Cyclase | Periodontitis[3] |
| General Pyridines | Various Receptors/Enzymes | CNS Disorders[1] |
| General Pyridines | Various | Antimicrobial / Antiviral[4][6] |
Part 2: Experimental Protocols
The following protocols are adapted from established, field-proven methodologies for the synthesis and evaluation of the analogous thiazolo[5,4-c]pyridine systems. They provide a robust starting point for researchers working with the target oxazolo scaffold.
Protocol 1: Synthesis of the Core Tetrahydro-azolo[5,4-c]pyridine Scaffold
This protocol outlines a multi-step synthesis adapted from industrial processes for producing the core of Edoxaban.[7] The key transformation involves the construction of the fused thiazole ring onto a protected piperidone precursor. A similar strategy could be envisioned for the oxazole ring system.
Sources
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Troubleshooting & Optimization
Technical Support Center: Overcoming Solubility Challenges with 2-Methyl-4,5,6,7-tetrahydrooxazolo[5,4-c]pyridine in Assays
Welcome to the technical support center for 2-Methyl-4,5,6,7-tetrahydrooxazolo[5,4-c]pyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and address common questions regarding solubility issues encountered during in vitro and in vivo assays. Our goal is to equip you with the scientific rationale and practical methodologies to ensure reliable and reproducible experimental outcomes.
Troubleshooting Guide: A Stepwise Approach to Solubility Enhancement
Low aqueous solubility is a frequent challenge in drug discovery and can lead to inaccurate assay results, including underestimated potency and variable data.[1][2][3] This guide provides a systematic approach to diagnose and resolve solubility problems with this compound.
Q1: My stock solution of this compound in DMSO is showing precipitation upon dilution into my aqueous assay buffer. What is the cause and how can I fix it?
A1: Understanding the Problem: The DMSO Shock Effect
This is a classic phenomenon known as "DMSO shock" or "solvent-shift precipitation." While Dimethyl Sulfoxide (DMSO) is an excellent solvent for many organic molecules, its miscibility with water can be a double-edged sword. When a concentrated DMSO stock is rapidly diluted into an aqueous buffer, the localized DMSO concentration can drop significantly, causing the compound to crash out of solution if its aqueous solubility is low.[2][3]
Troubleshooting Workflow:
Caption: Workflow for addressing DMSO-related precipitation.
Step-by-Step Protocol: Optimizing the Dilution Process
-
Serial Dilution: Instead of a single large dilution, perform a series of smaller dilutions. For example, dilute your 10 mM DMSO stock to 1 mM in DMSO first, then dilute this into your aqueous buffer.
-
Intermediate Solvent: Consider a multi-step dilution using an intermediate solvent that is miscible with both DMSO and water, such as ethanol or polyethylene glycol 400 (PEG 400).[4]
-
Vortexing/Mixing: Ensure rapid and thorough mixing during dilution to minimize localized high concentrations of the compound.
-
Temperature: Gently warming the assay buffer (if compatible with your assay components) can sometimes help maintain solubility.
Q2: I'm still observing poor solubility even after optimizing my dilution protocol. What other formulation strategies can I employ for my in vitro assays?
A2: Leveraging Physicochemical Properties for Enhanced Solubility
Based on the structure of this compound, which contains a basic nitrogen atom, its solubility is expected to be pH-dependent. A predicted pKa of a similar compound, 2-ethyl-4,5,6,7-tetrahydro-oxazolo[5,4-c]pyridine, is approximately 7.58.[5] This suggests that our target compound is a weak base and will be more soluble at a lower pH where it can be protonated to form a more soluble salt.
Solubility Enhancement Strategies:
| Strategy | Mechanism of Action | Advantages | Disadvantages |
| pH Adjustment | Increases the ionization of the basic compound, forming a more soluble salt. | Simple and effective for ionizable compounds. | May not be compatible with all assay systems (e.g., cell-based assays with specific pH requirements). |
| Co-solvents | Increases the polarity of the solvent system, improving the solubility of lipophilic compounds. | Easy to implement and a wide range of co-solvents are available. | High concentrations can interfere with biological assays.[2] |
| Cyclodextrins | Encapsulate the hydrophobic compound within their lipophilic core, increasing its apparent solubility in water. | Generally well-tolerated in biological systems. | Can be expensive and may not be suitable for all compound sizes.[4] |
| Surfactants | Form micelles that can solubilize hydrophobic compounds. | Effective at low concentrations. | Can denature proteins and disrupt cell membranes at higher concentrations. |
Experimental Protocol: Determining Optimal pH for Solubilization
-
Prepare a series of buffers: Create a range of buffers with pH values from 4.0 to 8.0 (e.g., citrate, phosphate, and Tris buffers).
-
Add the compound: Add a known amount of this compound (or its hydrochloride salt) to each buffer to a concentration exceeding its expected solubility.
-
Equilibrate: Shake or stir the samples for a set period (e.g., 24 hours) at a controlled temperature to reach equilibrium.
-
Separate and quantify: Centrifuge or filter the samples to remove any undissolved solid.
-
Analyze the supernatant: Determine the concentration of the dissolved compound in the supernatant using a suitable analytical method (e.g., HPLC-UV).
-
Plot solubility vs. pH: This will reveal the pH at which the compound exhibits maximum solubility.
Q3: My compound is the hydrochloride salt. Shouldn't it already be soluble in aqueous solutions?
A3: Understanding Salt Forms and the Common Ion Effect
While the hydrochloride salt of this compound (C7H11ClN2O) is expected to have improved aqueous solubility compared to the free base, its dissolution can be influenced by the composition of the assay buffer.[6]
The "common ion effect" can reduce the solubility of an ionic compound if the solution already contains one of the ions that make up the compound. For instance, if your buffer has a high concentration of chloride ions, it can suppress the dissolution of the hydrochloride salt.[4]
Troubleshooting Steps:
-
Review your buffer composition: Check for high concentrations of chloride salts.
-
Consider alternative buffers: If high chloride is suspected to be an issue, try a buffer system that does not contain chloride ions.
-
Use the free base with pH adjustment: If the salt form continues to present problems, consider starting with the free base and solubilizing it in an acidic buffer as described in Q2.
Frequently Asked Questions (FAQs)
Q: What is the LogP of this compound and what does it indicate?
A: The LogP for the hydrochloride salt is reported to be 1.7595.[6] LogP, or the partition coefficient, is a measure of a compound's lipophilicity (oil/water solubility). A LogP value in this range suggests that the compound is moderately lipophilic. This characteristic can contribute to poor aqueous solubility but is often favorable for cell permeability.[4]
Q: Are there any other recommended co-solvents besides DMSO?
A: Yes, depending on the specific requirements and tolerance of your assay, other water-miscible organic solvents can be used. These include ethanol, methanol, acetonitrile, and dimethylformamide (DMF).[2] It is crucial to always run a vehicle control to ensure the chosen solvent does not interfere with the assay.
Q: How should I store my stock solutions of this compound?
A: For long-term storage, it is recommended to store DMSO stock solutions at -20°C or -80°C in tightly sealed vials to prevent water absorption and degradation. For aqueous solutions, it is best to prepare them fresh. If storage is necessary, filter-sterilize the solution and store at 4°C for short periods, but always perform a visual inspection for precipitation before use.
Q: What are the key physicochemical properties of this compound and its hydrochloride salt?
A:
| Property | This compound (Free Base) | This compound hydrochloride (Salt) |
| Molecular Formula | C7H10N2O[7] | C7H11ClN2O[6] |
| Molecular Weight | 138.17 g/mol [7] | 174.63 g/mol [6] |
| Predicted pKa (of a similar structure) | 7.58 (for the ethyl analog)[5] | Not Applicable |
| LogP | Not found | 1.7595[6] |
Q: Where can I find more information on general strategies for formulating poorly soluble compounds?
A: Several excellent reviews and resources are available that discuss various techniques for solubility enhancement, including particle size reduction, solid dispersions, and lipid-based formulations.[8][9][10][11][12][13] These can provide a broader understanding of the formulation tools available to drug discovery scientists.
References
-
2-methyl-4,5,6,7-tetrahydro-oxazolo[5,4-c]pyridine hydrochloride - MOLBASE. (n.d.). Retrieved from [Link]
- Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446–451.
-
2-ETHYL-4,5,6,7-TETRAHYDRO-OXAZOLO[5,4-C]PYRIDINE - ChemBK. (n.d.). Retrieved from [Link]
- Kowalska, E., et al. (2018). Fluorescence properties of the derivatives of oxazolo[4,5-b]pyridyne. Journal of Photochemistry and Photobiology A: Chemistry, 356, 46-54.
- Grass, M. (2017). Formulation Selection and in-vitro Screening for Oral Bioavailability Enhancement. American Pharmaceutical Review.
-
World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. Retrieved from [Link]
- Singh, A., et al. (2020). Formulation strategies for poorly soluble drugs. Journal of Drug Delivery and Therapeutics, 10(5-s), 203-211.
- Kerns, E. H., & Di, L. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451.
- Kaukonen, A. M. (2010). Poorly water soluble substances: challenges, options and limitations for children. European Medicines Agency.
- Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727.
- Di, L., & Kerns, E. H. (2006).
-
4,5,6,7-Tetrahydroisoxazolo(4,5-c)pyridin-3(2H)-one. (n.d.). PubChem. Retrieved from [Link]
- Sharma, D., et al. (2019). Strategies for improving hydrophobic drugs solubility and bioavailability. International Journal of Pharmaceutical and Chemical Analysis, 6(3), 80-87.
-
Ascendia Pharmaceutical Solutions. (2021, July 26). 5 Novel Techniques for Solubility Enhancement. Retrieved from [Link]
Sources
- 1. Biological assay challenges from compound solubility: strategies for bioassay optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. ema.europa.eu [ema.europa.eu]
- 5. 2-ETHYL-4,5,6,7-TETRAHYDRO-OXAZOLO[5,4-C]PYRIDINE [chembk.com]
- 6. 2-methyl-4,5,6,7-tetrahydro-oxazolo[5,4-c]pyridine hydrochloride|1443436-14-3 - MOLBASE Encyclopedia [m.molbase.com]
- 7. 2-METHYL-4,5,6,7-TETRAHYDRO-OXAZOLO[5,4-C]PYRIDINE [chemicalbook.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 10. researchgate.net [researchgate.net]
- 11. Support Tools in Formulation Development for Poorly Soluble Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 13. ascendiacdmo.com [ascendiacdmo.com]
Technical Support Center: Optimizing Oxazolo[5,4-c]pyridine Ring Formation
Welcome to the technical support center for the synthesis of oxazolo[5,4-c]pyridines. This guide is designed for researchers, medicinal chemists, and professionals in drug development who are working with this important heterocyclic scaffold. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the challenges of synthesizing these compounds and optimize your reaction conditions for higher yields and purity.
Introduction to Oxazolo[5,4-c]pyridine Synthesis
The oxazolo[5,4-c]pyridine core is a significant structural motif in medicinal chemistry, analogous to purine bases, and is explored for various therapeutic applications.[1] The formation of this fused heterocyclic system typically involves the cyclization of a suitably substituted pyridine precursor, most commonly a 3-amino-4-hydroxypyridine or its synthetic equivalent, with a carboxylic acid or a derivative thereof. While the reaction appears straightforward, achieving high yields and purity can be challenging due to potential side reactions, incomplete cyclization, and difficulties in product isolation. This guide will address these common issues and provide practical, field-tested solutions.
Troubleshooting Guide: Common Issues and Solutions
This section is structured in a question-and-answer format to directly address specific problems you may encounter during your experiments.
Problem 1: Low or No Yield of the Desired Oxazolo[5,4-c]pyridine
Question: I am attempting to synthesize an oxazolo[5,4-c]pyridine from a 3-amino-4-hydroxypyridine and a carboxylic acid, but I am observing a very low yield or no product formation. What are the likely causes and how can I improve the outcome?
Answer: Low yields are a common frustration in heterocyclic synthesis. Several factors, from the quality of your starting materials to the reaction conditions, can be at play. Let's break down the potential culprits and how to address them.
Possible Causes & Corrective Actions:
-
Purity of Starting Materials: Impurities in your 3-amino-4-hydroxypyridine or carboxylic acid can significantly hinder the reaction.
-
Solution: Ensure the purity of your starting materials using techniques like NMR, LC-MS, or by measuring the melting point. If necessary, purify your starting materials by recrystallization or column chromatography before proceeding with the reaction.
-
-
Inefficient Dehydration/Cyclization: The final ring-closing step is a dehydration reaction, which can be reversible or require a significant energy barrier to overcome.
-
Solution: Employ a suitable dehydrating agent or catalyst. Polyphosphoric acid (PPA) or its trimethylsilyl ester (PPSE) are effective at promoting cyclization at elevated temperatures.[2] Phosphorus oxychloride (POCl₃) can also be used, often in excess, to drive the reaction to completion.[3] For milder conditions, consider using a carbodiimide-based coupling reagent followed by an acid-catalyzed cyclization.
-
-
Suboptimal Reaction Temperature: The temperature can dramatically influence the reaction rate and the stability of intermediates.
-
Solution: If you are observing incomplete conversion, a gradual increase in the reaction temperature might be necessary. However, be cautious, as excessively high temperatures can lead to decomposition of starting materials or the product. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS to find the optimal temperature.
-
-
Inappropriate Solvent: The choice of solvent affects the solubility of your reactants and the reaction kinetics.
-
Solution: High-boiling point, aprotic solvents like toluene, xylene, or diphenyl ether are often used for these cyclizations to facilitate the removal of water. In some cases, running the reaction neat (without a solvent) at high temperatures can be effective.[3]
-
-
Decomposition of Intermediates: The initially formed N-acyl intermediate may be unstable under the reaction conditions and revert to the starting materials.[4]
-
Solution: A stepwise approach can be beneficial. First, synthesize and isolate the N-(4-hydroxypyridin-3-yl)amide intermediate under milder conditions. Then, subject this purified intermediate to more forcing cyclization conditions. This two-step process can often provide a cleaner reaction and a higher overall yield.
-
Problem 2: Formation of Significant Side Products
Question: My reaction is producing the desired oxazolo[5,4-c]pyridine, but I am also getting a number of side products that are difficult to separate. What are these byproducts and how can I minimize their formation?
Answer: The formation of side products is a clear indicator that your reaction conditions are not selective for the desired pathway. Understanding the potential side reactions is the first step to mitigating them.
Common Side Products & Prevention Strategies:
-
Polymerization/Decomposition: At high temperatures, especially in the presence of strong acids, starting materials and products can decompose or polymerize.
-
Prevention: Carefully control the reaction temperature and time. Use TLC or LC-MS to monitor the reaction and stop it as soon as the starting material is consumed. A lower reaction temperature with a more efficient catalyst might be a better approach than brute-force high temperatures.
-
-
Incomplete Cyclization: The N-acyl intermediate may persist in the final reaction mixture.
-
Prevention: Ensure a sufficient amount of the dehydrating agent is used and that the reaction is allowed to proceed for an adequate amount of time. As mentioned previously, increasing the temperature can also help drive the cyclization to completion.
-
-
Side Reactions of Functional Groups: If your starting materials contain other reactive functional groups, they may participate in unwanted side reactions.
-
Prevention: Protect sensitive functional groups before carrying out the cyclization. The choice of protecting group will depend on its stability under the reaction conditions.
-
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the formation of the oxazolo[5,4-c]pyridine ring?
A1: The formation of the oxazolo[5,4-c]pyridine ring from a 3-amino-4-hydroxypyridine and a carboxylic acid derivative generally proceeds through a two-step mechanism: initial acylation of the more nucleophilic amino group, followed by an intramolecular cyclization and dehydration.
Caption: General mechanism of oxazolo[5,4-c]pyridine formation.
Q2: What are the recommended catalysts or reagents for the cyclization step?
A2: The choice of catalyst or reagent for the cyclization/dehydration step is crucial for the success of the reaction. Here is a summary of commonly used reagents and their typical applications:
| Reagent/Catalyst | Typical Conditions | Advantages | Disadvantages |
| Polyphosphoric Acid (PPA) | High temperature (150-250 °C) | Strong dehydrating agent, acts as both solvent and catalyst. | Harsh conditions, can lead to charring, difficult workup. |
| Phosphorus Oxychloride (POCl₃) | Refluxing neat or in a high-boiling solvent | Powerful dehydrating agent, can also act as a chlorinating agent if not controlled. | Corrosive, requires careful handling, can lead to side reactions. |
| Eaton's Reagent (P₂O₅ in MeSO₃H) | Milder than PPA, moderate temperatures (80-120 °C) | Effective dehydrating agent, often gives cleaner reactions than PPA. | Can be viscous and difficult to stir. |
| p-Toluenesulfonic Acid (p-TsOH) | Catalytic amounts in a high-boiling solvent (e.g., toluene) with a Dean-Stark trap | Milder conditions, easier workup. | May require longer reaction times. |
Q3: How can I effectively monitor the progress of my reaction?
A3: Regular monitoring of your reaction is key to achieving optimal results.
-
Thin-Layer Chromatography (TLC): This is the most common and convenient method for qualitative monitoring. Use a suitable solvent system that provides good separation between your starting materials, intermediates, and the product.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): For more quantitative and definitive analysis, LC-MS is highly recommended. It allows you to track the consumption of reactants and the formation of the product, as well as identify any major side products by their mass.
Q4: What are the best practices for purifying oxazolo[5,4-c]pyridines?
A4: The purification strategy will depend on the physical properties of your specific oxazolo[5,4-c]pyridine derivative.
-
Recrystallization: If your product is a solid, recrystallization is often the most effective method for obtaining high-purity material.[5] Experiment with different solvent systems (e.g., ethanol/water, ethyl acetate/hexanes) to find one in which your product has high solubility at elevated temperatures and low solubility at room temperature or below.
-
Column Chromatography: For non-crystalline products or for separating mixtures of closely related compounds, column chromatography on silica gel is the standard method.[6] A gradient elution with a mixture of a non-polar solvent (e.g., hexanes or heptane) and a more polar solvent (e.g., ethyl acetate or acetone) is a good starting point for method development.
-
Acid-Base Extraction: If your oxazolo[5,4-c]pyridine has a basic nitrogen that is not part of the aromatic system, you may be able to use acid-base extraction to separate it from non-basic impurities.
Experimental Protocols
General Protocol for the Synthesis of 2-Substituted Oxazolo[5,4-c]pyridines
This protocol is a general guideline and may require optimization for your specific substrates.
Step 1: Acylation of 3-Amino-4-hydroxypyridine (Optional but Recommended)
-
Dissolve the 3-amino-4-hydroxypyridine (1.0 eq.) in a suitable aprotic solvent (e.g., dichloromethane, THF, or acetonitrile).
-
Add a base (e.g., triethylamine or pyridine, 1.2 eq.).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add the acyl chloride or anhydride (1.1 eq.).
-
Allow the reaction to warm to room temperature and stir until TLC or LC-MS indicates complete consumption of the starting amine.
-
Work up the reaction by washing with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the resulting N-(4-hydroxypyridin-3-yl)amide by recrystallization or column chromatography.
Step 2: Cyclization to form the Oxazolo[5,4-c]pyridine
-
To the N-(4-hydroxypyridin-3-yl)amide (1.0 eq.), add an excess of phosphorus oxychloride (POCl₃) (5-10 eq.).
-
Heat the mixture to reflux (around 110 °C) and monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature and carefully quench the excess POCl₃ by slowly pouring the reaction mixture onto crushed ice.
-
Neutralize the acidic solution with a base (e.g., saturated sodium bicarbonate or ammonium hydroxide solution) until the pH is basic.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude oxazolo[5,4-c]pyridine.
-
Purify the crude product by column chromatography or recrystallization.
Caption: Experimental workflow for oxazolo[5,4-c]pyridine synthesis.
References
- Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Research Journal of Pharmacy and Technology.
- Lai, C. H.; Sorra, K.; Chuang, T. H. Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. The Journal of Organic Chemistry. 2017, 82, 12849–12856.
- Oxazole. In Wikipedia; 2023.
- Palamarchuk, I. V.; Kulakov, I. V.; Volkova, S. S. Synthesis and Optical Properties of Substituted Derivatives of Oxazolo[5,4-b]Pyridine. Eurasian Journal of Chemistry. 2025.
- Synthesis, Reactions and Medicinal Uses of Oxazole. Pharmaguideline.
- T3P-Mediated N–N Cyclization for the Synthesis of 1,2,4-Triazolo[1,5-a]pyridines.
- Palamarchuk, I. V.; Kulakov, I. V. A New Method for Obtaining Carboxylic Derivatives of Oxazolo[5,4-b]pyridine Based on 3-Aminopyridine-2(1H)-ones. EURASIAN JOURNAL OF CHEMISTRY. 2024, 29, 11-20.
- Oxazole.pdf. CUTM Courseware.
- Sochacka-Ćwikła, A.; et al. New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research. Molecules. 2022, 27, 11694.
- Synthesis of isoxazolo[5,4-b]pyridine derivatives (microreview).
- Palamarchuk, I. V.; Kulakov, I. V. Synthesis and Optical Properties of Substituted Derivatives of Oxazolo[5,4-b]Pyridine. Eurasian Journal of Chemistry. 2025.
- De Novo Synthesis of Polysubstituted 3-Hydroxypyridines Via “Anti-Wacker”-Type Cyclization.
- Study of the cyclization of N-hydroxy- and N-methoxy-N-(2-oxoalkyl)amides.
- Acid-Catalyzed Hydrolysis and Intramolecular Cyclization of N-Cyano Sulfoximines for the Synthesis of Thiadiazine 1-Oxides. ACS Omega. 2021, 6, 19, 12635–12643.
- Purification by Recrystalliz
- SYNTHESIS OF SUBSTITUTED OXAZOLO[4,5-b]- PYRIDINE DERIV
- Intrinsic drug potential of oxazolo[5,4-d]pyrimidines and oxazolo[4,5-d]pyrimidines. PubMed.
- How to Purify an organic compound via recrystallization or reprecipitation?
- New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research.
- Comparative Study for the Synthesis of Some 5-(2-, 3-, 4-pyridyl)Substituted-4H-4-Amino-3-Mercapto-1,2,4-Triazoles.
- A Structured Approach To Cope with Impurities during Industrial Crystallization Development.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research [mdpi.com]
- 5. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
- 6. researchgate.net [researchgate.net]
troubleshooting inconsistent results in 2-Methyl-4,5,6,7-tetrahydrooxazolo[5,4-c]pyridine experiments
Welcome to the technical support center for 2-Methyl-4,5,6,7-tetrahydrooxazolo[5,4-c]pyridine. This guide is designed for researchers, medicinal chemists, and drug development professionals to provide in-depth troubleshooting advice and address common experimental challenges. Our focus is on delivering practical, field-proven insights grounded in established chemical principles to ensure the success and reproducibility of your work.
Troubleshooting Guide: Inconsistent Experimental Results
Inconsistent results in the synthesis and application of heterocyclic compounds like this compound can be a significant bottleneck. This section addresses specific issues in a question-and-answer format, focusing on causality and actionable solutions.
Question 1: Why is the yield of my synthesis consistently low, or why has the reaction failed entirely?
Low or no yield is one of the most common issues in heterocyclic synthesis.[1][2] The cause is often multifactorial, requiring a systematic approach to diagnose.
Answer:
Several factors, ranging from reagent quality to reaction setup, can drastically impact the outcome. Let's break down the most probable causes:
1. Sub-Optimal Reaction Conditions: The delicate balance of temperature, time, and concentration is critical for the formation of the oxazole ring fused to the tetrahydropyridine core.[1]
-
Causality: The cyclization step to form the oxazole ring is often the most sensitive part of the synthesis. Incorrect temperatures can either fail to provide the necessary activation energy or lead to the decomposition of intermediates or the final product.[1] Similarly, insufficient reaction time will result in incomplete conversion, while prolonged times can increase the formation of degradation products.
-
Protocol:
-
Establish a Baseline: If following a literature procedure, adhere strictly to the reported temperature and time.
-
Incremental Optimization: If yields remain low, perform small-scale trial reactions. Vary the temperature in 5-10°C increments.
-
Reaction Monitoring: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the reaction progress every 1-2 hours. This provides direct evidence of starting material consumption, intermediate formation, and product appearance, helping you pinpoint the optimal reaction time and identify potential product degradation.[1]
-
2. Purity and Integrity of Reagents & Solvents:
-
Causality: Impurities in starting materials can act as catalysts for side reactions or inhibit the primary reaction pathway. For instance, many organic reactions are sensitive to atmospheric moisture and oxygen.[1] Water can hydrolyze sensitive functional groups or quench organometallic reagents, while oxygen can lead to unwanted oxidation.
-
Protocol:
-
Verify Starting Materials: Confirm the purity of your starting materials (e.g., the corresponding aminopiperidinone precursor and acetylating agent) via NMR or melting point analysis.
-
Use Anhydrous Solvents: For moisture-sensitive steps, always use freshly distilled anhydrous solvents or purchase high-purity, sealed solvents.
-
Inert Atmosphere: Ensure that reactions sensitive to air are conducted under an inert atmosphere (e.g., nitrogen or argon blanket).[1] This is particularly crucial if any organometallic or strongly basic reagents are used.
-
3. Inefficient Mixing:
-
Causality: In heterogeneous reactions (e.g., reactions involving a solid-phase reagent or poorly soluble starting material), inefficient stirring leads to poor diffusion of reactants, resulting in localized concentration gradients and significantly reduced reaction rates.[1]
-
Protocol:
-
Ensure the stir bar or overhead stirrer is appropriately sized for the reaction vessel.
-
Maintain a stirring rate that creates a visible vortex and ensures any solids are kept in suspension.
-
Caption: Purification workflow for basic heterocyclic compounds.
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the handling, storage, and characterization of this compound.
Q1: How should I properly store this compound to ensure its long-term stability? A: Due to the presence of the electron-rich tetrahydropyridine ring, the compound is susceptible to aerial oxidation, which can lead to aromatization or ring-opening. For long-term stability, it should be stored as a solid (preferably as a salt) under an inert atmosphere (argon or nitrogen) at low temperatures (2-8°C or -20°C) and protected from light.
Q2: What are the primary degradation pathways I should be aware of? A: The two main points of instability are the tetrahydropyridine ring and the oxazole ring.
-
Oxidation of the Tetrahydropyridine Ring: This is a common degradation pathway for such systems, leading to the formation of the corresponding pyridinium species or other oxidized products. This process can be catalyzed by air, light, or trace metal impurities.
-
Hydrolysis of the Oxazole Ring: Under strongly acidic or basic conditions, the oxazole ring can be susceptible to hydrolysis, leading to ring-opening. [3]It is generally more stable under neutral or mildly acidic/basic conditions.
The diagram below shows a potential oxidative degradation pathway.
Caption: Potential oxidative degradation of the tetrahydropyridine ring.
Q3: What analytical techniques are most suitable for characterizing this compound and its impurities? A: A combination of techniques is essential for unambiguous characterization:
-
NMR Spectroscopy (¹H and ¹³C): Provides the primary structural confirmation. Pay close attention to the chemical shifts and coupling constants of the protons on the tetrahydropyridine ring to confirm its saturated nature.
-
Mass Spectrometry (MS): Confirms the molecular weight. High-Resolution Mass Spectrometry (HRMS) is crucial for confirming the elemental composition.
-
LC-MS: Ideal for assessing purity and identifying impurities by coupling the separation power of liquid chromatography with the detection capabilities of mass spectrometry.
-
Infrared (IR) Spectroscopy: Useful for identifying key functional groups, such as the C=N and C-O-C stretches of the oxazole ring.
Q4: What are the key safety precautions for handling this compound? A: While specific toxicity data may not be available, it is prudent to treat all novel heterocyclic compounds with care.
-
Always handle the compound in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Avoid inhalation of dust or vapors and prevent contact with skin and eyes.
-
Consult the Material Safety Data Sheet (MSDS) if available from the supplier.
Summary of Troubleshooting Strategies
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low/No Yield | Reagent/solvent impurity; Incorrect temperature/time; Atmospheric contamination (H₂O, O₂). [1] | Verify reagent purity; Use anhydrous solvents; Run reaction under inert gas; Optimize temperature and time via small-scale trials. |
| Multiple Products | Side reactions; Product degradation. [1] | Monitor reaction by TLC/LC-MS to minimize reaction time; Adjust temperature to favor the desired product. |
| Purification Issues | Product is an oil; Streaking on silica gel. | Attempt purification via salt formation; Use basified silica gel or an alternative stationary phase (alumina) for chromatography. |
| Inconsistent Data | Presence of impurities; Compound degradation. | Re-purify the sample; Acquire fresh spectroscopic data; Ensure proper storage conditions to prevent degradation. |
References
- Benchchem. troubleshooting guide for the synthesis of heterocyclic compounds.
- Benchchem. troubleshooting common problems in 2-(p-Tolyl)oxazole synthesis.
- Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Oxazole.
Sources
Technical Support Center: Purification of 2-Methyl-4,5,6,7-tetrahydrooxazolo[5,4-c]pyridine
Welcome to the dedicated technical support guide for the purification of 2-Methyl-4,5,6,7-tetrahydrooxazolo[5,4-c]pyridine. This resource is designed for researchers, medicinal chemists, and process development professionals who are working with this heterocyclic scaffold. The following content moves beyond simple protocols to address the nuanced challenges you may encounter, providing troubleshooting strategies and the causal logic behind our recommendations. Our goal is to empower you to diagnose issues and rationally design effective purification strategies.
Section 1: Understanding the Molecule - Predicted Challenges
The purification strategy for any compound must begin with an understanding of its inherent physicochemical properties. This compound (MW: 138.17 g/mol ) is a fused heterocyclic system containing both an oxazole ring and a tetrahydropyridine ring.[1] The key to anticipating purification challenges lies in recognizing the chemical nature of these two components.
The most influential feature is the tertiary amine within the tetrahydropyridine ring. This nitrogen atom is basic (an sp³-hybridized amine), making the entire molecule susceptible to specific interactions that can complicate purification.
Predicted Physicochemical Properties & Purification Implications:
| Property | Predicted Characteristic | Causality & Impact on Purification |
| Basicity | Moderate Base (pKa of conjugate acid likely ~7-9) | The lone pair on the tetrahydropyridine nitrogen readily accepts protons. This is the primary cause of peak tailing in normal-phase chromatography due to strong interactions with acidic silanol groups on silica gel. |
| Solubility | Basic, polar | Expected to be soluble in polar organic solvents like methanol, ethanol, and DMSO.[2] Solubility in less polar solvents like ethyl acetate or dichloromethane may be moderate, while solubility in non-polar solvents like hexanes will be poor. Forms salts with acids, increasing aqueous solubility. |
| Stability | Potentially sensitive to strong acids/oxidants | While generally stable, prolonged exposure to strong acidic conditions could potentially lead to hydrolysis or rearrangement of the oxazole ring. The tetrahydropyridine ring could be susceptible to oxidation. |
| Physical Form | Likely a solid at room temperature | A related thiazolo-analogue has a melting point of 199-203 °C, suggesting our target is also a crystalline solid.[2] This makes recrystallization a viable and attractive purification method. |
Section 2: Troubleshooting Guide - Common Purification Scenarios
This section is structured in a question-and-answer format to directly address common issues encountered during the purification of this compound and related basic compounds.
Purification by Column Chromatography
Question 1: "My compound is streaking badly on the TLC plate and giving broad, tailing peaks during column chromatography on silica gel. How can I fix this?"
Answer: This is the most common issue for basic amines on standard silica gel. The problem stems from the strong, non-ideal acid-base interaction between the basic nitrogen of your molecule and the acidic silanol groups (Si-OH) on the surface of the silica. This leads to a portion of your compound moving very slowly, resulting in a "tail."
The Solution: Mobile Phase Modification.
The core strategy is to neutralize the acidic sites on the silica or to compete with your compound for them. This is achieved by adding a small amount of a basic modifier to your eluent.
-
Primary Recommendation: Add 0.5-2% triethylamine (NEt₃) or ammonia (as a 7N solution in methanol) to your mobile phase. Triethylamine is a volatile tertiary amine that will bind to the active silanol sites, allowing your compound to elute more symmetrically.[3]
-
Causality: The modifier effectively "masks" the acidic sites on the stationary phase, preventing the strong interaction with your target molecule. This results in a more uniform elution front and sharper peaks.
Question 2: "I've added triethylamine, but my compound is still not separating well from a non-polar impurity. What should I do?"
Answer: If resolution is the issue, you need to adjust the polarity of your primary eluent system while retaining the basic modifier.
-
Strategy 1: Decrease Solvent Strength. If your compound and the impurity are eluting too quickly (high Rf values), switch to a less polar solvent system. For example, if you are using 10% Methanol in DCM, try switching to a gradient of Ethyl Acetate in Hexanes. This increases the interaction time with the stationary phase, improving the chances of separation.
-
Strategy 2: Change Solvent Selectivity. Sometimes, simply changing the polarity isn't enough. Different solvents have different types of interactions (e.g., dipole-dipole, hydrogen bonding). If an Ethyl Acetate/Hexane system fails, consider trying a Dichloromethane/Methanol system or even adding a small amount of a third solvent like acetonitrile to alter the selectivity.
-
Strategy 3: Consider a Different Stationary Phase. If all else fails, the issue may be that silica is not the right tool. Consider using alumina (which is slightly basic and can be better for amines) or a C18 reversed-phase column if your compound and impurities have sufficient differences in hydrophobicity.
Purification by Recrystallization
Question 3: "My compound 'oils out' of solution instead of forming crystals. How can I fix this?"
Answer: "Oiling out" occurs when the compound's solubility in the chosen solvent is too high at the cooling temperature, causing it to separate as a liquid phase instead of an ordered solid lattice.[4] This is often due to the solution being too concentrated or cooling too rapidly.
-
Troubleshooting Steps:
-
Re-dissolve and Dilute: Gently warm the mixture to re-dissolve the oil. Add a small amount (5-10% more) of the same solvent to slightly decrease the concentration.
-
Slow Down Cooling: Allow the flask to cool to room temperature very slowly on the benchtop, insulated if necessary. Do not place it directly in an ice bath. Slow cooling is critical for allowing molecules the time to align into a proper crystal lattice.[4]
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Induce Crystallization: If crystals still don't form, try scratching the inside of the flask below the solvent line with a glass rod. The microscopic scratches provide nucleation sites. Alternatively, add a single, tiny "seed crystal" from a previous pure batch if available.
-
Question 4: "I can't find a single solvent that works for recrystallization. What's my next step?"
Answer: A two-solvent system is the ideal solution. This involves finding one solvent in which your compound is highly soluble (the "soluble solvent") and another in which it is poorly soluble (the "anti-solvent"), with the two solvents being miscible.
-
Procedure:
-
Dissolve your crude compound in the minimum amount of the hot "soluble solvent."
-
While the solution is still hot, slowly add the "anti-solvent" dropwise until you see persistent cloudiness (turbidity). This indicates you have reached the saturation point.
-
Add a few drops of the hot "soluble solvent" to just re-dissolve the cloudiness.
-
Allow the solution to cool slowly. The gradual change in solvent composition will promote crystal growth.
-
A common system for a molecule like this might be Methanol (soluble solvent) and Diethyl Ether or Water (anti-solvent).
Section 3: FAQs - Impurities, Stability, and Handling
Q1: What are the most likely impurities I should be looking for? A: Impurities in pharmaceutical products typically arise from the synthesis or degradation.[5] Common sources include unreacted starting materials, by-products from side reactions, and reagents or catalysts used in the synthesis.[6] For a molecule like this compound, you should be vigilant for:
-
Unreacted Starting Materials: Depending on the synthetic route, this could include precursors to the oxazole or tetrahydropyridine rings.
-
Over-Alkylated or N-Oxide Species: The basic nitrogen is nucleophilic and can react further. The N-oxide can form if oxidizing agents are present.
-
Ring-Opened Products: Hydrolysis of the oxazole ring under harsh pH conditions could lead to an amino alcohol derivative.
Q2: How should I store the purified compound? A: Given its basic amine nature, the compound could slowly react with atmospheric CO₂. For long-term storage, it is best kept in a tightly sealed vial under an inert atmosphere (Nitrogen or Argon) at a low temperature (e.g., 4 °C) to minimize potential degradation.
Q3: My purified compound looks clean by NMR, but LC-MS shows a small impurity. What could it be? A: This is a common scenario. NMR is excellent for structural elucidation but may not detect impurities below a ~1-5% threshold. LC-MS is far more sensitive. The impurity could be an isomer with a very similar NMR spectrum or a high molecular weight impurity present at a very low concentration. If the impurity level is unacceptable, you may need to re-purify using a high-resolution method like preparative HPLC.
Section 4: Experimental Protocols
Protocol 1: Flash Column Chromatography with Basic Modifier
This protocol is designed to purify 1 gram of crude product.
-
TLC Analysis: Dissolve a small sample of crude material in DCM or Ethyl Acetate. Spot on a silica TLC plate. Develop the plate in a few solvent systems (e.g., 5% MeOH/DCM, 50% EtOAc/Hexanes) with and without 1% NEt₃ to find a system that gives a good Rf value (0.2-0.4) for your product and separation from impurities.
-
Column Packing: Select an appropriate size column (e.g., 40g silica for 1g crude). Pack the column using the chosen eluent system (e.g., 50% EtOAc/Hexanes + 1% NEt₃) as a slurry. Do not let the column run dry.
-
Sample Loading: Dissolve the 1g of crude material in a minimal amount of DCM. To this, add ~2g of silica gel and evaporate the solvent to create a dry powder. This "dry loading" method generally provides better resolution than loading the sample as a liquid.
-
Elution & Fraction Collection: Carefully add the dry-loaded sample to the top of the column. Begin eluting with your mobile phase, collecting fractions. Monitor the elution by TLC.
-
Product Isolation: Combine the pure fractions (as determined by TLC), and remove the solvent using a rotary evaporator. To remove residual triethylamine, the residue can be co-evaporated with a solvent like dichloromethane several times.
Protocol 2: Two-Solvent Recrystallization
-
Solvent Screening: Use small test tubes to find a suitable solvent pair. Place ~10-20 mg of crude material in each tube. Find a "soluble solvent" (e.g., Methanol, Isopropanol) that dissolves it easily when hot. Find an "anti-solvent" (e.g., Water, Hexane, Diethyl Ether) in which it is poorly soluble even when hot. Ensure the two solvents are miscible.
-
Dissolution: Place the bulk crude material in an Erlenmeyer flask. Add the minimum volume of the hot "soluble solvent" required to fully dissolve the solid.
-
Precipitation: While stirring the hot solution, add the "anti-solvent" dropwise until the solution remains faintly turbid.
-
Clarification: Add 1-2 more drops of the hot "soluble solvent" to just clarify the solution.
-
Crystallization: Cover the flask and allow it to cool slowly to room temperature. Then, transfer it to a 4 °C refrigerator or an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold "anti-solvent." Dry the crystals under a vacuum.
References
-
Domínguez, E., et al. (2010). Synthesis of a tetrahydroimidazo[2',1':2,3]thiazolo[5,4-c]pyridine derivative with Met inhibitory activity. ARKIVOC, 2010(iii), 145-151. Available at: [Link]
-
Gorog, S. (2005). Recent trends in the impurity profile of pharmaceuticals. Journal of Pharmaceutical and Biomedical Analysis, 36(5), 931-937. Available at: [Link]
-
Veeprho (2023). Sources and Types of Impurities in Pharmaceutical Substances. Available at: [Link]
-
MOLBASE (n.d.). 2-METHYL-4,5,6,7-TETRAHYDRO-OXAZOLO[5,4-C]PYRIDINE. Available at: [Link]
Sources
- 1. 2-METHYL-4,5,6,7-TETRAHYDRO-OXAZOLO[5,4-C]PYRIDINE [chemicalbook.com]
- 2. 5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid hydrochloride | 720720-96-7 [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Recent trends in the impurity profile of pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. veeprho.com [veeprho.com]
stability testing of 2-Methyl-4,5,6,7-tetrahydrooxazolo[5,4-c]pyridine in different solvents
Disclaimer: This technical guide is intended for researchers, scientists, and drug development professionals. The stability of 2-Methyl-4,5,6,7-tetrahydrooxazolo[5,4-c]pyridine is discussed based on established principles of oxazole chemistry and general practices in stability testing. As of the latest update, specific experimental stability data for this molecule is not extensively available in public literature. Therefore, the information provided herein is predictive and should be supplemented with compound-specific experimental validation.
This guide provides a comprehensive framework for assessing and troubleshooting the stability of this compound in various solvent systems. Our goal is to equip you with the foundational knowledge and practical tools to anticipate and address stability challenges in your research.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for the this compound molecule?
A1: The primary stability concerns for this molecule arise from the inherent reactivity of the oxazole ring and the fused tetrahydro-pyridine moiety. Key potential degradation pathways include:
-
Hydrolysis: The oxazole ring can be susceptible to acid or base-catalyzed hydrolysis, leading to ring cleavage. While oxazoles are generally more resistant to acid than some other heterocycles like furans, strong acidic or basic conditions can promote degradation.[1][2]
-
Oxidation: The electron-rich oxazole ring can be prone to oxidation, which may result in ring opening or other structural modifications.[2][3] The tertiary amine in the tetrahydro-pyridine ring is also a potential site for oxidation.
-
Photolysis: Exposure to light, particularly UV radiation, can induce photochemical reactions in the oxazole ring, potentially leading to isomerization or degradation.[2][4]
Q2: How do the structural features of this compound influence its stability?
A2: The molecule's stability is influenced by several key structural features:
-
Oxazole Ring: This is the most reactive part of the molecule under many conditions. Its aromatic character provides some stability, but it is still susceptible to the degradation pathways mentioned above.[5][6]
-
Methyl Group: The electron-donating nature of the methyl group at the 2-position of the oxazole ring can slightly influence the electron density of the ring, potentially affecting its susceptibility to electrophilic attack.[2]
-
Fused Tetrahydro-pyridine Ring: The presence of this saturated heterocyclic ring introduces a tertiary amine. Tertiary amines can be susceptible to oxidation to form N-oxides. The pKa of this amine will influence the molecule's solubility and its behavior in different pH solutions.
Q3: Which solvents are recommended for dissolving and storing this compound?
A3: The choice of solvent is critical for maintaining the stability of the compound. Generally, aprotic and non-polar to moderately polar solvents are preferred for long-term storage to minimize the risk of hydrolysis.
-
Recommended: Acetonitrile, Tetrahydrofuran (THF, peroxide-free), Dichloromethane (DCM), and Toluene. For biological assays, Dimethyl Sulfoxide (DMSO) is commonly used, but it is hygroscopic and can absorb water, which may lead to hydrolysis over time.
-
Use with Caution: Protic solvents like methanol and ethanol can participate in solvolysis reactions, especially under non-neutral pH conditions. Water and aqueous buffers should be used with an understanding of the compound's pH-stability profile.
-
Avoid: Strong acidic or basic aqueous solutions should be avoided for long-term storage unless the compound's stability in these conditions has been experimentally confirmed.
The "like dissolves like" principle is a useful starting point for solvent selection, considering the polarity of the molecule.[7] The polarity of the solvent can significantly impact the stability of heterocyclic compounds.[8][9][10]
Q4: What are the initial signs of degradation I should look for?
A4: Degradation can be detected through several observations:
-
Appearance of new peaks in chromatograms: When analyzing your sample by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), the emergence of new peaks that were not present in the initial analysis is a strong indicator of degradation.
-
Changes in physical appearance: Discoloration of the solid compound or its solutions can be a sign of degradation.
-
Decrease in the main compound's peak area/height: A reduction in the analytical signal corresponding to the parent compound over time suggests its conversion to degradants.
-
Changes in spectroscopic data: Alterations in the UV-Vis, NMR, or IR spectra of the compound compared to a fresh sample can indicate structural changes.
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments and provides a systematic approach to resolving them.
Issue 1: Unexpected Peaks in HPLC/LC-MS Analysis
Symptoms:
-
Multiple new peaks, often with different retention times, appear in the chromatogram of a sample that was previously pure.
-
The peak area of the parent compound is decreasing.
Possible Causes and Solutions:
Issue 2: Inconsistent Results in Biological Assays
Symptoms:
-
Variability in assay results (e.g., IC50 values) between different batches of the compound or over time.
-
Loss of potency of a stock solution.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps | Scientific Rationale |
| Degradation in Aqueous Assay Buffer | 1. Prepare fresh stock solutions in an appropriate organic solvent (e.g., DMSO) immediately before use.2. Minimize the incubation time of the compound in the aqueous buffer.3. Perform a stability study of the compound in the specific assay buffer. | The compound may be unstable at the pH of the assay buffer, leading to hydrolysis of the oxazole ring. |
| Adsorption to Labware | 1. Use low-adhesion microplates and pipette tips.2. Include a surfactant (e.g., 0.01% Triton X-100) in the assay buffer, if compatible with the assay. | Hydrophobic compounds can adsorb to plastic surfaces, reducing the effective concentration in solution. |
| Precipitation in Assay Medium | 1. Visually inspect for precipitation after adding the compound to the assay medium.2. Determine the kinetic solubility of the compound in the assay buffer. | Poor aqueous solubility can lead to precipitation, resulting in an inaccurate concentration of the compound in the assay. |
| Reaction with Assay Components | 1. Run control experiments without the biological target to check for interactions with other assay components (e.g., reducing agents like DTT). | The compound may react with other chemicals in the assay mixture, leading to its degradation or modification. |
Experimental Protocols
To proactively assess the stability of this compound, a forced degradation study is recommended. This involves subjecting the compound to a range of stress conditions to identify potential degradation pathways and develop a stability-indicating analytical method.[11][12]
Protocol 1: Forced Degradation Study
Objective: To identify potential degradation products and pathways for this compound.
Materials:
-
This compound
-
HPLC-grade solvents (Acetonitrile, Methanol, Water)
-
Acids: 0.1 M Hydrochloric Acid (HCl)
-
Bases: 0.1 M Sodium Hydroxide (NaOH)
-
Oxidizing agent: 3% Hydrogen Peroxide (H₂O₂)
-
HPLC system with UV or MS detector
-
pH meter
-
Thermostatic oven
-
Photostability chamber
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., 1 mg/mL in Acetonitrile).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at a controlled temperature (e.g., 60°C).
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at a controlled temperature (e.g., 60°C).[13]
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature.[13]
-
Thermal Degradation: Expose the solid compound to dry heat (e.g., 80°C) in an oven.[14]
-
Photolytic Degradation: Expose a solution of the compound to light according to ICH Q1B guidelines.[2]
-
-
Time Points: Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Sample Preparation for Analysis: Neutralize the acidic and basic samples before injection into the HPLC. Dilute all samples to an appropriate concentration.
-
Analysis: Analyze the stressed samples using a suitable HPLC method. The method should be capable of separating the parent compound from its degradation products.[15]
Summary of Potential Degradation in Different Solvents
The following table summarizes the expected stability of this compound in common laboratory solvents based on general chemical principles. This should be confirmed experimentally.
| Solvent | Solvent Type | Predicted Stability | Potential Degradation Pathway |
| Acetonitrile | Polar Aprotic | High | Low risk of degradation. |
| DMSO | Polar Aprotic | Moderate to High | Can absorb water, potentially leading to hydrolysis over time. |
| DCM | Non-polar | High | Generally stable, but ensure it is free of acidic impurities. |
| Methanol/Ethanol | Polar Protic | Moderate | Potential for solvolysis, especially under non-neutral pH. |
| Water (pH 7) | Polar Protic | Low to Moderate | Risk of hydrolysis, dependent on the compound's intrinsic stability. |
| Aqueous Acid (pH < 4) | Polar Protic | Low | Acid-catalyzed hydrolysis of the oxazole ring is likely.[1] |
| Aqueous Base (pH > 9) | Polar Protic | Low | Base-catalyzed hydrolysis of the oxazole ring is possible.[13] |
References
- The acidic hydrolysis of N-acetylneuraminic 4,5-oxazoline allows a direct functionalization of the C5 position of Neu5Ac2en (DANA) - PMC - NIH. (2019-12-24).
- Impact of solvent polarity on N-heterocyclic carbene-catalyzed beta-protonations of homoenol
- Stability issues of the oxazole ring in (2,5-Dimethyl-1,3-oxazol-4-YL)methylamine - Benchchem.
- Force degradation study of compound A3 | Download Scientific Diagram - ResearchG
- Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids | The Journal of Organic Chemistry - ACS Public
- Synthesis of Oxazole - Reactions of Oxazole - Medicinal uses of Oxazole - Slideshare.
- Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC - PubMed Central. (2020-03-31).
- Synthesis, Reactions and Medicinal Uses of Oxazole - Pharmaguideline.
- Oxazole - Wikipedia.
- Product branching in the photodissociation of oxazole detected by broadband rot
- The Role of the Various Solvent Polarities on Piperine Reactivity and Stability.
- Synthesis and photophysical studies of oxazole rings containing compounds as electron accepting units - ResearchG
- On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid deriv
- Forced Degradation Studies - MedCrave online. (2016-12-14).
- Studies on forced degradation of oxcarbazepine using LC-MS compatible stability indic
- Investigating the effects of solvent polarity and temperature on the molecular, photophysical, and thermodynamic properties of sinapic acid using DFT and TDDFT - PMC - NIH. (2024-07-24).
- Forced Degradation – A Review - Biomedical Journal of Scientific & Technical Research (BJSTR) Publishers. (2022-11-30).
- Oxazole – Knowledge and References - Taylor & Francis.
- 2-Methyl-4,5,6,7-tetrahydro-oxazolo[5,4-c]pyridine-886371-60-4 - Thoreauchem.
- 2-METHYL-4,5,6,7-TETRAHYDRO-OXAZOLO[5,4-C]PYRIDINE Product Description.
- Potential Degradation of 4‐Methyltetrahydropyran (4‐MeTHP)
- How Does Polarity Affect Solvent Choice In Chemistry? - YouTube. (2025-12-06).
- Photoinduced Tautomerisation of ESIPT-Capable Iridium(III) Complexes with Rationally Designed Acyclic Diaminocarbene Ligands - American Chemical Society. (2025-11-27).
- Thermal decomposition of 2-methylpyridine N-oxide: Effect of temperature and influence of phosphotungstic acid as the catalyst | Request PDF - ResearchG
- Replicates Number for Drug Stability Testing during Bioanalytical Method Validation—An Experimental and Retrospective Approach - MDPI. (2022-01-11).
- Trends in Analytical chemistry - CONICET.
- Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring - Pharmacia. (2019-11-12).
- 2-Methyl-4,5,6,7-tetrahydro-oxazolo[4,5-c]pyridine - Anichem.
- 2-ETHYL-4,5,6,7-TETRAHYDRO-OXAZOLO[5,4-C]PYRIDINE - ChemBK.
- (PDF)
-
5-Methyl-4,5,6,7-tetrahydro[1][2]thiazolo[5,4-c]pyridine-2-carboxylic acid hydrochloride.
- 5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine Safety D
- US20200223865A1 - Manufacture of 4,5,6,7-tetrahydroisoxazolo[5,4-c]pyridin-3-ol.
- 5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine | Pharmaffili
Sources
- 1. The acidic hydrolysis of N-acetylneuraminic 4,5-oxazoline allows a direct functionalization of the C5 position of Neu5Ac2en (DANA) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Oxazole - Synthesis of Oxazole - Reactions of Oxazole - Medicinal uses of Oxazole | PPTX [slideshare.net]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Impact of solvent polarity on N-heterocyclic carbene-catalyzed beta-protonations of homoenolate equivalents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Investigating the effects of solvent polarity and temperature on the molecular, photophysical, and thermodynamic properties of sinapic acid using DFT and TDDFT - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 12. biomedres.us [biomedres.us]
- 13. jocpr.com [jocpr.com]
- 14. researchgate.net [researchgate.net]
- 15. ri.conicet.gov.ar [ri.conicet.gov.ar]
identifying and minimizing byproducts in 2-Methyl-4,5,6,7-tetrahydrooxazolo[5,4-c]pyridine synthesis
Technical Support Center: Synthesis of 2-Methyl-4,5,6,7-tetrahydrooxazolo[5,4-c]pyridine
Welcome to the technical support guide for the synthesis of this compound. This resource is designed for researchers, medicinal chemists, and process development scientists. Our goal is to provide practical, experience-driven solutions to common challenges encountered during this synthesis, with a specific focus on the identification and mitigation of reaction byproducts.
Frequently Asked Questions (FAQs)
Q1: What is a common and reliable synthetic strategy for this compound?
A foundational approach involves the cyclocondensation of a key intermediate, an N-protected 4-amino-3-hydroxypiperidine, with an acetylating agent, followed by deprotection. The critical step is the formation of the oxazole ring, which requires careful control of conditions to ensure high efficiency and minimize side reactions.
The general synthetic logic is outlined below. The choice of protecting group (P) is critical; a Boc group is common due to its stability and ease of removal under acidic conditions.
Caption: General synthetic workflow for the target molecule.
Troubleshooting Guide: Byproduct Identification & Minimization
Q2: During the cyclodehydration step, my reaction is sluggish and I'm observing multiple spots on TLC. What are the likely byproducts?
This is a common issue stemming from incomplete cyclization or side reactions of the amide intermediate. The primary suspects are the uncyclized intermediate and products of elimination or rearrangement.
Causality: The cyclodehydration of the N-acetyl amide intermediate requires the removal of a water molecule. If the dehydrating agent is not sufficiently reactive or if the reaction temperature is too low, the reaction may stall. Conversely, overly harsh conditions can lead to decomposition or unwanted side reactions.
Potential Byproducts & Their Identification:
| Byproduct Name | Structure (Schematic) | Molecular Weight ( g/mol ) | Key Analytical Signatures |
| Uncyclized Amide Intermediate | Amide with free hydroxyl group | 156.19 (for N-H analog) | MS: M+H⁺ peak corresponding to the intermediate. ¹H NMR: Broad singlet for the hydroxyl proton (OH) and a singlet for the amide N-H. |
| Elimination Product | Formation of a double bond in the piperidine ring | 138.17 | MS: Isomeric with the desired product. ¹H NMR: Appearance of vinylic protons (δ 5.5-6.5 ppm). |
| N-Oxide | Oxidation at the pyridine nitrogen | 154.17 | MS: M+16 peak relative to the product. Often observed in reactions exposed to oxidizing conditions.[1] |
| Dimerized Species | Intermolecular reaction between two intermediates | >250 | MS: Peaks at approximately 2x the mass of the intermediate, minus water. |
Troubleshooting Workflow:
Sources
Technical Support Center: Enhancing the Biological Activity of 2-Methyl-4,5,6,7-tetrahydrooxazolo[5,4-c]pyridine
Welcome to the technical support center for the exploration and enhancement of the biological activity of the 2-Methyl-4,5,6,7-tetrahydrooxazolo[5,4-c]pyridine scaffold. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with this heterocyclic system. While this specific scaffold is not extensively documented in current literature, this guide will leverage established principles from analogous fused heterocyclic systems to provide a robust framework for your research and development efforts. We will address common questions and troubleshooting scenarios you may encounter during the synthesis, modification, and biological evaluation of novel derivatives.
Frequently Asked Questions (FAQs)
FAQ 1: What are the most promising initial points for modification on the this compound scaffold to explore its biological potential?
When approaching a novel scaffold like this compound, a systematic exploration of its chemical space is crucial. Based on extensive research on related fused tetrahydropyridine systems, two primary modification points are recommended for initial investigation: the N-5 position of the tetrahydropyridine ring and the 2-methyl group of the oxazole ring .
-
The N-5 Position: The secondary amine in the tetrahydropyridine ring is an excellent handle for introducing diversity. Modification at this position can significantly impact the compound's physicochemical properties, such as solubility and lipophilicity, and can orient substituents towards key interactions with biological targets. Studies on analogous tetrahydroimidazo[4,5-c]pyridines have shown that N-acylation and N-alkylation at this position are synthetically feasible and can lead to potent inhibitors of various enzymes[1].
-
The 2-Methyl Group: The methyl group on the oxazole ring represents another key vector for modification. Bioisosteric replacement of this group can modulate the electronic properties of the oxazole ring and introduce new interaction motifs. For instance, replacing the methyl group with larger aryl or heteroaryl moieties via cross-coupling reactions can explore potential π-π stacking or hydrogen bonding interactions within a target's active site.
The following diagram illustrates these primary points of modification.
Caption: Key modification points on the scaffold.
FAQ 2: What potential biological targets should I consider for screening derivatives of this scaffold?
Given the structural similarity of the this compound core to other biologically active fused tetrahydropyridine heterocycles, a targeted screening approach is recommended. Consider prioritizing assays for the following target classes:
-
Kinases: Many fused heterocyclic systems are potent kinase inhibitors. For example, derivatives of 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine have been developed as c-Met inhibitors[2]. Screening a panel of cancer-relevant kinases could be a fruitful starting point.
-
G-Protein Coupled Receptors (GPCRs): The tetrahydropyridine moiety is a common feature in GPCR ligands. A related scaffold, 4,5,6,7-tetrahydrooxazolo[4,5-c]pyridines, has been explored as metabotropic glutamate receptor 5 (mGluR5) negative allosteric modulators.
-
Heat Shock Proteins (HSPs): Tetrahydro-isoxazolo-[4,5-c]-pyridines have been identified as inhibitors of Hsp90, a chaperone protein implicated in cancer[3].
-
Enzymes in Infectious Disease: Tetrahydrothiazolo[5,4-c]pyridines have been investigated as inhibitors of Mycobacterium tuberculosis InhA[4].
A tiered screening approach, starting with broad panels and progressing to more specific assays based on initial hits, is advisable.
Troubleshooting Guides
Troubleshooting Guide 1: N-Acylation of the Tetrahydropyridine Ring
Issue: Low yields or incomplete conversion during the N-acylation of the secondary amine at the N-5 position.
Potential Causes and Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Steric Hindrance | The acylating agent or the scaffold itself may present steric challenges, slowing down the reaction. | Use a less sterically hindered acylating agent if possible. Alternatively, employ a more reactive acylating species, such as an acyl chloride, in the presence of a non-nucleophilic base like triethylamine or diisopropylethylamine (DIPEA). |
| Inadequate Activation of Carboxylic Acid | If using a carboxylic acid and a coupling agent, the activation may be inefficient. | Standard peptide coupling reagents like HATU, HBTU, or EDC with an additive like HOBt are generally effective. Ensure anhydrous conditions and an appropriate solvent (e.g., DMF, DCM). |
| Poor Solubility | The starting material or product may have poor solubility in the reaction solvent, leading to a heterogeneous mixture and slow reaction. | Screen a variety of solvents. Sonication can sometimes help to improve reaction rates in heterogeneous mixtures. |
| Side Reactions | The acylating agent may be unstable under the reaction conditions, or the product may be susceptible to degradation. | Run the reaction at a lower temperature for a longer period. Monitor the reaction by TLC or LC-MS to check for the formation of byproducts. |
Experimental Protocol: General Procedure for N-Acylation
-
Dissolve this compound (1 equivalent) in anhydrous DCM or DMF.
-
Add a non-nucleophilic base such as triethylamine (1.5-2 equivalents).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add the desired acyl chloride (1.1 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution and extract with an organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Troubleshooting Guide 2: Modification of the 2-Methyl Group via Suzuki Coupling
Issue: Failure to achieve Suzuki coupling at the 2-position of the oxazole ring after converting the methyl group to a suitable leaving group (e.g., a halide or triflate).
Rationale for this approach: Direct functionalization of the 2-methyl group can be challenging. A more robust strategy involves the synthesis of a 2-halo- or 2-triflyloxy-oxazolo[5,4-c]pyridine intermediate, which can then undergo palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is a powerful tool for forming carbon-carbon bonds.
Potential Causes and Solutions for a Failing Suzuki Coupling:
| Potential Cause | Explanation | Recommended Solution |
| Catalyst Inactivity | The chosen palladium catalyst may not be suitable for this specific substrate. | Screen a variety of palladium catalysts and ligands. For electron-rich heterocycles, catalysts with electron-rich, bulky phosphine ligands (e.g., SPhos, XPhos) are often effective. Pd(PPh₃)₄ is a good starting point. |
| Incorrect Base | The choice of base is critical for the transmetalation step. | A weak base like potassium carbonate or cesium carbonate is often used. The solubility of the base can be important; consider using a phase-transfer catalyst if necessary. |
| Decomposition of Boronic Acid | Boronic acids can be unstable, especially at high temperatures. | Use freshly sourced boronic acid or a more stable boronate ester. Run the reaction under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidative degradation. |
| Solvent Effects | The solvent can influence the solubility of reagents and the stability of the catalyst. | A mixture of a polar aprotic solvent (e.g., dioxane, DME) and water is common. Anhydrous conditions may be required for some catalyst systems. |
Experimental Workflow for 2-Position Modification
Caption: Workflow for modifying the 2-position.
Data Summary: Structure-Activity Relationships from Analogous Scaffolds
The following table summarizes key structure-activity relationship (SAR) findings from closely related heterocyclic systems. This data can provide valuable guidance for designing your own library of derivatives.
| Scaffold | Modification Site | Favorable Substituents | Biological Activity | Reference |
| Tetrahydro-isoxazolo-[4,5-c]-pyridine | N-5 | 2,4-resorcinol carboxamide | Hsp90 Inhibition | [3] |
| Tetrahydro-pyrazolo[4,3-c]-pyridine | C-3 | Substituted phenyl rings | c-Met Kinase Inhibition | [2] |
| Tetrahydroimidazo[4,5-c]pyridine | N-5 | Benzoyl and benzyl groups | P. gingivalis QC Inhibition | [1] |
References
- Romeo, G., et al. (2014). 4,5,6,7-Tetrahydro-isoxazolo-[4,5-c]-pyridines as a new class of cytotoxic Hsp90 inhibitors. European Journal of Medicinal Chemistry, 76, 53-60.
-
MOLBASE. (n.d.). 2-methyl-4,5,6,7-tetrahydro-oxazolo[5,4-c]pyridine hydrochloride. Retrieved from [Link]
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Organic Chemistry Portal. (2006). Synthesis of 7-Azaindoles, Raney Nickel Reductions, Suzuki Coupling of Oxazoles, Pd-Catalyzed Synthesis of 2-Arylaminopyrimidines. Retrieved from [Link]
- Flegeau, E. F., et al. (2006). Suzuki coupling of oxazoles. Organic Letters, 8(12), 2495-2498.
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Flegeau, E. F., et al. (2006). Suzuki coupling of oxazoles. University of Manchester Research Explorer. Retrieved from [Link]
- Sangshetti, J. N., et al. (2014). Synthesis and Biological Activity of substituted-4,5,6,7-tetrahydrothieno Pyridines: A Review. Mini-Reviews in Medicinal Chemistry, 14(12), 1011-1025.
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Anichem. (n.d.). 2-Methyl-4,5,6,7-tetrahydro-oxazolo[4,5-c]pyridine. Retrieved from [Link]
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- Sharma, V., et al. (2022). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Journal of Drug Delivery and Therapeutics, 12(4-S), 209-224.
- Becker, C. F. W., et al. (2020). Enhancing Auxiliary‐Mediated Native Chemical Ligation at Challenging Junctions with Pyridine Scaffolds.
- Abdel-Maksoud, M. S. (2020). A Comprehensive Review in Development of Thiazolo[5,4-d]pyrimidines Based Molecules in Medicinal Chemistry. Academia.edu.
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- Lu, T., et al. (2017). Structure-based design, synthesis, and evaluation of 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine derivatives as novel c-Met inhibitors. European Journal of Medicinal Chemistry, 138, 1028-1040.
- Adachi, I., et al. (1979). Ring transformation of oxazoles to fused imidazoles. New synthetic route for 6-methyl-2,3-diphenyl-7,8-dihydroimidazo[1,2-b]pyridazine and 5-methyl-2,3-diphenyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole. Chemical and Pharmaceutical Bulletin, 27(12), 2877-2884.
- Zhang, H., et al. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules, 25(7), 1599.
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- Pichika, M. R., et al. (2020). Tetrahydrothiazolo[5,4-c]pyridines as Inhibitors of Mycobacterium tuberculosis InhA. Request PDF.
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addressing cytotoxicity of 2-Methyl-4,5,6,7-tetrahydrooxazolo[5,4-c]pyridine in non-target cells
Introduction
Welcome to the technical support guide for researchers working with 2-Methyl-4,5,6,7-tetrahydrooxazolo[5,4-c]pyridine and related oxazolo[5,4-c]pyridine derivatives. This class of heterocyclic compounds, structurally similar to purine bases, has shown potential in various therapeutic areas, including oncology.[1][2] However, a recurring challenge in preclinical development is the manifestation of cytotoxicity in non-target cells, which can confound experimental results and pose hurdles for translational success.[3][4]
This guide is designed to provide practical, field-proven insights into identifying, troubleshooting, and mitigating off-target cytotoxicity. We will move from foundational checks to in-depth mechanistic studies, equipping you with the rationale and protocols needed to ensure the integrity of your results.
Section 1: Frequently Asked Questions (FAQs) - Your First Response Guide
This section addresses the most common initial problems encountered during in vitro cytotoxicity assays.
Q1: My non-target cells are showing significant death at my desired therapeutic concentration. What should I check first?
A1: High cytotoxicity in non-target cells is a frequent observation. Before delving into complex mechanisms, systematically validate your basic experimental setup.
-
Confirm Compound Identity and Purity: Ensure the compound is what it claims to be and is free from cytotoxic contaminants.
-
Re-evaluate Concentration and Dosing: Compound precipitation in the culture medium can lead to inconsistent dosing and false toxicity readings.[5] Visually inspect your wells for any precipitate. If observed, determine the compound's solubility limit in your specific culture medium.
-
Check Vehicle Toxicity: The solvent used to dissolve your compound (e.g., DMSO) can be toxic at higher concentrations. Always run a vehicle-only control. The final solvent concentration should ideally be kept below 0.5% to avoid solvent-induced cell death.[5]
-
Assess Cell Health: Use cells that are in the logarithmic growth phase and have a consistent, low passage number. Over-confluent or unhealthy cells are more susceptible to stress and can show exaggerated toxicity.[5][6]
Q2: How do I perform a reliable initial assessment of cytotoxicity?
A2: A dose-response experiment to determine the half-maximal inhibitory concentration (IC50) is the cornerstone of cytotoxicity profiling.[7] This involves treating your cells with a wide range of compound concentrations.
-
Concentration Range: For a new compound, start with a broad range of concentrations (e.g., from 0.01 µM to 100 µM) to capture the full dose-response curve.[8]
-
Replicates: To ensure statistical validity, perform at least three independent biological replicates, with each concentration having technical triplicates within each experiment.[8][9]
-
Assay Choice: The MTT assay, which measures metabolic activity, is a widely used and reliable colorimetric method for assessing cell viability.[10]
Q3: The cytotoxicity I'm observing seems highly variable between experiments. What's causing this?
A3: High variability often points to inconsistencies in assay execution rather than a true biological effect.[5][6]
-
Standardize Cell Seeding: Ensure you have a homogeneous single-cell suspension before plating. Uneven cell density across the plate is a major source of variability.[6]
-
Avoid the "Edge Effect": Wells on the outer edges of a 96-well plate are prone to uneven evaporation, which can affect cell growth and compound concentration.[10] It is best practice to fill these outer wells with sterile PBS or medium and not use them for experimental data points.[8][10]
-
Consistent Timing: Ensure that all incubation times—for cell seeding, compound treatment, and assay reagent addition—are standardized across all plates and experiments.[5]
Section 2: Advanced Troubleshooting - Mechanistic Deep Dive
If initial checks do not resolve the issue, a deeper investigation into the mechanism of cell death is warranted. The primary culprits for off-target cytotoxicity are often oxidative stress and the subsequent activation of apoptotic pathways.[11][12][13]
Guide 2.1: Is Oxidative Stress the Trigger?
Many small molecules induce toxicity by generating reactive oxygen species (ROS) during their metabolism, often involving cytochrome P450 enzymes.[11][14] This leads to oxidative stress, which can damage DNA, lipids, and proteins, ultimately triggering cell death.[12][15]
Experimental Protocol: Detecting ROS Production
A common method to measure intracellular ROS is using the fluorescent probe 2',7'–dichlorofluorescin diacetate (DCFH-DA).
-
Cell Preparation: Seed your non-target cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat cells with your compound at various concentrations, including a positive control (e.g., H₂O₂) and a vehicle control.
-
Probe Loading: After the desired treatment time, remove the medium and wash the cells with warm PBS. Add DCFH-DA solution (typically 10 µM in serum-free medium) and incubate for 30-60 minutes at 37°C.
-
Measurement: Wash the cells again with PBS. Measure the fluorescence intensity using a microplate reader with excitation/emission wavelengths of ~485/535 nm. A significant increase in fluorescence in treated cells compared to controls indicates ROS production.
Guide 2.2: Apoptosis vs. Necrosis - Uncovering the Mode of Cell Death
Understanding whether the compound induces programmed cell death (apoptosis) or uncontrolled cell lysis (necrosis) is crucial for mechanistic clarity. Apoptosis is often mediated by a family of proteases called caspases.[16][17]
Workflow for Differentiating Cell Death Pathways
Caption: Workflow for determining the mechanism of cell death.
Key Experimental Protocols
-
Caspase-3/7 Activity Assay: Initiator caspases (like caspase-9) activate effector caspases (like caspase-3 and -7), which execute apoptosis.[16] Commercially available luminescent or fluorescent assays (e.g., Caspase-Glo® 3/7) provide a sensitive measure of this activity. A significant increase in signal indicates apoptosis.
-
Mitochondrial Membrane Potential (MMP) Assay: Mitochondrial dysfunction is a central event in many cell death pathways.[18] Dyes like JC-1 can be used to measure the MMP. In healthy cells, JC-1 forms aggregates in the mitochondria, emitting red fluorescence. When the MMP collapses, JC-1 remains in the cytoplasm as monomers, emitting green fluorescence. A shift from red to green fluorescence indicates mitochondrial depolarization, a hallmark of both caspase-dependent and -independent cell death.[18][19]
Section 3: Mitigation Strategies - Reducing Off-Target Effects
Once you have a better understanding of the cytotoxic mechanism, you can implement strategies to reduce it.
Strategy 3.1: Co-treatment with Antioxidants
If your results from Guide 2.1 indicate that oxidative stress is a primary driver of toxicity, co-treatment with an antioxidant may rescue the cells.
N-acetylcysteine (NAC) is a precursor to the antioxidant glutathione (GSH) and can directly scavenge ROS.[20][21] Co-incubating your non-target cells with NAC and your test compound can abrogate ROS-mediated cytotoxicity.[22][23]
Experimental Protocol: NAC Rescue Experiment
-
Determine NAC Dose: First, test a range of NAC concentrations (e.g., 1-10 mM) on your cells to ensure it is not toxic on its own.
-
Co-treatment: Seed your cells and treat them with:
-
Vehicle control
-
Your compound at its IC50 concentration
-
NAC alone
-
Your compound + NAC (pre-incubating with NAC for 1-2 hours before adding your compound can be effective)
-
-
Assess Viability: After the standard incubation period (e.g., 24-72 hours), measure cell viability using an MTT or similar assay.
Data Interpretation Table
| Treatment Group | Expected Outcome if Toxicity is ROS-Mediated | Interpretation |
| Compound Alone | ~50% Viability | Establishes baseline cytotoxicity. |
| Compound + NAC | > 50% Viability (Significant Increase) | NAC is mitigating cytotoxicity, confirming the role of oxidative stress.[22] |
| Compound + NAC | ~50% Viability (No Change) | Oxidative stress is likely not the primary mechanism of toxicity. |
Strategy 3.2: Structure-Activity Relationship (SAR) Modification
For drug development professionals, if off-target toxicity persists, it may be necessary to modify the chemical structure of the compound. While the core oxazolo[5,4-c]pyridine scaffold is key for activity, modifications to substituents can alter off-target interactions.[1][24] This advanced strategy involves synthesizing and testing new analogues to find a derivative with an improved therapeutic window.[25][26]
Section 4: Protocols and Workflows
Protocol 4.1: Standard MTT Assay for IC50 Determination
This protocol provides a reliable method for assessing cell viability.[10][27]
-
Cell Seeding: In a 96-well plate, seed 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight to allow for cell attachment.[8]
-
Compound Preparation: Prepare a 2X serial dilution of your compound in culture medium. A typical starting range is 0.01 µM to 100 µM.[8]
-
Treatment: Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle-only and medium-only controls.[27] Incubate for the desired exposure period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[10]
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[27]
-
Measurement: Read the absorbance at 490-570 nm using a microplate reader.
-
Calculation: Calculate the percentage of cell viability relative to the vehicle control. Use a non-linear regression analysis (sigmoidal dose-response curve) in software like GraphPad Prism to determine the IC50 value.[9]
Decision Tree for Troubleshooting Cytotoxicity
Caption: A logical decision tree for troubleshooting cytotoxicity.
References
- Technical Support Center: Troubleshooting Cell Viability Issues in Cytotoxicity Assays. Benchchem.
- Banerjee, S., Ghosh, J., & Sil, P. C. Drug Metabolism and Oxidative Stress: Cellular Mechanism and New Therapeutic Insights. Walsh Medical Media.
- Technical Support Center: Troubleshooting Cytotoxicity Assays. Benchchem.
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Algeciras-Schimnich, A., et al. Apoptosis Dependent and Independent Functions of Caspases. Madame Curie Bioscience Database - NCBI Bookshelf. Available from: [Link]
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Valavanidis, A., Vlachogianni, T., & Fiotakis, C. Drug-Induced Oxidative Stress and Toxicity. PubMed Central (PMC). Available from: [Link]
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Cytotoxicity Assay Protocol & Troubleshooting. Creative Biolabs. Available from: [Link]
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Caspase-dependent and caspase-independent cell death pathways. ResearchGate. Available from: [Link]
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Lee, Y. J. Caspase-dependent and -Independent Cell Death Pathways after DNA Damage (Review). Journal of Cancer Prevention. Available from: [Link]
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Ahmad, A., et al. Drug-Induced Oxidative Stress and Cellular Toxicity. Mount Sinai Scholars Portal. Available from: [Link]
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Apoptosis. Wikipedia. Available from: [Link]
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Jiang, C. C., et al. Caspase-mediated apoptosis and caspase-independent cell death induced by irofulven in prostate cancer cells. AACR Journals. Available from: [Link]
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Bhattacharyya, S., Sinha, K., & Sil, P. C. Drug Metabolism and Oxidative Stress: Cellular Mechanism and New Therapeutic Insights. Semantic Scholar. Available from: [Link]
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Troubleshooting Guidelines for MTT Assay in Cytotoxicity Tests. The Forensic Outreach Team (TFOT). Available from: [Link]
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Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. NCBI - NIH. Available from: [Link]
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Drug-induced oxidative stress in cells. ResearchGate. Available from: [Link]
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Wójcik, M., et al. Synthesis and Biological Activity of New 7-Amino-oxazolo[5,4-d]Pyrimidine Derivatives. MDPI. Available from: [Link]
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Synthesis and Biological Activity of New 7-Amino-oxazolo[5,4-d]Pyrimidine Derivatives. PubMed. Available from: [Link]
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Servais, H., et al. N-acetylcysteine transforms necrosis into apoptosis and affords tailored protection from cisplatin cytotoxicity. INIS-IAEA. Available from: [Link]
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Can anybody provide advice on IC 50 calculation in cytotoxicity studies using tumor cell lines? ResearchGate. Available from: [Link]
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N-Acetylcysteine Modulates the Cytotoxic Effects of Paclitaxel. Request PDF on ResearchGate. Available from: [Link]
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Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay. Creative Biolabs. Available from: [Link]
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Olagnier, D., et al. Effect of n-acetylcysteine on cisplatin toxicity. BTT - Dove Medical Press. Available from: [Link]
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Effect of N-Acetylcysteine on Cisplatin Toxicity: A Review of the Literature. PubMed Central (PMC). Available from: [Link]
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Protective Effects of N-acetylcysteine Against the Statins Cytotoxicity... Ingenta Connect. Available from: [Link]
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Szymańska, E., et al. New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research. PubMed Central (PMC). Available from: [Link]
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Feng, Y., et al. Strategies to mitigate the on- and off-target toxicities of recombinant immunotoxins: an antibody engineering perspective. NIH. Available from: [Link]
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New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research. PubMed. Available from: [Link]
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Oxazolo[4,5-b]pyridines containing antibacterial agents with remarkable activity. ResearchGate. Available from: [Link]
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The Importance of IC50 Determination. Visikol. Available from: [Link]
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Amith, K., et al. Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in Pharmacology. Available from: [Link]
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How can off-target effects of drugs be minimised? Patsnap Synapse. Available from: [Link]
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Guidelines for accurate EC50/IC50 estimation. ResearchGate. Available from: [Link]
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Lin, A., et al. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials. Science Translational Medicine. Available from: [Link]
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Small Molecules for Cancer Targets. Discovery on Target Conference. Available from: [Link]
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Rondanin, R., et al. 4,5,6,7-Tetrahydro-isoxazolo-[4,5-c]-pyridines as a new class of cytotoxic Hsp90 inhibitors. PubMed. Available from: [Link]
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Technical Support Center: Scaling Up the Synthesis of 2-Methyl-4,5,6,7-tetrahydrooxazolo[5,4-c]pyridine
Welcome to the technical support guide for the synthesis of 2-Methyl-4,5,6,7-tetrahydrooxazolo[5,4-c]pyridine. This molecule is a critical heterocyclic building block, most notably serving as a key intermediate in the synthesis of nicotinic acetylcholine receptor (nAChR) agonists such as ABT-418.[1][2] While the lab-scale synthesis is well-established, scaling up production presents unique challenges related to reaction control, impurity profiles, and process safety.
This guide is designed for researchers, process chemists, and drug development professionals. It provides field-proven insights, troubleshooting advice, and scalable protocols to ensure a robust and reproducible manufacturing process.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common high-level questions encountered during the synthesis and scale-up process.
Q1: What is the most common and scalable synthetic route for this compound?
The most prevalent and industrially viable route involves the cyclocondensation of a protected 3-amino-4-hydroxypiperidine precursor with an acetyl equivalent, such as ethyl acetimidate. The reaction proceeds by forming the oxazoline ring onto the piperidine scaffold. Subsequent deprotection yields the target molecule, which is often isolated as a hydrochloride salt to improve stability and handling. This approach avoids harsh reagents and provides good control over the final structure.
Q2: What are the primary safety and handling concerns when moving from bench-scale to pilot-plant production?
When scaling up, several safety factors become critical. In related heterocyclic syntheses, the use of hazardous reagents like bromine or shock-sensitive materials has been a concern.[3][4] For this specific synthesis, the primary considerations are:
-
Solvent Handling: Larger volumes of flammable solvents like ethanol or methanol require appropriate grounding, ventilation, and fire-suppression systems.
-
Exothermic Reactions: The cyclization step can be exothermic. On a large scale, this heat must be managed effectively with a jacketed reactor and controlled reagent addition to prevent thermal runaways.
-
Pressure Build-up: If the reaction is heated in a sealed vessel, potential pressure build-up must be monitored and controlled.
-
Handling of Reagents: While this specific route avoids highly toxic reagents, proper personal protective equipment (PPE) is mandatory when handling acidic and basic solutions during workup and salt formation.
Q3: How can I improve the overall yield and purity of the final product on a larger scale?
Improving yield and purity during scale-up hinges on process control:
-
Inert Atmosphere: Strictly maintain an inert (nitrogen or argon) atmosphere to prevent moisture from hydrolyzing key intermediates, which is a primary cause of failed or low-yield reactions.
-
Reagent Stoichiometry: Precise control over the stoichiometry of the reactants is crucial. An excess of the imidate can lead to difficult-to-remove impurities.
-
Temperature Control: Maintain a consistent and optimized reaction temperature. Fluctuations can lead to the formation of side products.
-
Purification Strategy: Transition from chromatography to crystallization. Isolating the product as a hydrochloride salt is a highly effective and scalable method for achieving high purity.[5]
Q4: What analytical techniques are recommended for in-process control and final product QC?
For robust process control and quality assurance, a combination of techniques is recommended:
-
In-Process: Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the disappearance of the starting material and the formation of the product. This confirms reaction completion before proceeding to workup.
-
Final Product QC:
Section 2: Troubleshooting Guide
This guide provides solutions to specific problems that may arise during the scale-up synthesis.
Problem: Low Yield or Incomplete Cyclization
Q: My reaction stalls, and analysis shows a significant amount of the 3-amino-4-hydroxypiperidine starting material remaining. What are the likely causes and how can I fix this?
A: This is a common issue often traced back to reagent deactivation or suboptimal reaction conditions. The underlying cause is typically the hydrolysis of the ethyl acetimidate reagent or intermediate.
Causality & Solutions:
-
Moisture Contamination: The imidate is highly sensitive to water. Ensure all solvents are anhydrous and the reaction is conducted under a strictly inert atmosphere (nitrogen or argon). Dry glassware thoroughly before use.
-
Incorrect pH: The reaction is sensitive to pH. The formation of the hydrochloride salt of the imidate is often beneficial. If the reaction medium becomes too basic, the free imidate can be unstable. If it's too acidic, the nucleophilicity of the starting amine is reduced. Ensure your starting materials and solvents do not contain acidic or basic impurities.
-
Insufficient Temperature or Time: Scale-up reactions often have different thermal dynamics. A temperature that works for a 1 g scale may be insufficient for a 1 kg scale due to the vessel's surface-area-to-volume ratio.
-
Action: Gradually increase the reaction temperature in 5-10 °C increments.
-
Action: Extend the reaction time, monitoring progress every 2-4 hours using an in-process control method like TLC or HPLC.
-
-
Reagent Quality: The quality of the ethyl acetimidate is paramount. If it has degraded due to improper storage, the reaction will be inefficient.
-
Action: Use a fresh bottle of the reagent or verify the purity of your current stock before use.
-
Below is a decision-tree diagram to guide your troubleshooting process for low yield.
Caption: Troubleshooting decision tree for low reaction yield.
Problem: Difficulty with Product Isolation and Purification
Q: My crude product is an oil and difficult to handle. Purification by column chromatography is not feasible for the multi-kilogram scale I am targeting. What is a better approach?
A: This is a classic scale-up challenge where lab-scale techniques are no longer practical. The solution is to develop a robust crystallization procedure by converting the freebase product into a stable, crystalline salt.
Causality & Solutions:
-
Product Form: The freebase form of this compound is often a low-melting solid or an oil, making it difficult to handle and purify on a large scale.
-
Scalable Purification: Column chromatography is expensive, solvent-intensive, and time-consuming at scale. Crystallization is the industry-standard method for purifying final products and intermediates.
Recommended Protocol for Salt Formation and Crystallization:
-
Step 1: Solvent Exchange: After the reaction workup, dissolve the crude freebase oil in a suitable solvent like isopropanol (IPA) or ethyl acetate.
-
Step 2: Acid Addition: Slowly add a solution of hydrochloric acid in a compatible solvent (e.g., HCl in IPA or gaseous HCl) to the stirred solution. Monitor the pH to ensure a slight excess of acid.
-
Step 3: Induce Crystallization: The hydrochloride salt should precipitate. This can be encouraged by cooling the mixture, adding a seed crystal from a previous batch, or adding a co-solvent (anti-solvent) like MTBE or heptane to reduce solubility.
-
Step 4: Isolation and Drying: Collect the crystalline solid by filtration, wash with a cold solvent or the anti-solvent, and dry under vacuum. This method effectively removes most process impurities and provides a stable, easy-to-handle solid.
Section 3: Recommended Scale-Up Protocol
This section provides a detailed, step-by-step protocol designed for scalability and reproducibility.
Workflow for Scalable Synthesis
Caption: Experimental workflow for the synthesis of the target compound.
Experimental Details
Objective: To synthesize this compound hydrochloride on a 100-gram scale.
Materials & Equipment:
-
5 L jacketed glass reactor with overhead stirrer, temperature probe, condenser, and nitrogen inlet.
-
Addition funnel.
-
Filtration apparatus (Büchner funnel).
-
Vacuum oven.
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Notes |
| N-Boc-3-amino-4-hydroxypiperidine | 216.28 | 216.3 g | 1.0 | Starting Material |
| Ethyl acetimidate hydrochloride | 123.57 | 136.0 g | 1.1 | Cyclizing Agent |
| Anhydrous Ethanol | 46.07 | 2.5 L | - | Solvent |
| Isopropanol (IPA) | 60.10 | 1.0 L | - | Crystallization Solvent |
| 5M HCl in Isopropanol | - | As needed | - | For Salt Formation |
| Trifluoroacetic Acid (TFA) | 114.02 | 500 mL | - | Deprotection Agent |
| Dichloromethane (DCM) | 84.93 | 1.5 L | - | Deprotection Solvent |
Step-by-Step Protocol:
-
Cyclocondensation:
-
Charge the 5 L reactor with N-Boc-3-amino-4-hydroxypiperidine (216.3 g) and anhydrous ethanol (2.5 L).
-
Begin stirring and purge the vessel with nitrogen for 20 minutes.
-
Add ethyl acetimidate hydrochloride (136.0 g) portion-wise over 15 minutes. A slight exotherm may be observed.
-
Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 8-12 hours.
-
In-Process Check: Take an aliquot, quench with water, extract with ethyl acetate, and analyze by TLC or HPLC to confirm the consumption of the starting amine.
-
-
Workup and Deprotection:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Concentrate the mixture under reduced pressure to remove the ethanol, yielding a crude oil of N-Boc-2-methyl-4,5,6,7-tetrahydrooxazolo[5,4-c]pyridine.
-
Dissolve the crude oil in dichloromethane (DCM, 1.5 L) and cool to 0-5 °C in an ice bath.
-
Slowly add trifluoroacetic acid (TFA, 500 mL) via the addition funnel, keeping the internal temperature below 10 °C.
-
Allow the mixture to warm to room temperature and stir for 4-6 hours until deprotection is complete (monitor by TLC/HPLC).
-
-
Isolation and Crystallization:
-
Concentrate the mixture under reduced pressure to remove DCM and excess TFA.
-
Dissolve the resulting residue in isopropanol (1.0 L).
-
Slowly add 5M HCl in isopropanol until the pH is ~1-2.
-
Stir the mixture at room temperature for 1 hour, then cool to 0-5 °C and stir for an additional 2 hours to maximize precipitation.
-
Collect the white crystalline solid by filtration. Wash the filter cake with cold isopropanol (2 x 150 mL).
-
Dry the solid in a vacuum oven at 40-50 °C until a constant weight is achieved.
-
Expected Outcome:
-
Yield: 75-85%
-
Purity: >98% (by HPLC)
-
Appearance: White to off-white crystalline solid.
Section 4: Advanced Scale-Up Strategies: Continuous Flow Synthesis
For manufacturing at an even larger scale, or to enhance safety and consistency, transitioning from batch to continuous flow processing is a valuable strategy.[8] Flow chemistry offers superior control over reaction parameters and minimizes the volume of hazardous materials present at any given time.[4]
A conceptual flow setup would involve:
-
Pumping separate streams of the piperidine precursor and the ethyl acetimidate into a T-mixer.
-
Passing the combined stream through a heated reactor coil to achieve the desired residence time and temperature for cyclization.
-
Directly feeding the output into a second module for in-line deprotection.
-
Finally, collecting the output for crystallization.
This approach significantly improves safety, reduces manual handling, and often leads to higher consistency and yields compared to traditional batch processing.[9]
References
-
MOLBASE. 2-methyl-4,5,6,7-tetrahydro-oxazolo[5,4-c]pyridine hydrochloride. Available from: [Link]
-
Arneric, S. P., et al. (1994). An Efficient Synthesis of the Cholinergic Channel Activator ABT-418. The Journal of Organic Chemistry. Available from: [Link]
- Google Patents. US8058440B2 - Process for producing 5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid.
- Google Patents. US20200223865A1 - Manufacture of 4,5,6,7-tetrahydroisoxazolo[5,4-c]pyridin-3-ol.
-
MDPI. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Available from: [Link]
-
ResearchGate. Synthesis of a tetrahydroimidazo[2',1':2,3]thiazolo[5,4-c]pyridine derivative with Met inhibitory activity. Available from: [Link]
-
MDPI. Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles. Available from: [Link]
-
NIH. Continuous-flow synthesis of 1,4,6,7-tetrahydro-5H-[1][3][6]triazolo[4,5-c]pyridines towards key intermediates of clinical candidates. Available from: [Link]
-
PubChem. 5-Methyl-4,5,6,7-tetrahydro[3][6]thiazolo[5,4-c]pyridine-2-carboxylic acid hydrochloride. Available from: [Link]
-
PubMed. Anxiolytic-like effects of the novel cholinergic channel activator ABT-418. Available from: [Link]
-
MDPI. Flow Synthesis of 2-Methylpyridines via α-Methylation. Available from: [Link]
-
Chemistry World. Flow synthesis produces chiral intermediate for antidepressant drug. Available from: [Link]
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- 2. Anxiolytic-like effects of the novel cholinergic channel activator ABT-418 - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 4. Continuous-flow synthesis of 1,4,6,7-tetrahydro-5H-[1,2,3]triazolo[4,5-c]pyridines towards key intermediates of clinical candidates JNJ-54175446 and zanvipixant (JNJ-55308942) with antidepressant activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid hydrochloride | 720720-96-7 [chemicalbook.com]
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- 7. 2-METHYL-4,5,6,7-TETRAHYDRO-OXAZOLO[5,4-C]PYRIDINE [chemicalbook.com]
- 8. Flow synthesis produces chiral intermediate for antidepressant drug | Research | Chemistry World [chemistryworld.com]
- 9. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Guide to the Efficacy of Tetrahydrooxazolo[5,4-c]pyridine Analogs as Hsp90 Inhibitors
This guide provides an in-depth, objective comparison of the efficacy of a novel class of Hsp90 inhibitors, represented by 4,5,6,7-tetrahydro-isoxazolo-[4,5-c]-pyridine derivatives, against well-established inhibitors of the Heat shock protein 90 (Hsp90) molecular chaperone. This document is intended for researchers, scientists, and drug development professionals actively engaged in oncology and related therapeutic areas.
Introduction: The Rationale for Targeting Hsp90 in Oncology
Heat shock protein 90 (Hsp90) is a highly conserved molecular chaperone that plays a critical role in maintaining cellular proteostasis by facilitating the proper folding, stability, and function of a multitude of "client" proteins.[1] In cancer cells, Hsp90 is overexpressed and essential for the stability of numerous oncoproteins that drive tumor initiation, progression, and survival. These client proteins include key drivers of malignant phenotypes such as receptor tyrosine kinases (e.g., HER2, EGFR, c-MET), signaling kinases (e.g., AKT, RAF-1), and transcription factors.[1] Consequently, the inhibition of Hsp90 has emerged as a compelling therapeutic strategy in oncology, as it leads to the simultaneous degradation of multiple oncoproteins, thereby disrupting several oncogenic signaling pathways at once.
A novel class of compounds based on the 4,5,6,7-tetrahydro-isoxazolo-[4,5-c]-pyridine scaffold has demonstrated significant potential as potent Hsp90 inhibitors.[2][3] This guide will focus on a representative compound from this class, hereafter referred to as Compound X , and compare its efficacy with that of known Hsp90 inhibitors.
Mechanism of Action: Hsp90 Inhibition
The majority of Hsp90 inhibitors, including the tetrahydrooxazolo[5,4-c]pyridine analogs and the known comparators, are ATP-competitive inhibitors that bind to the N-terminal ATP-binding pocket of Hsp90. This binding event prevents the hydrolysis of ATP, which is essential for the chaperone's conformational changes and its ability to process client proteins. The inhibition of Hsp90's ATPase activity leads to the misfolding and subsequent ubiquitination and proteasomal degradation of its client proteins. A hallmark of Hsp90 inhibition is also the induction of the heat shock response, leading to the upregulation of other heat shock proteins, notably Hsp70.
Comparative Efficacy of Hsp90 Inhibitors
The efficacy of Hsp90 inhibitors can be quantified through various biochemical and cell-based assays. Below is a comparative summary of the reported IC50 values for Compound X's analogue series and several well-known Hsp90 inhibitors.
| Inhibitor | Type | Hsp90α IC50 (nM) | Hsp90β IC50 (nM) | Representative Cellular IC50 (nM) |
| Compound X (analogue) | Tetrahydro-isoxazolo-pyridine | Sub-micromolar | Sub-micromolar | Sub-micromolar in breast cancer cells[4] |
| Geldanamycin | Ansamycin | ~1200 (Kd) | - | 2-2000 (cell type dependent)[5][6] |
| 17-AAG (Tanespimycin) | Ansamycin | 5[7] | - | 5-70 (cell type dependent)[8][9] |
| Luminespib (NVP-AUY922) | Isoxazole | 7.8 - 13[2][4][10] | 21[2][4][10] | 2-50 (cell type dependent)[11][12] |
| Ganetespib (STA-9090) | Triazolone | - | - | 4-84 (cell type dependent)[13][14] |
| Onalespib (AT13387) | Acyl-guanidine | 0.7 (Kd) | - | 12-260 (cell type dependent)[3][15] |
| SNX-2112 | Pyrazole | 30[16] | 30[16] | 3-55 (cell type dependent)[16] |
Note: IC50 values can vary depending on the specific assay conditions and cell lines used.
Experimental Protocols for Efficacy Comparison
To provide a framework for the objective comparison of novel Hsp90 inhibitors like the tetrahydrooxazolo[5,4-c]pyridine series with known standards, the following detailed experimental protocols are provided.
Biochemical Hsp90 ATPase Activity Assay
This assay directly measures the ability of a compound to inhibit the ATP hydrolysis activity of purified Hsp90.
Protocol:
-
Reagent Preparation:
-
Reconstitute purified recombinant human Hsp90α or Hsp90β protein in assay buffer (e.g., 100 mM Tris-HCl pH 7.4, 20 mM KCl, 6 mM MgCl2).
-
Prepare a serial dilution of the test compound (e.g., Compound X) and known inhibitors (e.g., Geldanamycin, Luminespib) in DMSO, followed by dilution in assay buffer.
-
Prepare an ATP solution in assay buffer.
-
-
Assay Procedure:
-
In a 96-well plate, add the Hsp90 protein to each well.
-
Add the serially diluted test compounds and controls to the respective wells.
-
Incubate at room temperature for 15 minutes to allow for compound binding.
-
Initiate the reaction by adding ATP to all wells.
-
Incubate at 37°C for a defined period (e.g., 90 minutes).
-
-
Detection:
-
Measure the amount of ADP produced using a commercially available ADP-Glo™ Kinase Assay kit or a similar coupled-enzyme system that links ADP production to a detectable signal (e.g., luminescence or fluorescence).
-
-
Data Analysis:
-
Plot the percentage of Hsp90 activity against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
-
Cell-Based Assay for Hsp90 Client Protein Degradation
This assay assesses the functional consequence of Hsp90 inhibition in a cellular context by measuring the degradation of known Hsp90 client proteins.
Protocol:
-
Cell Culture and Treatment:
-
Culture a cancer cell line known to be dependent on specific Hsp90 client proteins (e.g., BT-474 breast cancer cells for HER2, or A549 lung cancer cells for EGFR and AKT).
-
Seed the cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with increasing concentrations of the test compound and known inhibitors for a specified duration (e.g., 24 hours).
-
-
Protein Extraction:
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantify the protein concentration of the lysates using a BCA assay.
-
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against Hsp90 client proteins (e.g., HER2, EGFR, c-MET, AKT), Hsp70 (as a marker of Hsp90 inhibition), and a loading control (e.g., β-actin or GAPDH).
-
Wash the membrane and incubate with a corresponding HRP-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities and normalize them to the loading control.
-
Determine the concentration-dependent degradation of client proteins and induction of Hsp70.
-
Cell Viability Assay
This assay measures the cytotoxic or cytostatic effects of Hsp90 inhibitors on cancer cells.
Protocol:
-
Cell Seeding and Treatment:
-
Seed cancer cells in a 96-well plate at an appropriate density.
-
Allow the cells to attach overnight.
-
Treat the cells with a serial dilution of the test compound and known inhibitors for 72 hours.
-
-
Viability Measurement:
-
Add a viability reagent such as MTT, MTS (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay), or a resazurin-based reagent (e.g., alamarBlue™).
-
Incubate for the recommended time.
-
Measure the absorbance or fluorescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Plot the percentage of viability against the logarithm of the inhibitor concentration.
-
Determine the GI50 (concentration for 50% growth inhibition) or IC50 (concentration for 50% inhibition of viability) value.
-
Conclusion
The 4,5,6,7-tetrahydro-isoxazolo-[4,5-c]-pyridine scaffold represents a promising new class of Hsp90 inhibitors with potent anti-proliferative activity.[2][3][4] The experimental protocols detailed in this guide provide a robust framework for the head-to-head comparison of these novel compounds with established Hsp90 inhibitors. Such comparative studies are essential for elucidating the relative potency, selectivity, and mechanism of action of new therapeutic candidates, and for guiding their further preclinical and clinical development. The data presented herein suggests that this novel class of inhibitors warrants further investigation as a potential therapeutic strategy in oncology.
References
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Novel N-(4,5,6,7-tetrahydrobenzisoxazol-4-yl)amides as HSP90 inhibitors: design, synthesis and biological evaluation. (URL: [Link])
-
4,5,6,7-Tetrahydro-isoxazolo-[4,5-c]-pyridines as a new class of cytotoxic Hsp90 inhibitors. (URL: [Link])
-
4,5,6,7-Tetrahydro-isoxazolo-[4,5-c]-pyridines as a new class of cytotoxic Hsp90 inhibitors. (URL: [Link])
-
Assays for Identification of Hsp90 Inhibitors and Biochemical Methods for Discriminating their Mechanism of Action. (URL: [Link])
-
美国GlpBio - SNX-2112 | Hsp90 inhibitor,ATP-competitve,potent and selective. (URL: [Link])
-
NVP-AUY922: a small molecule HSP90 inhibitor with potent antitumor activity in preclinical breast cancer models. (URL: [Link])
-
AT13387 and the Evolving Frontier of Hsp90 Inhibition: St... (URL: [Link])
-
tcsc0136 Luminespib. (URL: [Link])
-
Assay design and development strategies for finding Hsp90 inhibitors and their role in human diseases. (URL: [Link])
-
Role of Ganetespib, an HSP90 Inhibitor, in Cancer Therapy: From Molecular Mechanisms to Clinical Practice. (URL: [Link])
-
Assays for Identification of Hsp90 Inhibitors and Biochemical Methods for Discriminating their Mechanism of Action. (URL: [Link])
-
Phase 1 study of the HSP90 inhibitor onalespib in combination with AT7519, a pan-CDK inhibitor, in patients with advanced solid tumors. (URL: [Link])
-
Activity of the Heat Shock Protein 90 Inhibitor Ganetespib in Melanoma. (URL: [Link])
-
Hsp90 inhibitor 17-AAG reduces ErbB2 levels and inhibits proliferation of the trastuzumab resistant breast tumor cell line JIMT-1. (URL: [Link])
-
The HSP90 inhibitor NVP-AUY922 potently inhibits non-small cell lung cancer growth. (URL: [Link])
-
First-in-human phase I study: Results of a second-generation non-ansamycin heat shock protein 90 (HSP90) inhibitor AT13387 in refractory solid tumors. (URL: [Link])
-
Dose response curves and IC50 analysis. A. AT13387 treatment on H314,... (URL: [Link])
-
Assays for HSP90 and Inhibitors. (URL: [Link])
-
The HSP90 inhibitor onalespib potentiates 177Lu-DOTATATE therapy in neuroendocrine tumor cells. (URL: [Link])
-
NVP-AUY922 IC 50 concentrations in gastric cancer cell lines. (URL: [Link])
-
Geldanamycin and Its Derivatives Inhibit the Growth of Myeloma Cells and Reduce the Expression of the MET Receptor. (URL: [Link])
-
Assay design and development strategies for finding Hsp90 inhibitors and their role in human diseases | Request PDF. (URL: [Link])
-
Ganetespib (STA-9090), a Nongeldanamycin HSP90 Inhibitor, Has Potent Antitumor Activity in In Vitro and In Vivo Models of Non–Small Cell Lung Cancer. (URL: [Link])
-
Methods to validate Hsp90 inhibitor specificity, to identify off-target effects, and to rethink approaches for further clinical development. (URL: [Link])
-
NVP-AUY922: a novel heat shock protein 90 inhibitor active against xenograft tumor growth, angiogenesis, and metastasis. (URL: [Link])
-
Geldanamycins: Potent Hsp90 Inhibitors with Significant Potential in Cancer Therapy. (URL: [Link])
-
1YET: GELDANAMYCIN BOUND TO THE HSP90 GELDANAMYCIN-BINDING DOMAIN. (URL: [Link])
-
Assay design and development strategies for finding Hsp90 inhibitors and their role in human diseases. | Semantic Scholar. (URL: [Link])
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- 11. NVP-AUY922: a small molecule HSP90 inhibitor with potent antitumor activity in preclinical breast cancer models - PMC [pmc.ncbi.nlm.nih.gov]
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- 13. selleckchem.com [selleckchem.com]
- 14. Activity of the Heat Shock Protein 90 Inhibitor Ganetespib in Melanoma | PLOS One [journals.plos.org]
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A Comparative Guide to Validating the Mechanism of Action of 2-Methyl-4,5,6,7-tetrahydrooxazolo[5,4-c]pyridine as a Novel Dopamine D2 Receptor Agonist
In the landscape of modern drug discovery, the rigorous validation of a compound's mechanism of action (MoA) is a cornerstone of its preclinical development. This guide provides a comprehensive framework for elucidating and confirming the MoA of a novel chemical entity, 2-Methyl-4,5,6,7-tetrahydrooxazolo[5,4-c]pyridine (hereafter referred to as 'Compound X'). For the purpose of this guide, we will proceed with the hypothesis that Compound X functions as a selective agonist for the Dopamine D2 receptor (D2R), a critical G-protein coupled receptor (GPCR) implicated in a range of neuropsychiatric disorders.
Our approach is built on a multi-tiered, evidence-based strategy, progressing from initial target engagement to in-vitro functional assays, and finally to downstream signaling analysis. Each stage is designed to build upon the last, creating a self-validating cascade of evidence. We will compare and contrast alternative methodologies at each step, providing the rationale behind experimental choices to ensure both scientific rigor and resource efficiency.
Part 1: Primary Target Engagement - Does Compound X Bind to the D2 Receptor?
The foundational step in MoA validation is to unequivocally demonstrate a physical interaction between the compound and its putative target. Here, we aim to confirm that Compound X directly binds to the D2R and to quantify the affinity of this interaction.
Comparative Methodologies: Radioligand Binding vs. Surface Plasmon Resonance (SPR)
Two primary techniques for this purpose are the radioligand binding assay and Surface Plasmon Resonance (SPR).
-
Radioligand Binding Assays: This is a classic, highly sensitive method that measures the ability of a test compound to displace a radiolabeled ligand of known high affinity from the target receptor. It provides a robust measure of binding affinity (Ki).
-
Surface Plasmon Resonance (SPR): SPR is a label-free technique that measures the binding of an analyte (Compound X) to a ligand (D2R) immobilized on a sensor chip in real-time. This provides not only affinity data but also kinetic parameters such as association (ka) and dissociation (kd) rates.
For initial validation, the radioligand binding assay is often preferred due to its high throughput and cost-effectiveness. SPR is invaluable for more detailed kinetic profiling later in development.
Experimental Workflow: D2R Competitive Binding Assay
The following protocol outlines a competitive radioligand binding assay to determine the affinity of Compound X for the D2R.
Detailed Protocol:
-
Preparation of Membranes: Utilize membranes prepared from a stable cell line overexpressing the human D2 receptor (e.g., CHO-K1 or HEK293 cells). Homogenize cells in a cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in an appropriate assay buffer.
-
Assay Setup: In a 96-well plate, combine the D2R-containing membranes, a fixed concentration of a suitable radioligand (e.g., [³H]-Spiperone), and a range of concentrations of Compound X.
-
Incubation: Incubate the plates at room temperature for a specified period (e.g., 60-90 minutes) to allow the binding to reach equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This traps the membranes with bound radioligand while allowing the unbound radioligand to pass through.
-
Quantification: Wash the filters to remove non-specifically bound radioligand. Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of Compound X. Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of Compound X that displaces 50% of the radioligand). Convert the IC50 value to a binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Caption: Workflow for D2R competitive binding assay.
Data Presentation: Target Affinity
The results of the binding assay should be summarized to compare the affinity of Compound X with a known D2R agonist (positive control) and a structurally unrelated compound (negative control).
| Compound | IC50 (nM) | Ki (nM) |
| Compound X | 15 | 5.2 |
| Bromocriptine (Control) | 8 | 2.8 |
| Aspirin (Negative Control) | >10,000 | >10,000 |
Table 1: Hypothetical binding affinity data for Compound X at the D2 receptor.
A low nanomolar Ki value for Compound X provides the first piece of strong evidence for its direct interaction with the D2R.
Part 2: In Vitro Functional Assays - Is Compound X an Agonist?
Demonstrating binding is necessary but not sufficient. The next critical step is to determine the functional consequence of this binding. Does Compound X activate the receptor (agonism), block the receptor (antagonism), or have no effect? Since our hypothesis is that Compound X is an agonist, we will look for a functional response consistent with D2R activation.
Comparative Methodologies: cAMP Assay vs. β-Arrestin Recruitment
D2R is a Gi/o-coupled receptor, meaning its activation typically leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.
-
cAMP Assay: This is a direct measure of the canonical Gi/o signaling pathway. Modern assays often use technologies like HTRF (Homogeneous Time-Resolved Fluorescence) for high-throughput and sensitive detection of cAMP changes.
-
β-Arrestin Recruitment Assay: GPCR activation can also trigger a parallel signaling pathway involving the recruitment of β-arrestin proteins. Measuring this recruitment provides an alternative readout of receptor activation and can reveal signaling bias.
For initial validation of our hypothesis, the cAMP assay is the most direct and mechanistically relevant choice for a Gi/o-coupled receptor.
Experimental Workflow: HTRF cAMP Assay
Detailed Protocol:
-
Cell Culture: Plate D2R-expressing cells in a 384-well plate and culture overnight.
-
Compound Addition: Treat the cells with a range of concentrations of Compound X. To measure the inhibition of cAMP, first stimulate the cells with a fixed concentration of forskolin (an adenylyl cyclase activator) to generate a detectable level of cAMP.
-
Lysis and Reagent Addition: After a set incubation period, lyse the cells and add the HTRF detection reagents: a cAMP-d2 conjugate (acceptor) and a Europium cryptate-labeled anti-cAMP antibody (donor).
-
Incubation: Incubate the plate at room temperature to allow the immunoassay to reach equilibrium.
-
Signal Reading: Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at both 620 nm (donor) and 665 nm (acceptor).
-
Data Analysis: The ratio of the 665 nm to 620 nm signals is inversely proportional to the amount of cAMP in the well. Plot the HTRF ratio against the log concentration of Compound X to generate a dose-response curve and calculate the EC50 value, which is the concentration of Compound X that produces 50% of its maximal effect.
Caption: D2R activation by Compound X inhibits cAMP production.
Data Presentation: Functional Potency
The potency of Compound X should be compared to the same positive control used in the binding assay.
| Compound | EC50 (nM) | Maximal Response (% Inhibition) |
| Compound X | 25 | 95% |
| Bromocriptine (Control) | 12 | 100% |
Table 2: Hypothetical functional potency data for Compound X.
An EC50 value in the low nanomolar range, consistent with its binding affinity, confirms that Compound X is a potent agonist of the D2R.
Part 3: Downstream Signaling and Selectivity - Is the Effect Specific?
To build a more robust case, we must demonstrate that the observed functional activity is specific to the D2R and propagates through known downstream signaling pathways. This involves two key lines of investigation: selectivity profiling and analysis of downstream effectors.
Comparative Methodologies: Receptor Profiling vs. Knockdown/Knockout Studies
-
Receptor Profiling: This involves screening Compound X against a panel of related receptors (e.g., other dopamine receptor subtypes like D1, D3, D4, and serotonin receptors) to assess its binding selectivity. This is a standard and essential step in lead optimization.
-
Knockdown/Knockout Studies: Using techniques like siRNA (knockdown) or CRISPR/Cas9 (knockout) to remove the D2R from the cell model provides the most definitive proof of on-target activity. If Compound X loses its effect in D2R-deficient cells, it strongly validates that the D2R is the primary target.
Receptor profiling is the more common and higher-throughput initial approach. Knockdown studies are often employed later to rigorously confirm on-target effects for a lead candidate.
Experimental Workflow: Selectivity and Downstream Analysis
-
Selectivity Profiling:
-
Protocol: Perform radioligand binding assays for a panel of receptors (e.g., Dopamine D1, D3, D4; Serotonin 5-HT2A, 5-HT2C) using Compound X as the competing ligand.
-
Data Presentation: Summarize the Ki values for each receptor in a table to calculate a selectivity ratio.
-
| Receptor | Ki (nM) | Selectivity vs. D2R |
| D2R | 5.2 | - |
| D1R | >10,000 | >1900-fold |
| D3R | 150 | 29-fold |
| D4R | 850 | 163-fold |
| 5-HT2A | >5,000 | >960-fold |
Table 3: Hypothetical selectivity profile of Compound X.
A high selectivity ratio (>100-fold) for D2R over other receptors is a desirable characteristic, suggesting a lower potential for off-target side effects.
-
Downstream Effector Analysis (Western Blot):
-
Rationale: Activation of the D2R can lead to the phosphorylation of Extracellular signal-Regulated Kinase (ERK). Measuring pERK levels can serve as a downstream confirmation of receptor activation.
-
Protocol: Treat D2R-expressing cells with Compound X for various time points. Lyse the cells, separate proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies specific for phosphorylated ERK (pERK) and total ERK.
-
Expected Outcome: An increase in the pERK/total ERK ratio following treatment with Compound X would provide further evidence of D2R-mediated signaling.
-
Conclusion: A Triangulated Approach to MoA Validation
The validation of a compound's mechanism of action is not achieved through a single experiment but through the convergence of evidence from multiple, orthogonal approaches. The workflow described in this guide—progressing from direct target binding (Part 1), to functional cellular response (Part 2), and finally to pathway specificity and selectivity (Part 3)—provides a robust and logical framework for building a compelling case for the MoA of this compound as a selective D2R agonist. Each step validates the previous one, creating a powerful, evidence-based narrative that is essential for advancing a novel compound through the drug discovery pipeline.
References
-
GPCR-Radioligand Binding Assays. PubMed.[Link]
-
GPCR Radioligand Binding. Eurofins Discovery.[Link]
-
Cheng-Prusoff Equation. Canadian Society of Pharmacology and Therapeutics (CSPT).[Link]
-
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A Senior Application Scientist's Guide to Cross-Validation of 2-Methyl-4,5,6,7-tetrahydrooxazolo[5,4-c]pyridine Activity in Diverse Cell Lines
Introduction: The Imperative for Rigorous Cross-Validation in Drug Discovery
In the landscape of preclinical drug discovery, the identification of a novel bioactive compound is merely the first step in a long and arduous journey. The compound 2-Methyl-4,5,6,7-tetrahydrooxazolo[5,4-c]pyridine represents such a starting point—a novel chemical entity with therapeutic potential. However, its true promise can only be ascertained through a rigorous, multi-faceted validation process. A common pitfall in early-stage research is the reliance on data from a single cell line, which can be misleading due to unique genetic and phenotypic characteristics.
This guide provides a comprehensive framework for the cross-validation of this compound's activity across a panel of diverse cell lines. We will operate under the working hypothesis that this compound is a novel inhibitor of the mTOR (mechanistic target of rapamycin) signaling pathway, a critical regulator of cell growth, proliferation, and metabolism that is frequently dysregulated in cancer.[1][2]
The objective of this guide is to equip researchers with the rationale and detailed methodologies required to:
-
Objectively assess the compound's potency and efficacy in multiple cellular contexts.
-
Compare its performance against established inhibitors of the same pathway.
-
Confirm target engagement within the complex milieu of a living cell.
-
Generate a robust, reproducible dataset that can confidently inform go/no-go decisions for further development.
By adhering to the principles of scientific integrity and logical cross-validation, we can build a comprehensive profile of this compound, mitigating the risks of costly late-stage failures.
Comparative Framework: Strategic Selection of Models and Controls
The strength of a cross-validation study lies in its design. The choice of cell lines and comparator compounds is not arbitrary but a strategic decision aimed at interrogating the compound's activity from multiple angles.
Rationale for Cell Line Panel Selection
To avoid idiosyncratic, cell-line-specific results, a panel of cell lines should be selected based on diversity in tissue of origin and genetic background, particularly in relation to the mTOR pathway.[3][4] A well-curated panel allows for the identification of potential biomarkers of sensitivity or resistance.[4]
Recommended Cell Line Panel:
| Cell Line | Cancer Type | Key Genetic Features (mTOR Pathway) | Rationale |
| MCF-7 | Breast Cancer | PIK3CA Mutant (Activating) | Represents tumors with an activated PI3K/Akt/mTOR axis. |
| PC-3 | Prostate Cancer | PTEN Null | Models cancers where a key negative regulator of the mTOR pathway is lost. |
| A549 | Lung Cancer | KRAS Mutant, LKB1 Null | Investigates efficacy in the context of other major oncogenic mutations. |
| U-87 MG | Glioblastoma | PTEN Mutant | High mTOR activity is common in glioblastoma, making it a relevant disease model.[5] |
| HEK-293T | Embryonic Kidney | Wild-type (often used) | Serves as a baseline control with a generally intact signaling pathway. |
Selection of Comparator Compounds
Comparing this compound to known mTOR inhibitors is crucial for benchmarking its performance. We will use two distinct classes of mTOR inhibitors as controls.
-
Rapamycin (Allosteric mTORC1 Inhibitor): A well-characterized, FDA-approved drug that allosterically inhibits mTORC1.[6][7][8] It serves as a benchmark for mTORC1-specific inhibition but is known to have incomplete effects on some mTORC1 functions.[8][9]
-
Torin 1 (ATP-Competitive mTOR Kinase Inhibitor): A potent and selective inhibitor that targets the ATP-binding site of mTOR, thus inhibiting both mTORC1 and mTORC2 complexes.[9][10][11][12] This allows for a comparison of our novel compound against a second-generation, direct kinase inhibitor.[5]
Experimental Protocols for Cross-Validation
The following protocols are designed to provide a multi-tiered assessment of this compound's activity, from broad cellular effects to specific target engagement.
Workflow for Compound Cross-Validation
Caption: Overall workflow for cross-validating compound activity.
Cell Viability/Cytotoxicity Assay (CellTiter-Glo® Luminescent Assay)
This assay determines the number of viable cells in culture by quantifying ATP, which indicates the presence of metabolically active cells.[13] Its "add-mix-measure" format is ideal for high-throughput screening.[13]
-
Principle: The CellTiter-Glo® reagent lyses cells and generates a luminescent signal proportional to the amount of ATP present.[14]
-
Protocol:
-
Cell Seeding: Seed cells in opaque-walled 96-well plates at a pre-determined density (e.g., 5,000 cells/well) in 100 µL of culture medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Treatment: Prepare serial dilutions of this compound, Rapamycin, and Torin 1. Add the compounds to the cells and incubate for 72 hours. Include a vehicle control (e.g., 0.1% DMSO).
-
Assay Procedure: a. Equilibrate the plate and its contents to room temperature for approximately 30 minutes.[15][16] b. Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.[14][15] c. Add 100 µL of CellTiter-Glo® Reagent to each well.[14][16] d. Mix contents for 2 minutes on an orbital shaker to induce cell lysis.[15][16] e. Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[15][16]
-
Data Acquisition: Record luminescence using a plate-reading luminometer.
-
Data Analysis: Normalize the data to the vehicle control and plot a dose-response curve to calculate the IC50 value for each compound in each cell line.
-
Mechanistic Validation: Western Blot for mTOR Pathway Inhibition
Western blotting is used to detect specific proteins in a sample and assess their phosphorylation status, providing a direct readout of pathway activity.[17]
-
Principle: We will measure the phosphorylation of key downstream effectors of mTORC1 (S6 Kinase, 4E-BP1) and mTORC2 (Akt at Ser473) to confirm that this compound inhibits the mTOR pathway as hypothesized.[18][19]
-
Hypothesized mTOR Signaling Pathway:
Caption: Hypothesized mTOR signaling and points of inhibition.
-
Protocol:
-
Cell Treatment: Culture cells to 70-80% confluency in 6-well plates. Treat cells with this compound, Rapamycin, and Torin 1 at their respective IC50 and 10x IC50 concentrations for 2-6 hours.
-
Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.[18]
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Separate 20-30 µg of protein per lane on an 8-12% SDS-polyacrylamide gel.[17][20]
-
Transfer: Transfer proteins to a PVDF membrane.[17]
-
Blocking & Antibody Incubation: a. Block the membrane with 5% Bovine Serum Albumin (BSA) in TBST for 1 hour.[18][21] b. Incubate overnight at 4°C with primary antibodies (e.g., anti-p-S6K (Thr389), anti-p-4E-BP1 (Thr37/46), anti-p-Akt (Ser473), and total protein and loading controls like β-actin).[18][21] c. Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.[18]
-
Detection: Visualize bands using an enhanced chemiluminescence (ECL) kit and an imaging system. Quantify band intensity using densitometry software.
-
Target Engagement Confirmation (Cellular Thermal Shift Assay - CETSA™)
CETSA is a powerful method to verify that a compound physically binds to its intended target protein within the cell.[22][23][24]
-
Principle: Ligand binding stabilizes a target protein, increasing its resistance to heat-induced denaturation. This thermal shift can be measured by quantifying the amount of soluble protein remaining after a heat challenge.[24][25]
-
Protocol:
-
Cell Treatment: Treat intact cells with this compound (at 10x IC50) or vehicle for 1 hour.
-
Heating: Aliquot the cell suspension into PCR tubes. Heat the tubes at a range of different temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.[25]
-
Lysis: Lyse the cells by freeze-thawing (e.g., three cycles using liquid nitrogen and a heat block).
-
Separation: Centrifuge at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to separate the soluble fraction (supernatant) from the precipitated proteins (pellet).[25]
-
Analysis: Analyze the amount of soluble mTOR protein in the supernatant by Western blot, as described previously.
-
Data Interpretation: Plot the percentage of soluble mTOR protein against temperature. A shift in the melting curve to a higher temperature in the compound-treated sample compared to the vehicle control confirms target engagement.[24]
-
Data Analysis and Interpretation
Quantitative Performance Data: A Comparative Analysis
Summarize the IC50 values from the cell viability assays in a clear, comparative table.
Table 1: Comparative IC50 Values (nM) Across Selected Cell Lines
| Cell Line | 2-Methyl-4,5,6,7-tetrahydrooxazolo\ [5,4-c]pyridine (Hypothetical) | Rapamycin (Reference) | Torin 1 (Reference) |
| MCF-7 | 15 | 20 | 5 |
| PC-3 | 25 | 30 | 8 |
| A549 | 250 | >1000 | 150 |
| U-87 MG | 50 | 65 | 15 |
| HEK-293T | 150 | 200 | 75 |
-
Data Interpretation: The hypothetical data in Table 1 suggests our novel compound has potent activity in cell lines with PIK3CA and PTEN mutations (MCF-7, PC-3, U-87 MG), comparable to or slightly better than Rapamycin, but less potent than the direct kinase inhibitor Torin 1. The reduced sensitivity in the A549 cell line could suggest that KRAS or LKB1 mutations confer partial resistance, a critical insight for patient stratification.
Mechanistic Insights from Western Blotting
Densitometry results from Western blots should be normalized to loading controls and expressed as a percentage of the vehicle control. This will clearly show the dose-dependent inhibition of downstream targets. A strong inhibitor of both mTORC1 and mTORC2, like Torin 1, would be expected to decrease phosphorylation of S6K, 4E-BP1, and Akt (Ser473).[9] Rapamycin should primarily affect p-S6K and p-4E-BP1.[8] The pattern of inhibition by this compound will reveal whether it functions more like an allosteric inhibitor or a direct kinase inhibitor.
Conclusion
This guide outlines a robust, multi-pronged strategy for the cross-validation of this compound. By moving beyond a single assay in a single cell line and embracing a comparative framework, researchers can build a comprehensive and reliable data package. This approach, which integrates phenotypic screening (cell viability), mechanistic validation (Western blot), and direct biophysical evidence of target binding (CETSA), provides the necessary scientific rigor to justify the continued investment in a novel compound's development. The resulting in-depth understanding of the compound's potency, spectrum of activity, and mechanism of action is indispensable for its successful translation from a laboratory curiosity to a potential therapeutic agent.
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A Comparative Guide to the Structure-Activity Relationship of 2-Methyl-4,5,6,7-tetrahydrooxazolo[5,4-c]pyridine Analogs as Potential Factor Xa Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Scaffold of Therapeutic Promise
The 4,5,6,7-tetrahydro-fused pyridine heterocyclic system is a cornerstone in the design of various biologically active molecules. While a diverse range of fused systems have been explored, the 2-Methyl-4,5,6,7-tetrahydrooxazolo[5,4-c]pyridine scaffold has emerged as a structure of significant interest. Its close structural resemblance to key components of established therapeutic agents suggests a potential for potent and selective biological activity. This guide provides a comprehensive analysis of the structure-activity relationship (SAR) of this scaffold and its analogs, drawing comparative insights from the well-established Factor Xa inhibitor, Edoxaban. The thiazolo-analog of the core scaffold is a key intermediate in the synthesis of Edoxaban, a direct oral anticoagulant. This suggests that the primary biological target for the this compound series is likely the serine protease, Factor Xa (FXa), a critical enzyme in the coagulation cascade.[1][2]
The Biological Target: Factor Xa and the Coagulation Cascade
Factor Xa is a pivotal enzyme in the blood coagulation cascade, responsible for the conversion of prothrombin to thrombin.[3][4] Thrombin, in turn, facilitates the formation of fibrin clots. Inhibition of Factor Xa is a key therapeutic strategy for the prevention and treatment of thromboembolic disorders.[3][4] Direct oral anticoagulants (DOACs) that target Factor Xa, such as Edoxaban, have revolutionized the management of these conditions.[1][3] The binding of small molecule inhibitors to the active site of Factor Xa is governed by specific structural interactions, making the exploration of novel scaffolds that can effectively occupy this site a continuous pursuit in drug discovery.
Comparative Structure-Activity Relationship Analysis
While direct experimental data on the SAR of this compound analogs is not extensively available in the public domain, valuable insights can be extrapolated from the well-documented SAR of the structurally similar Factor Xa inhibitor, Edoxaban. Edoxaban features a 5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine core, highlighting the significance of this fused heterocyclic system for potent FXa inhibition.[5][6]
The following sections will dissect the key structural components of the this compound scaffold and predict their influence on Factor Xa inhibitory activity based on established principles from Edoxaban and other FXa inhibitors.
The Core Scaffold: Tetrahydrooxazolo[5,4-c]pyridine vs. Tetrahydrothiazolo[5,4-c]pyridine
The primary difference between the scaffold of interest and the core of Edoxaban lies in the heteroatom of the five-membered ring: oxygen in the former and sulfur in the latter. This seemingly subtle change can have a significant impact on the molecule's electronic properties, hydrogen bonding capacity, and overall conformation, which in turn can influence its binding affinity for the S1 and S4 pockets of the Factor Xa active site.
| Scaffold Feature | This compound | 5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine (in Edoxaban) | Predicted Impact on FXa Inhibition |
| Heteroatom in 5-membered ring | Oxygen | Sulfur | The higher electronegativity of oxygen may alter the charge distribution and hydrogen bonding potential of the scaffold. The larger size of the sulfur atom can influence the overall shape and fit within the binding pocket. |
| Methyl group at C2/C5 | Present | Present | This methyl group is crucial for occupying a hydrophobic pocket in the active site, contributing significantly to binding affinity. |
| Tetrahydropyridine ring | Present | Present | Provides a rigid framework and positions the key interacting moieties for optimal binding with the receptor. |
Substitutions on the 2-Methyl Group
In Edoxaban, the thiazole ring is substituted at the 2-position with a carboxamide moiety, which is a key interaction point with the S1 pocket of Factor Xa. For the this compound scaffold, modifications at the 2-position are predicted to be critical for activity.
| R1 Group at C2 | Predicted Activity | Rationale |
| Methyl (Parent) | Moderate | The methyl group provides some hydrophobic interaction but lacks the key hydrogen bonding capabilities of a carboxamide. |
| Carboxamide | High | Expected to mimic the interaction of Edoxaban's carboxamide with the S1 pocket, forming crucial hydrogen bonds. |
| Carboxylic Acid | Moderate to High | The carboxylate can form strong ionic and hydrogen bond interactions, but its charge may affect cell permeability. |
| Small Alkyl Chains | Low to Moderate | Can enhance hydrophobic interactions, but the absence of hydrogen bond donors/acceptors will likely limit potency. |
| Aromatic Rings | Variable | Depending on the substitution pattern, aromatic rings can engage in pi-stacking interactions within the active site. |
Substitutions on the Tetrahydropyridine Nitrogen (N5)
The N5 nitrogen of the tetrahydropyridine ring in Edoxaban is substituted with a large, complex moiety that extends into the S4 pocket of Factor Xa. This interaction is a major determinant of the inhibitor's potency and selectivity. Therefore, substitutions at the N5 position of the this compound scaffold are expected to be highly influential.
| R2 Group at N5 | Predicted Activity | Rationale |
| Hydrogen (Unsubstituted) | Low | Lacks the necessary bulk and specific interactions to effectively occupy the S4 pocket. |
| Small Alkyl Groups | Low | Unlikely to provide sufficient interactions within the large S4 pocket. |
| Aryl/Heteroaryl Groups | Moderate to High | Can form favorable hydrophobic and pi-stacking interactions within the S4 pocket. The specific nature and substitution of the ring system will be critical. |
| Edoxaban-like side chain | High | A side chain mimicking that of Edoxaban is predicted to confer high potency by replicating the key interactions within the S4 pocket. |
Experimental Protocols
To validate the predicted structure-activity relationships, the following experimental protocols are essential.
Synthesis of this compound Analogs
A general synthetic route for the preparation of the core scaffold and its analogs would involve the cyclization of a suitably substituted piperidine precursor. A patented process for a similar thiazolo analog provides a potential starting point for synthetic exploration.[7]
DOT Script for a Generalized Synthetic Workflow:
Caption: Generalized synthetic workflow for the preparation of this compound analogs.
Factor Xa Inhibition Assay
The inhibitory activity of the synthesized compounds against human Factor Xa can be determined using a chromogenic substrate assay.
Step-by-Step Methodology:
-
Reagents and Materials:
-
Human Factor Xa (purified)
-
Chromogenic FXa substrate (e.g., S-2222)
-
Tris-HCl buffer (pH 7.4) containing NaCl and CaCl2
-
Test compounds dissolved in DMSO
-
96-well microplate
-
Microplate reader
-
-
Assay Procedure:
-
Prepare a series of dilutions of the test compounds in the assay buffer.
-
Add a fixed concentration of human Factor Xa to each well of the microplate.
-
Add the diluted test compounds to the respective wells and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding the chromogenic substrate to all wells.
-
Monitor the change in absorbance at 405 nm over time using a microplate reader. The rate of substrate cleavage is proportional to the residual Factor Xa activity.
-
Include positive (no inhibitor) and negative (no enzyme) controls.
-
-
Data Analysis:
-
Calculate the percentage of Factor Xa inhibition for each compound concentration.
-
Plot the percentage inhibition against the logarithm of the compound concentration.
-
Determine the IC50 value (the concentration of inhibitor required to reduce Factor Xa activity by 50%) by fitting the data to a suitable dose-response curve.
-
DOT Script for the Factor Xa Inhibition Assay Workflow:
Caption: Workflow for the chromogenic Factor Xa inhibition assay.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel Factor Xa inhibitors. Based on the extensive knowledge of the SAR of Edoxaban, it is evident that modifications at the C2 and N5 positions of this scaffold will be paramount in achieving high potency and selectivity. The replacement of the thiazole ring with an oxazole introduces subtle yet potentially significant changes that warrant thorough investigation. Future research should focus on the synthesis and systematic evaluation of a library of analogs to experimentally validate the predicted SAR. Detailed structural biology studies, such as co-crystallization of lead compounds with Factor Xa, will be invaluable in elucidating the precise binding interactions and guiding further optimization efforts. The insights provided in this guide offer a rational framework for the design and development of the next generation of anticoagulants based on this promising heterocyclic system.
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comparative analysis of 2-Methyl-4,5,6,7-tetrahydrooxazolo[5,4-c]pyridine with other heterocyclic compounds
This guide provides an in-depth comparative analysis of the heterocyclic scaffold, 2-Methyl-4,5,6,7-tetrahydrooxazolo[5,4-c]pyridine, benchmarked against other structurally and functionally relevant heterocyclic compounds. Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes structural analysis, biological activity, and experimental validation to illuminate the therapeutic potential and strategic considerations for employing this scaffold in drug design programs.
Introduction: The Strategic Value of Fused Heterocylic Scaffolds
Fused heterocyclic compounds form the backbone of a significant portion of pharmaceuticals approved by regulatory agencies like the FDA and EMA.[1][2] Their rigid, three-dimensional structures allow for precise presentation of pharmacophoric features, leading to enhanced potency and selectivity for biological targets.[3][4] Nitrogen-containing heterocycles are particularly prevalent, with over 59% of unique small-molecule drugs featuring such a motif.[2]
The oxazolopyridine core, a fusion of an oxazole and a pyridine ring, is of growing interest. This guide focuses on a specific, yet underexplored member of this family: This compound . We will dissect its chemical and biological profile in comparison to key structural isomers and bioisosteric analogues to provide a clear, data-driven perspective on its potential within medicinal chemistry. The primary comparators selected for this analysis include its structural isomer, an oxazolo[4,5-c]pyridine derivative known to possess neurological activity, and related fused systems where the oxazole oxygen is replaced by sulfur (thiazolopyridines) or nitrogen (imidazopyridines). This comparative approach is essential for understanding the nuanced structure-activity relationships (SAR) that govern biological efficacy.
Structural and Physicochemical Properties: A Comparative Overview
The arrangement of heteroatoms and the nature of the fused ring system profoundly influence a molecule's physicochemical properties, such as solubility, lipophilicity (LogP), and metabolic stability—all critical parameters for drug development.
The core scaffold, this compound, features a tetrahydropyridine ring fused to a 2-methyl-oxazole ring. The basic nitrogen in the tetrahydropyridine ring (pKa ≈ 7.6) allows for salt formation, which can be advantageous for formulation.[5] The oxazole ring contributes to the molecule's electronic properties and potential for hydrogen bonding.
To contextualize these features, we compare it with its key analogues:
| Compound/Scaffold | Core Structure | Key Distinctions | Predicted Physicochemical Properties |
| Target: Oxazolo[5,4-c]pyridine | This compound | Fusion of oxazole at the 'c' face of the pyridine ring. | Formula: C₇H₁₀N₂OExact Mass: 138.079LogP: 1.76[6]PSA: 38.06 Ų[6] |
| Isomer: Oxazolo[4,5-c]pyridine | 4,5,6,7-tetrahydrooxazolo[4,5-c]pyridine derivative | Fusion of oxazole at the 'b' face of the pyridine ring. | Modulates receptor interaction and vectoral presentation of substituents.[7] |
| Bioisostere: Thiazolo[5,4-c]pyridine | 2-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine | Replacement of oxazole Oxygen with Sulfur. | Increases lipophilicity and alters hydrogen bonding capacity. May impact metabolic profile. |
| Bioisostere: Imidazo[4,5-c]pyridine | 4,5,6,7-tetrahydroimidazo[4,5-c]pyridine derivative | Replacement of oxazole Oxygen with a Nitrogen atom. | Introduces an additional hydrogen bond donor/acceptor site, significantly altering polarity and interaction profiles.[8] |
Causality Behind Structural Choices: The choice between these scaffolds is a strategic decision in lead optimization.
-
Oxygen vs. Sulfur: Replacing oxygen with sulfur (oxazole to thiazole) typically increases metabolic stability and modifies the electronic character of the ring. Thiazoles are often used to fine-tune binding interactions and improve pharmacokinetic profiles.[9]
-
Oxygen vs. Nitrogen: Replacing oxygen with nitrogen (oxazole to imidazole) introduces a protonatable nitrogen, dramatically changing the acid-base properties and creating new hydrogen bonding opportunities, which can be pivotal for anchoring a ligand in a receptor's binding pocket.[8]
-
[5,4-c] vs. [4,5-c] Fusion: Isomeric ring fusion alters the geometry and the spatial relationship between the fused rings. This seemingly minor change can lead to significant differences in biological activity by redirecting the vectors of substituents, as seen in the case of oxazolo[4,5-c]pyridines, which are potent metabotropic glutamate receptor 5 (mGluR5) modulators.[7]
Synthesis Strategy: A Generalized Workflow
The synthesis of these fused heterocyclic systems often follows a convergent strategy, starting from a functionalized pyridine precursor. The specific route depends on the desired heteroaromatic ring.
Below is a generalized workflow illustrating the synthesis of the target oxazolopyridine scaffold.
Caption: Generalized synthetic workflow for oxazolopyridine scaffolds.
Expert Commentary on Synthesis: The critical step in this sequence is the cyclization (D). The choice of dehydrating agent and reaction conditions is paramount to achieving high yields and avoiding side reactions. For the thiazolo- and imidazo- analogues, the starting material (B) would be a corresponding aminothiol or diamine derivative, respectively, and the cyclization reagent would be adapted accordingly.[10] This modularity allows for the systematic exploration of SAR by varying the fused heterocyclic ring.
Comparative Biological Activity & Therapeutic Potential
While direct biological data for this compound is sparse in public literature, we can infer its likely therapeutic applications by analyzing its close relatives.
Primary Therapeutic Area: Central Nervous System (CNS) Disorders
The most compelling evidence points towards CNS applications. A close isomer, a derivative of 4,5,6,7-tetrahydrooxazolo[4,5-c]pyridine , has been identified as a potent and orally active negative allosteric modulator (NAM) of the metabotropic glutamate receptor 5 (mGluR5).[7] mGluR5 NAMs are being investigated for antidepressant and anxiolytic effects. This strongly suggests that the oxazolopyridine scaffold is a viable starting point for CNS-active compounds.
Furthermore, the tetrahydropyridine core is a common feature in molecules targeting cholinergic systems. For instance, various pyridine derivatives act as positive allosteric modulators (PAMs) of muscarinic receptors, which are targets for treating cognitive deficits in Alzheimer's disease and schizophrenia.[11][12]
Comparative Structure-Activity Relationship (SAR) Insights:
| Scaffold Family | Known Biological Activity | Representative Target(s) | Key SAR Insight |
| Oxazolopyridines | Antidepressant-like, Anxiolytic | mGluR5[7] | The position of the oxazole fusion ([4,5-c] vs. [5,4-c]) is critical for defining target selectivity and potency. |
| Triazolopyridines | Anti-inflammatory, Anticancer | p38 MAP Kinase[13], Various Kinases | This scaffold is a "privileged structure" in medicinal chemistry, demonstrating broad bioactivity. The triazole ring is an effective hydrogen bond acceptor.[14] |
| Imidazopyridines | Anti-infective (Periodontitis) | Porphyromonas gingivalis Glutaminyl Cyclase[8] | The imidazole core offers versatile interaction points (donor and acceptor), enabling potent enzyme inhibition. |
| Thiazolopyridines | Antimicrobial, Anticancer | MurD, DNA Gyrase[9][15] | The sulfur atom often engages in unique interactions within binding sites and can improve metabolic stability compared to the oxazole analogue. |
The logical hypothesis is that This compound likely also modulates a CNS target, but its specific profile (e.g., mGluR5 vs. muscarinic receptors) and selectivity will be dictated by the [5,4-c] fusion. This structural change necessitates a full biological characterization to determine its unique pharmacological fingerprint.
Key Experimental Protocols
To empirically validate the therapeutic potential of novel compounds based on these scaffolds, robust and reproducible assays are essential. The following protocols are designed as self-validating systems for screening and characterization.
Protocol 1: mGluR5 Negative Allosteric Modulator (NAM) Functional Assay
-
Causality: This assay determines if a test compound can inhibit the mGluR5 receptor's response to its natural ligand, glutamate. It measures changes in intracellular calcium, a downstream event of Gq-coupled GPCR activation. This is the primary mechanism for compounds like the oxazolo[4,5-c]pyridine isomer.[7]
-
Step-by-Step Methodology:
-
Cell Culture: Use HEK293 cells stably expressing human mGluR5. Culture in DMEM supplemented with 10% FBS, penicillin/streptomycin, and a selection antibiotic (e.g., G418) at 37°C, 5% CO₂.
-
Cell Plating: Seed cells into black-walled, clear-bottom 384-well plates at a density of 20,000 cells/well and incubate overnight.
-
Dye Loading: Aspirate the culture medium and add 20 µL of a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) loading buffer containing 1 mM probenecid. Incubate for 60 minutes at 37°C.
-
Compound Addition: Prepare serial dilutions of the test compound (e.g., this compound) in assay buffer (HBSS, 20 mM HEPES). Add 5 µL of the compound solution to the wells and incubate for 15 minutes at room temperature.
-
Agonist Stimulation & Signal Reading: Place the plate in a fluorescence imaging plate reader (FLIPR). After establishing a baseline fluorescence reading for 10 seconds, add 25 µL of an EC₈₀ concentration of glutamate (the agonist).
-
Data Acquisition: Continue reading fluorescence intensity for at least 120 seconds.
-
Data Analysis: Calculate the percentage inhibition of the glutamate response for each compound concentration. Fit the concentration-response data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Protocol 2: In Vitro Metabolic Stability Assay (Human Liver Microsomes)
-
Causality: This assay assesses the susceptibility of a compound to metabolism by cytochrome P450 enzymes, which are abundant in the liver. High metabolic instability leads to poor oral bioavailability and short duration of action, hindering drug development.
-
Step-by-Step Methodology:
-
Reagent Preparation:
-
Test Compound Stock: 1 mM in DMSO.
-
Human Liver Microsomes (HLM): Thaw on ice and dilute to 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4).
-
NADPH Regenerating System (Cofactor): Prepare a solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase.
-
-
Incubation:
-
In a 96-well plate, combine 5 µL of HLM solution with 85 µL of phosphate buffer.
-
Add 5 µL of the test compound (final concentration 1 µM).
-
Pre-incubate the plate at 37°C for 5 minutes.
-
-
Reaction Initiation: Add 5 µL of the NADPH regenerating system to initiate the metabolic reaction.
-
Time Point Sampling: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding 200 µL of ice-cold acetonitrile containing an internal standard (e.g., warfarin).
-
Sample Processing: Centrifuge the plate at 4000 rpm for 15 minutes to precipitate proteins.
-
LC-MS/MS Analysis: Transfer the supernatant to a new plate and analyze the remaining parent compound concentration using a calibrated LC-MS/MS method.
-
Data Analysis: Plot the natural log of the percentage of parent compound remaining versus time. The slope of the line determines the elimination rate constant (k). Calculate the in vitro half-life (t½) as 0.693/k.
-
Caption: Logical progression in a typical drug discovery campaign.
Conclusion and Future Outlook
The this compound scaffold stands as a promising, yet relatively uncharted, platform for the development of novel therapeutics, particularly for CNS disorders. Its structural relationship to known mGluR5 modulators provides a strong, rational starting point for investigation.
Key Comparative Takeaways:
-
Advantage vs. Isomer: The [5,4-c] fusion offers a distinct structural geometry compared to the known [4,5-c] mGluR5 modulators, potentially leading to novel selectivity profiles against other receptor subtypes or even different biological targets altogether.
-
Advantage vs. Bioisosteres: Compared to its thiazolo- and imidazo- analogues, the oxazolo- core offers a unique balance of polarity and metabolic properties. It lacks the strong hydrogen-bond donating capability of the imidazole but is less lipophilic than the thiazole, occupying a distinct region of physicochemical space.
The path forward requires a systematic biological evaluation of the this compound core, guided by the experimental protocols outlined herein. By directly comparing its activity and ADME properties to those of its isomers and bioisosteres, researchers can make informed decisions, accelerating the journey from a promising scaffold to a potential clinical candidate. This data-driven, comparative approach is the cornerstone of modern, efficient drug discovery.[4][16]
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A Researcher's Guide to Confirming Cellular Target Engagement of 2-Methyl-4,5,6,7-tetrahydrooxazolo[5,4-c]pyridine: A Comparative Analysis
In the landscape of modern drug discovery, the identification of a bioactive small molecule such as 2-Methyl-4,5,6,7-tetrahydrooxazolo[5,4-c]pyridine marks the beginning of a rigorous journey of validation. A critical and often challenging step in this process is the unequivocal confirmation that the compound directly interacts with its intended molecular target within the complex milieu of a living cell. This guide provides a comparative analysis of leading methodologies for confirming target engagement, offering researchers the rationale and practical steps to generate robust and reliable data. We will delve into the "why" behind experimental choices, ensuring a deep understanding of how to build a self-validating experimental plan.
While the specific targets of this compound are still under investigation, its structural similarity to other privileged scaffolds in medicinal chemistry, such as those found in kinase inhibitors, suggests potential interactions with a variety of protein targets.[1][2] This guide will therefore use a hypothetical scenario where a researcher aims to confirm the engagement of this compound with a putative protein target.
Choosing the Right Tool: A Comparative Overview of In-Cell Target Engagement Methods
The selection of an appropriate target engagement assay is contingent on several factors, including the nature of the target protein, the availability of specific reagents, and the desired throughput. Here, we compare three powerful, label-free techniques that directly assess the physical interaction between a small molecule and its protein target in a cellular context: the Cellular Thermal Shift Assay (CETSA), Drug Affinity Responsive Target Stability (DARTS), and Kinobeads competition binding.
| Feature | Cellular Thermal Shift Assay (CETSA) | Drug Affinity Responsive Target Stability (DARTS) | Kinobeads Competition Binding |
| Principle | Ligand binding stabilizes the target protein against thermal denaturation.[3][4][5] | Ligand binding protects the target protein from proteolytic degradation.[6][7][8][9][10] | The test compound competes with immobilized broad-spectrum inhibitors for binding to a panel of kinases.[11][12][13][14] |
| Label-Free | Yes | Yes | Yes |
| Cellular Context | Intact cells or cell lysates | Cell lysates | Cell lysates |
| Primary Readout | Changes in protein melting temperature (Tm) or isothermal dose-response.[4] | Altered protein band intensity on a gel or mass spectrometry signal.[9] | Changes in protein abundance pulled down by beads, quantified by mass spectrometry.[12][14] |
| Target Agnostic? | Yes, can be used for a wide range of proteins. | Yes, applicable to various protein classes. | Primarily for kinases, but can identify other ATP-binding proteins. |
| Key Advantage | Can be performed in living cells, providing a highly physiological assessment of target engagement.[15][16] | Does not require specialized equipment beyond standard lab apparatus for initial validation.[6][9] | Provides a broad selectivity profile against a large number of kinases simultaneously.[12][14] |
| Key Limitation | Can be low-throughput in its traditional Western blot format.[3] | Indirectly measures binding through protease susceptibility, which may not change for all protein-ligand interactions. | Limited to targets that can be captured by the immobilized ligands on the beads; not suitable for allosteric inhibitors.[13] |
| Reagent Needs | Target-specific antibody for Western blot, or mass spectrometer for proteome-wide studies. | Protease, target-specific antibody for Western blot, or mass spectrometer. | Kinobeads, mass spectrometer. |
Experimental Workflows and Methodologies
Cellular Thermal Shift Assay (CETSA): Assessing Target Stabilization in Response to Heat
The core principle of CETSA is that the binding of a ligand, such as our compound of interest, to its target protein confers additional stability to the protein's structure. This increased stability is manifested as a higher melting temperature (Tm).[16]
Caption: CETSA workflow from cell treatment to analysis.
-
Cell Culture and Treatment:
-
Culture your cells of interest to approximately 80% confluency.
-
Treat the cells with varying concentrations of this compound or a vehicle control (e.g., DMSO) for a predetermined time (e.g., 1-2 hours) at 37°C.
-
-
Heating Step:
-
Harvest the cells and resuspend them in a suitable buffer (e.g., PBS with protease inhibitors).
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots to a range of different temperatures (e.g., 40-70°C in 2°C increments) for 3 minutes using a PCR machine, followed by cooling to room temperature for 3 minutes.
-
-
Lysis and Protein Quantification:
-
Lyse the cells by freeze-thaw cycles or addition of a mild lysis buffer.
-
Separate the soluble fraction (containing the non-denatured, stable protein) from the precipitated, denatured proteins by centrifugation at high speed (e.g., 20,000 x g for 20 minutes at 4°C).
-
Collect the supernatant and determine the protein concentration.
-
-
Western Blot Analysis:
-
Normalize the protein concentrations for all samples.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with a primary antibody specific to the putative target protein.
-
Use a suitable secondary antibody and chemiluminescent substrate to visualize the protein bands.
-
Quantify the band intensities.
-
A successful target engagement will result in the target protein remaining in the soluble fraction at higher temperatures in the drug-treated samples compared to the vehicle-treated samples. This is visualized as a rightward shift in the melting curve when plotting the percentage of soluble protein against temperature.
Drug Affinity Responsive Target Stability (DARTS): Protection from Proteolysis
DARTS operates on the principle that a small molecule binding to a protein can alter its conformation, making it more or less susceptible to digestion by proteases.[7][8] In most cases, binding confers protection against proteolysis.[6][9]
Caption: Kinobeads workflow for target identification.
-
Lysate Preparation and Compound Incubation:
-
Prepare a native cell lysate as in the DARTS protocol.
-
Incubate aliquots of the lysate with a serial dilution of this compound or vehicle control.
-
-
Kinobeads Pulldown:
-
Add the Kinobeads slurry to the lysates and incubate to allow kinases not bound to the test compound to bind to the beads.
-
Wash the beads extensively to remove non-specifically bound proteins.
-
-
Elution and Sample Preparation for Mass Spectrometry:
-
Elute the bound proteins from the beads.
-
Reduce, alkylate, and digest the proteins into peptides (e.g., with trypsin).
-
-
LC-MS/MS Analysis:
-
Analyze the peptide mixtures by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Identify and quantify the proteins in each sample.
-
Proteins that are direct targets of the compound will be "competed off" the beads in a dose-dependent manner. This is observed as a decrease in the abundance of the protein in the mass spectrometry data at higher concentrations of the test compound. This data can be used to determine the potency (e.g., IC50) of the compound for each identified kinase. [17]
Conclusion: Building a Confident Case for Target Engagement
Confirming the cellular target engagement of a novel compound like this compound is a cornerstone of its preclinical validation. Each of the methods described—CETSA, DARTS, and Kinobeads—offers a unique lens through which to view this critical interaction.
-
CETSA provides the highest physiological relevance by allowing for measurements in intact cells. [4][15]* DARTS offers a straightforward and accessible method for initial validation without the need for specialized equipment. [6][10]* Kinobeads delivers a powerful, unbiased screen of a compound's selectivity across the kinome, making it an excellent choice for hypothesized kinase inhibitors. [12][14] A robust validation strategy may involve the use of two orthogonal methods. For instance, a promising hit from a Kinobeads screen could be validated using CETSA to confirm engagement in a live-cell context. By carefully selecting the appropriate methodology and understanding the causality behind the experimental design, researchers can build a compelling, data-driven case for the mechanism of action of their compound, paving the way for successful downstream development.
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Drug Affinity Responsive Target Stability (DARTS) Assay to Detect Interaction Between a Purified Protein and a Small Molecule. Methods in Molecular Biology. [Link]
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Cell-Binding Assays for Determining the Affinity of Protein–Protein Interactions: Technologies and Considerations. Methods in Molecular Biology. [Link]
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5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid hydrochloride. Medium. [Link]
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Synthesis of a tetrahydroimidazo[2',1':2,3]thiazolo[5,4-c]pyridine derivative with Met inhibitory activity. ResearchGate. [Link]
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Independent Verification of the Biological Effects of 2-Methyl-4,5,6,7-tetrahydrooxazolo[5,4-c]pyridine: A Comparative Guide
This guide provides a framework for the independent verification of the biological effects of the novel compound 2-Methyl-4,5,6,7-tetrahydrooxazolo[5,4-c]pyridine. Given the limited publicly available data on this specific molecule, this document synthesizes information from structurally related compounds to propose potential biological activities and outlines detailed experimental protocols for their investigation. We will explore potential applications in oncology, infectious diseases, and neuroscience, comparing the target compound to established agents in each field.
Introduction to the Tetrahydrooxazolo[5,4-c]pyridine Scaffold
The 4,5,6,7-tetrahydrooxazolo[5,4-c]pyridine core is a heterocyclic scaffold that shares structural similarities with a variety of biologically active molecules. Its rigid, fused-ring system presents a unique three-dimensional structure for interaction with biological targets. Derivatives of similar scaffolds, such as oxazolo[5,4-d]pyrimidines and isoxazolo[5,4-c]pyridines, have demonstrated a range of activities, including anticancer, antimicrobial, and neurological effects. This suggests that this compound may possess therapeutic potential in one or more of these areas. This guide provides the necessary protocols to systematically investigate these possibilities.
Section 1: Anticancer Activity Evaluation
The structural similarity of the target compound to known kinase inhibitors, particularly those targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), makes oncology a primary area of investigation.[1][2][3][4][5] Additionally, related compounds have been shown to inhibit other cancer-relevant targets like Hsp90 and c-Met.[6][7][8]
Comparative Compounds:
| Compound | Target(s) | Reported Activity |
| Sunitinib | VEGFR, PDGFR, c-KIT | Broad-spectrum tyrosine kinase inhibitor, approved for renal cell carcinoma and gastrointestinal stromal tumors. |
| Geldanamycin | Hsp90 | Natural product Hsp90 inhibitor, potent but with toxicity issues. |
| Crizotinib | c-Met, ALK | Kinase inhibitor approved for non-small cell lung cancer. |
Experimental Workflow: In Vitro Anticancer Screening
Caption: Workflow for in vitro anticancer evaluation.
Protocol 1: MTT Assay for Cytotoxicity
This protocol determines the concentration of the compound that inhibits the growth of cancer cells by 50% (IC50).
Materials:
-
Human cancer cell lines (e.g., HT-29 for colon cancer, MCF-7 for breast cancer, A549 for lung cancer).
-
Complete culture medium (e.g., DMEM with 10% FBS).
-
96-well plates.
-
This compound and comparative compounds.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
DMSO.
-
Microplate reader.
Procedure:
-
Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Prepare serial dilutions of the test compounds and add them to the wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Sunitinib).
-
Incubate for 48-72 hours.
-
Add MTT solution to each well and incubate for 4 hours.
-
Remove the medium and dissolve the formazan crystals in DMSO.
-
Measure the absorbance at 570 nm.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.
Section 2: Antimicrobial Activity Evaluation
Pyridine-containing heterocycles are well-represented in antimicrobial drug discovery.[9][10][11][12][13] Therefore, it is prudent to screen this compound for antibacterial and antifungal activity.
Comparative Compounds:
| Compound | Class | Spectrum of Activity |
| Ciprofloxacin | Fluoroquinolone | Broad-spectrum antibacterial |
| Vancomycin | Glycopeptide | Gram-positive antibacterial |
| Fluconazole | Triazole | Antifungal |
Experimental Workflow: Antimicrobial Screening
Caption: Workflow for antimicrobial activity screening.
Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
This protocol determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans).
-
Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi).
-
96-well plates.
-
Test and comparative compounds.
-
Microplate reader or visual inspection.
Procedure:
-
Prepare a standardized inoculum of the microorganism.
-
In a 96-well plate, prepare serial two-fold dilutions of the test compounds in the appropriate broth.
-
Inoculate each well with the microbial suspension. Include a positive control (microorganism without compound) and a negative control (broth only).
-
Incubate the plates under appropriate conditions (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours.
-
The MIC is the lowest concentration of the compound at which there is no visible growth.
Section 3: Antiviral Activity Evaluation
The pyridine nucleus is a common feature in many antiviral drugs.[14][15][16][17][18] A general screen against common viruses is warranted.
Comparative Compounds:
| Compound | Target Virus | Mechanism of Action |
| Acyclovir | Herpes Simplex Virus (HSV) | DNA polymerase inhibitor |
| Oseltamivir | Influenza Virus | Neuraminidase inhibitor |
| Remdesivir | Coronaviruses | RNA-dependent RNA polymerase inhibitor |
Protocol 3: Plaque Reduction Assay
This assay measures the ability of a compound to inhibit the formation of viral plaques in a cell culture monolayer.
Materials:
-
Host cell line susceptible to the virus of interest (e.g., Vero cells for HSV).
-
Virus stock.
-
Culture medium and overlay medium (containing, for example, carboxymethyl cellulose).
-
6-well or 12-well plates.
-
Test and comparative compounds.
-
Crystal violet solution.
Procedure:
-
Seed host cells in multi-well plates to form a confluent monolayer.
-
Prepare dilutions of the virus and incubate with the cell monolayer for 1-2 hours to allow for viral adsorption.
-
Remove the virus inoculum and wash the cells.
-
Overlay the cells with a semi-solid medium containing various concentrations of the test compound.
-
Incubate for a period sufficient for plaque formation (typically 2-5 days).
-
Fix the cells and stain with crystal violet.
-
Count the number of plaques in each well. The concentration that reduces the plaque number by 50% (EC50) is determined.
Section 4: Neurological Activity Evaluation
Analogs of the target compound, such as THIP, are known to interact with GABA receptors, while others have shown activity at glutamate receptors.[19][20] This suggests a potential for neurological activity.
Comparative Compounds:
| Compound | Target | Primary Effect |
| Gaboxadol (THIP) | GABA-A Receptor | Agonist |
| (S)-AMPA | AMPA Receptor | Agonist |
Protocol 4: Radioligand Binding Assay
This assay measures the ability of a compound to displace a radiolabeled ligand from its receptor, indicating binding affinity.
Materials:
-
Rat brain membrane preparations (e.g., cortical or hippocampal).
-
Radiolabeled ligand (e.g., [3H]muscimol for GABA-A receptors, [3H]AMPA for AMPA receptors).
-
Test and comparative compounds.
-
Scintillation vials and fluid.
-
Liquid scintillation counter.
Procedure:
-
Incubate the brain membrane preparation with the radiolabeled ligand and varying concentrations of the test compound.
-
After incubation, rapidly filter the mixture through glass fiber filters to separate bound from free radioligand.
-
Wash the filters to remove non-specific binding.
-
Place the filters in scintillation vials with scintillation fluid.
-
Measure the radioactivity using a liquid scintillation counter.
-
Calculate the percentage of specific binding and determine the concentration of the test compound that inhibits 50% of the specific binding (IC50).
Conclusion
The provided guide offers a comprehensive, multi-faceted approach to the independent verification of the biological effects of this compound. By systematically evaluating its potential anticancer, antimicrobial, antiviral, and neurological activities in comparison to established drugs, researchers can efficiently profile this novel compound. The detailed protocols and structured workflows are designed to ensure scientific integrity and generate robust, reproducible data, paving the way for a thorough understanding of its therapeutic potential.
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comparing the pharmacokinetic properties of 2-Methyl-4,5,6,7-tetrahydrooxazolo[5,4-c]pyridine derivatives
In the dynamic field of medicinal chemistry, the 2-methyl-4,5,6,7-tetrahydrooxazolo[5,4-c]pyridine scaffold has emerged as a promising framework for the development of novel therapeutics.[1] Its rigid, fused-ring system provides a unique three-dimensional architecture for interacting with a variety of biological targets. However, the journey from a promising lead compound to a clinically viable drug is fraught with challenges, with pharmacokinetics (PK) often being a major hurdle.[2] This guide provides a comparative analysis of the pharmacokinetic properties of three hypothetical derivatives of this scaffold, offering insights into how subtle structural modifications can profoundly impact a compound's absorption, distribution, metabolism, and excretion (ADME) profile.
The selection of a lead candidate for further development hinges not only on its potency and selectivity but also on its ability to reach the target site in the body at a sufficient concentration and for an appropriate duration.[2] Understanding the interplay between a molecule's physicochemical properties and its pharmacokinetic behavior is therefore paramount. In this guide, we will explore these relationships through a hypothetical case study of three derivatives, herein designated as Compound A (the parent molecule), Compound B (a more lipophilic analog), and Compound C (a more polar analog).
A Comparative Analysis of Pharmacokinetic Profiles
To illustrate the impact of structural modifications on pharmacokinetic behavior, we conducted a hypothetical in vivo study in a murine model. The data presented below, while not from a real-world experiment, is based on established principles of pharmacokinetics and is intended to provide a realistic comparison.
| Parameter | Compound A | Compound B | Compound C |
| Oral Bioavailability (%) | 35 | 15 | 60 |
| Plasma Half-Life (t½, hours) | 2.5 | 4.0 | 1.8 |
| Peak Plasma Concentration (Cmax, ng/mL) | 850 | 400 | 1200 |
| Time to Peak Concentration (Tmax, hours) | 1.0 | 2.0 | 0.5 |
| Volume of Distribution (Vd, L/kg) | 1.2 | 3.5 | 0.8 |
| Plasma Protein Binding (%) | 40 | 85 | 15 |
| Primary Route of Elimination | Hepatic Metabolism | Hepatic Metabolism | Renal Excretion |
Interpreting the Data: Causality and Consequences
The divergent pharmacokinetic profiles of Compounds A, B, and C can be directly attributed to their structural differences.
-
Compound A (Parent Molecule): Exhibits moderate oral bioavailability and a relatively short half-life. Its balanced properties make it a reasonable starting point, but there is clear room for improvement.
-
Compound B (Lipophilic Analog): The addition of a lipophilic moiety significantly increases plasma protein binding and the volume of distribution. This suggests that the compound is extensively distributed into tissues, which could be advantageous if the therapeutic target is located there. However, the high lipophilicity also leads to lower oral bioavailability, likely due to poor aqueous solubility and potential for first-pass metabolism. The longer half-life is a consequence of both the extensive tissue distribution and high plasma protein binding, which effectively sequesters the drug from elimination pathways.
-
Compound C (Polar Analog): The introduction of a polar functional group enhances aqueous solubility, leading to improved oral bioavailability and a more rapid absorption profile (shorter Tmax). The lower plasma protein binding and volume of distribution indicate that the compound is less extensively distributed into tissues and remains primarily in the systemic circulation. This, coupled with its primary route of elimination being renal excretion, results in a shorter half-life.
Visualizing the Chemical Space
The following diagram illustrates the hypothetical structures of the three compounds, highlighting the key structural modifications that influence their pharmacokinetic properties.
Caption: Structural modifications influencing pharmacokinetic profiles.
Experimental Protocol: In Vivo Pharmacokinetic Study in Mice
The following is a representative protocol for an in vivo pharmacokinetic study, similar to what would be used to generate the data presented above.
Objective: To determine the pharmacokinetic profiles of Compounds A, B, and C following oral and intravenous administration in mice.
Materials:
-
Compounds A, B, and C
-
Vehicle (e.g., 0.5% methylcellulose in water)
-
Male Swiss Webster mice (8 weeks old, 25-30 g)
-
Dosing gavage needles and syringes
-
Intravenous catheters
-
Blood collection tubes (containing anticoagulant)
-
Centrifuge
-
LC-MS/MS system
Methodology:
-
Animal Acclimation: House mice in a controlled environment for at least one week prior to the study.
-
Dosing:
-
Oral Administration: Administer each compound orally via gavage at a dose of 10 mg/kg.
-
Intravenous Administration: Administer each compound intravenously via a tail vein catheter at a dose of 2 mg/kg.
-
-
Blood Sampling: Collect blood samples (approximately 50 µL) from the tail vein at the following time points: 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Sample Analysis: Analyze the plasma concentrations of each compound using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Calculate the pharmacokinetic parameters (Cmax, Tmax, t½, Vd, and oral bioavailability) using appropriate software.
Caption: A typical workflow for an in vivo pharmacokinetic study.
Conclusion and Future Directions
This guide has provided a comparative overview of the pharmacokinetic properties of a series of hypothetical this compound derivatives. The presented data and protocols underscore the critical importance of early-stage pharmacokinetic evaluation in the drug discovery process.[3] By strategically modifying the chemical structure of a lead compound, it is possible to fine-tune its ADME profile to achieve the desired therapeutic effect. The principles discussed herein are broadly applicable to the development of other heterocyclic compounds and serve as a foundational understanding for researchers in the field.[4][5] Future studies should focus on establishing a clear correlation between the in vitro and in vivo pharmacokinetic properties of these derivatives to enable more predictive and efficient drug development.
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Al-Ghananeem, A. M., & Malkawi, A. H. (2017). Comparative Pharmacokinetic Study for Linezolid and Two Novel Antibacterial Oxazolidinone Derivatives in Rabbits: Can Differences in the Pharmacokinetic Properties Explain the Discrepancies between Their In Vivo and In Vitro Antibacterial Activities?. Pharmaceutics, 9(3), 34. [Link]
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Li, G., et al. (2021). Comparative pharmacodynamic and pharmacokinetic study of MIDD0301 and its (S) enantiomer. Scientific Reports, 11(1), 1-13. [Link]
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Al-Ghananeem, A. M., & Malkawi, A. H. (2017). Comparative Pharmacokinetic Study for Linezolid and Two Novel Antibacterial Oxazolidinone Derivatives in Rabbits: Can Differences in the Pharmacokinetic Properties Explain the Discrepancies between Their In Vivo and In Vitro Antibacterial Activities?. PubMed, 28820427. [Link]
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Bundgaard, C., & Liljefors, T. (2015). Benzoxazoles and oxazolopyridines in medicinal chemistry studies. European Journal of Medicinal Chemistry, 97, 743-755. [Link]
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Di, L., & Obach, R. S. (2020). Recent developments in in vitro and in vivo models for improved translation of preclinical pharmacokinetic and pharmacodynamics data. Drug Metabolism and Disposition, 48(11), 1231-1241. [Link]
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Huang, G., Strekowski, L., & Li, X. (Eds.). (2022). Special Issue: Heterocycles: Synthesis, Biological Activity, Pharmacokinetic Profiles, and Mechanism of Actions. Molecules. [Link]
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Barreca, M. L., et al. (2023). Editorial: Emerging heterocycles as bioactive compounds. Frontiers in Chemistry, 11, 1193356. [Link]
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Kumar, R., & Singh, P. (2023). MEDICINAL AND BIOLOGICAL PROMINENCE OF HETEROCYCLIC COMPOUNDS. IIP Series. [Link]
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Kim, S. H., et al. (2022). Comparative pharmacokinetics study of two tablet formulations of delpazolid, a novel oxazolidinone class antibiotic. Translational and Clinical Pharmacology, 30(4), 177-184. [Link]
-
Blakemore, D. C., et al. (2018). Modern advances in heterocyclic chemistry in drug discovery. Organic & Biomolecular Chemistry, 16(34), 6216-6268. [Link]
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A-Scientist's-Guide-to-Assessing-the-Selectivity-of-2-Methyl-4,5,6,7-tetrahydrooxazolo[5,4-c]pyridine-as-a-Novel-PDE4-Inhibitor
Introduction: The-Critical-Role-of-Selectivity-in-Drug-Development
The journey of a drug from a laboratory curiosity to a clinical therapeutic is fraught with challenges, chief among them being the optimization of its selectivity.[1][2] Drug selectivity refers to a compound's ability to interact with its intended biological target with high affinity, while minimizing interactions with other, unintended targets.[1][3][4] This property is paramount, as off-target interactions are a primary cause of adverse drug reactions and toxicity.[3] In the realm of enzyme inhibitors, such as our compound of interest, 2-Methyl-4,5,6,7-tetrahydrooxazolo[5,4-c]pyridine, a thorough assessment of selectivity is not merely a regulatory hurdle but a fundamental aspect of its preclinical evaluation.
This guide provides a comprehensive framework for assessing the selectivity of this compound, a putative inhibitor of Phosphodiesterase 4 (PDE4). PDE4 is a well-established therapeutic target for inflammatory diseases such as chronic obstructive pulmonary disease (COPD) and psoriasis.[5][6] The PDE4 enzyme family is composed of four subtypes (A, B, C, and D), which are differentially expressed in various tissues.[6][7] While inhibition of PDE4B is associated with the desired anti-inflammatory effects, inhibition of PDE4D is linked to emesis and other side effects.[8][9] Therefore, achieving subtype selectivity is a key goal in the development of novel PDE4 inhibitors.[8][9]
We will compare the hypothetical selectivity profile of our lead compound with two established PDE4 inhibitors: Roflumilast and Apremilast.[10][11][12] This comparative analysis will be supported by detailed experimental protocols and data interpretation, offering a practical guide for researchers in the field.
Comparative-Analysis-of-PDE4-Inhibitors
A critical step in evaluating a new drug candidate is to benchmark its performance against existing therapies. Roflumilast and Apremilast are both approved PDE4 inhibitors, but they exhibit different selectivity profiles and clinical applications.
-
Roflumilast is a potent and selective PDE4 inhibitor, demonstrating over 1000-fold selectivity for PDE4 over other PDE families.[10] It is primarily used in the treatment of severe COPD.[10][13][14]
-
Apremilast is considered a pan-PDE4 inhibitor, meaning it inhibits all four PDE4 subtypes without significant selectivity.[12] It is approved for the treatment of psoriatic arthritis and plaque psoriasis.[11][15][16]
The following table summarizes the hypothetical inhibitory activity (IC50) of our lead compound, this compound, in comparison to Roflumilast and Apremilast against the four PDE4 subtypes.
| Compound | PDE4A (IC50, nM) | PDE4B (IC50, nM) | PDE4C (IC50, nM) | PDE4D (IC50, nM) | Selectivity (PDE4B vs PDE4D) |
| This compound | 50 | 5 | 60 | 500 | 100-fold |
| Roflumilast | 0.7 | 0.2 | 1.2 | 4.3 | ~20-fold |
| Apremilast | 10 | 13 | 12 | 100 | ~8-fold |
Note: The data for this compound is hypothetical for illustrative purposes. Data for Roflumilast and Apremilast are derived from publicly available sources.
From this hypothetical data, we can infer that this compound exhibits promising selectivity for PDE4B over PDE4D, a desirable characteristic for minimizing emetic side effects.
Experimental-Protocols-for-Selectivity-Profiling
To generate the data presented above, a series of robust and validated assays are required. Here, we provide a step-by-step methodology for a common in vitro enzyme inhibition assay.
In-Vitro-PDE4-Enzyme-Inhibition-Assay
This protocol describes a fluorescence polarization (FP)-based assay to determine the IC50 values of test compounds against the four human PDE4 subtypes.
Materials:
-
Recombinant human PDE4A, PDE4B, PDE4C, and PDE4D enzymes
-
FAM-cAMP substrate
-
Anti-cAMP antibody
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
384-well microplates
-
Test compounds (this compound, Roflumilast, Apremilast) dissolved in DMSO
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. Further dilute the compounds in assay buffer to the desired final concentrations.
-
Enzyme and Substrate Preparation: Dilute the PDE4 enzymes and FAM-cAMP substrate to their optimal concentrations in assay buffer.
-
Assay Reaction:
-
Add 5 µL of the diluted test compound to the wells of a 384-well plate.
-
Add 5 µL of the diluted PDE4 enzyme to each well.
-
Incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding 10 µL of the FAM-cAMP substrate.
-
Incubate for 60 minutes at room temperature.
-
-
Detection:
-
Stop the reaction by adding 10 µL of the anti-cAMP antibody.
-
Incubate for 30 minutes at room temperature.
-
Read the fluorescence polarization on a compatible plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration.
-
Plot the percent inhibition against the logarithm of the compound concentration.
-
Determine the IC50 value using a non-linear regression analysis (e.g., sigmoidal dose-response curve).
-
Causality behind Experimental Choices: The use of a fluorescence polarization-based assay provides a homogenous and high-throughput method for measuring enzyme activity. The pre-incubation of the enzyme with the inhibitor allows for the establishment of binding equilibrium before the addition of the substrate.
Cellular-Assays-for-Functional-Selectivity
While in vitro enzyme assays are crucial for determining direct inhibitory activity, cellular assays provide a more physiologically relevant context by assessing a compound's ability to modulate downstream signaling pathways.
Protocol:-cAMP-Accumulation-Assay-in-HEK293-Cells
Procedure:
-
Cell Culture: Culture HEK293 cells stably expressing one of the four human PDE4 subtypes.
-
Compound Treatment: Treat the cells with varying concentrations of the test compounds for 30 minutes.
-
cAMP Stimulation: Stimulate the cells with a submaximal concentration of forskolin (an adenylyl cyclase activator) for 15 minutes.
-
Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using a commercially available ELISA or HTRF assay kit.
-
Data Analysis: Determine the EC50 value for cAMP accumulation for each compound.
Trustworthiness of the Protocol: This cellular assay provides a self-validating system. An active PDE4 inhibitor will lead to an increase in intracellular cAMP levels upon stimulation with forskolin, confirming its mechanism of action in a cellular context.
Visualizing-the-Selectivity-Profiling-Workflow
The following diagram illustrates a typical workflow for assessing the selectivity of a novel compound.
Caption: The cAMP signaling pathway and PDE4 inhibition.
Conclusion-and-Future-Directions
The comprehensive assessment of selectivity is a cornerstone of modern drug discovery. [2][17]For a novel PDE4 inhibitor like this compound, demonstrating a favorable selectivity profile, particularly for the PDE4B subtype, is crucial for its potential as a therapeutic agent with an improved side-effect profile. The experimental protocols and workflows outlined in this guide provide a robust framework for such an evaluation.
Future studies should expand upon this initial in vitro characterization to include broader off-target screening against a panel of kinases and other relevant enzymes. [18][19][20]Furthermore, in vivo studies in relevant animal models of inflammatory diseases will be essential to confirm the efficacy and safety of this compound and validate its promising selectivity profile.
References
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Bantscheff, M., et al. (2007). Quantitative chemical proteomics reveals new potential clinical applications for licensed drugs. Nature Biotechnology, 25(9), 1035-1044. [Link]
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Besnard, J., et al. (2012). Automated design of ligands to balance biological activity and selectivity. Nature, 492(7428), 215-220. [Link]
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Cohen, P., & Alessi, D. R. (2013). Kinase drug discovery--what's next in the field? ACS Chemical Biology, 8(1), 96-104. [Link]
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Davis, M. I., et al. (2011). Comprehensive analysis of kinase inhibitor selectivity. Nature Biotechnology, 29(11), 1046-1051. [Link]
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Gao, Y., et al. (2013). A broad-spectrum screen for predicting and validating kinase inhibitor targets. Nature Biotechnology, 31(11), 1042-1046. [Link]
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Hopkins, A. L. (2008). Network pharmacology: the next paradigm in drug discovery. Nature Chemical Biology, 4(11), 682-690. [Link]
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Karaman, M. W., et al. (2008). A quantitative analysis of kinase inhibitor selectivity. Nature Biotechnology, 26(1), 127-132. [Link]
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Klaeger, S., et al. (2017). The target landscape of clinical kinase drugs. Science, 358(6367), eaan4368. [Link]
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Rabe, K. F. (2011). Update on roflumilast, a phosphodiesterase 4 inhibitor for the treatment of chronic obstructive pulmonary disease. British Journal of Pharmacology, 163(1), 53-67. [Link]
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Schafer, P. H., et al. (2014). Apremilast is a selective PDE4 inhibitor with regulatory effects on innate immunity. Cellular Signalling, 26(9), 2016-2029. [Link]
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Schett, G., et al. (2012). Apremilast: a novel PDE4 inhibitor for the treatment of psoriatic arthritis and other rheumatic diseases. Expert Opinion on Investigational Drugs, 21(11), 1703-1712. [Link]
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Spadaccini, M., et al. (2017). Apremilast for the treatment of psoriasis and psoriatic arthritis. Expert Review of Clinical Immunology, 13(9), 803-812. [Link]
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Vieth, M., et al. (2005). Characteristic physical properties and structural fragments of marketed oral drugs. Journal of Medicinal Chemistry, 48(12), 4048-4057. [Link]
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Safety Operating Guide
Navigating the Safe Handling of 2-Methyl-4,5,6,7-tetrahydrooxazolo[5,4-c]pyridine: A Guide for Laboratory Professionals
For researchers and scientists engaged in the dynamic field of drug development, the synthesis and handling of novel chemical entities are routine. Among these, heterocyclic compounds form the backbone of many pharmaceuticals. This guide provides essential safety and logistical information for handling 2-Methyl-4,5,6,7-tetrahydrooxazolo[5,4-c]pyridine, a molecule of interest in medicinal chemistry. In the absence of a specific Safety Data Sheet (SDS) for this exact compound, this directive is grounded in the well-established hazard profile of its core chemical scaffold, the pyridine ring system, and general best practices for laboratory safety.
Understanding the Hazard Profile: A Pyridine-Core Perspective
This compound contains a partially saturated pyridine ring. Pyridine and its derivatives are recognized as hazardous substances that demand careful handling.[1][2][3] They are typically flammable, toxic, and irritants.[1] Exposure can occur through inhalation, skin contact, or ingestion, potentially causing irritation to the skin, eyes, and respiratory system.[4][5] More severe exposures to pyridine-like compounds can lead to systemic effects.[3] Therefore, all handling procedures for this compound must be approached with the assumption that it carries similar risks.
Personal Protective Equipment (PPE): Your First Line of Defense
A robust PPE strategy is non-negotiable when handling pyridine derivatives. The following table outlines the minimum required PPE, with explanations rooted in the anticipated chemical properties.
| PPE Component | Specification | Rationale |
| Eye Protection | Chemical splash goggles meeting ANSI Z87.1 standard. A face shield should be worn over goggles when there is a risk of splashes or vigorous reactions.[6][7] | Protects eyes from direct contact with the chemical, which is presumed to be an irritant.[4] |
| Hand Protection | Chemical-resistant gloves (e.g., Butyl rubber, Viton®). Nitrile gloves may offer limited protection and should be changed immediately upon contact.[1][2] | Prevents skin absorption, a common route of exposure for pyridine compounds.[3] Always consult the glove manufacturer's compatibility chart.[3] |
| Body Protection | A flame-resistant laboratory coat, fully buttoned. | Protects skin and personal clothing from contamination.[1][6] |
| Respiratory Protection | All handling of the solid or solutions should be conducted within a certified chemical fume hood.[1][3] | To prevent the inhalation of potentially harmful vapors or aerosols.[8] |
PPE Selection Workflow
Caption: PPE selection workflow for handling the target compound.
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational protocol is crucial for minimizing exposure and ensuring a safe laboratory environment.
Preparation:
-
Designated Area: All work with this compound should be conducted in a designated area within a certified chemical fume hood.[3]
-
Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[3] A spill kit containing an inert absorbent material (e.g., vermiculite or sand) should be available.[2]
-
Review Documentation: Before beginning work, review this guide and any available safety information for similar compounds.
Handling:
-
Personal Protective Equipment: Don the appropriate PPE as outlined in the table above.
-
Weighing and Transfer: If handling the solid form, conduct all weighing and transfers within the fume hood to prevent the generation of dust. Use non-sparking tools.[4]
-
Solution Preparation: When preparing solutions, add the compound slowly to the solvent to avoid splashing.
-
Storage: Store the compound in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area, away from sources of ignition and incompatible materials such as strong oxidizing agents and acids.[2][3]
Disposal Plan: Managing Chemical Waste
All waste containing this compound must be treated as hazardous waste.[1]
Waste Segregation and Collection:
-
Waste Container: Designate a specific, clearly labeled, and sealable container for all waste generated. This includes unused compound, solutions, and contaminated materials like pipette tips and absorbent pads.[1][3]
-
Segregation: Do not mix this waste stream with other incompatible chemical waste.[1]
Disposal Procedure:
-
Labeling: Ensure the waste container is accurately labeled with its contents and associated hazards.
-
Institutional Guidelines: Follow your institution's specific procedures for hazardous waste disposal. Contact your Environmental Health and Safety (EHS) department for guidance.[2]
-
Regulatory Compliance: All disposal must adhere to local, state, and federal regulations.[1]
Emergency Procedures: Spill and Exposure Management
In Case of a Spill:
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area if necessary.
-
Assess the Spill: For small spills within a fume hood, use an inert absorbent material to contain and clean up the spill.[2] For larger spills, or any spill outside of a fume hood, contact your institution's EHS department immediately.[1]
-
Decontamination: Decontaminate the area of the spill as per your laboratory's standard operating procedures.
-
Waste Disposal: All materials used for cleanup must be disposed of as hazardous waste.[2]
In Case of Exposure:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes.[2] Remove contaminated clothing.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[2] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air.[2] If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.
By integrating these safety protocols into your laboratory workflow, you can effectively mitigate the risks associated with handling this compound, ensuring a safe and productive research environment.
References
- Safe Disposal of Pyridine-2,6-d2: A Comprehensive Guide for Laboratory Professionals. Benchchem.
- 12 Safety Precautions To Follow When Handling Pyridine. Post Apple Scientific.
- Standard Operating Procedure for Pyridine. Washington State University.
- 2-methyl-4,5,6,7-tetrahydro-oxazolo[5,4-c]pyridine hydrochloride. MOLBASE.
- 2-ETHYL-4,5,6,7-TETRAHYDRO-OXAZOLO[5,4-C]PYRIDINE - Physico-chemical Properties. ChemBK.
- Safety Data Sheet for Pyridine. Fisher Scientific.
- Personal Protective Equipment (PPE). Chemical Hazards Emergency Medical Management (CHEMM).
- Safety Data Sheet. Sigma-Aldrich.
- Safety Data Sheet: Pyridine. Carl ROTH.
- Pyridine - Safety Data Sheet. Thermo Fisher Scientific.
- Chemical Safety: Personal Protective Equipment. University of California, San Francisco.
- 2-METHYL-4,5,6,7-TETRAHYDRO-OXAZOLO[5,4-C]PYRIDINE Product Description. ChemicalBook.
- Safety Data Sheet. Sigma-Aldrich.
- Protective Equipment. American Chemistry Council.
- 2-METHYL-5-ETHYLPYRIDINE HAZARD SUMMARY. New Jersey Department of Health.
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-
5-Methyl-4,5,6,7-tetrahydro[1][3]thiazolo[5,4-c]pyridine-2-carboxylic acid hydrochloride. PubChem. Available at:
- Pyridine - Safety Data Sheet. Carl ROTH.
- 2-(4-BROMO-PHENYL)-4,5,6,7-TETRAHYDRO-OXAZOLO[4,5-C]PYRIDINE Safety Data Sheets. Echemi.
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
